molecular formula C12H21NO2 B1338559 Ethyl octahydro-2H-quinolizine-3-carboxylate CAS No. 76211-05-7

Ethyl octahydro-2H-quinolizine-3-carboxylate

Cat. No.: B1338559
CAS No.: 76211-05-7
M. Wt: 211.3 g/mol
InChI Key: ICWZXKPBSHGFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl octahydro-2H-quinolizine-3-carboxylate is a useful research compound. Its molecular formula is C12H21NO2 and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256561
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76211-05-7
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76211-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl octahydro-2H-quinolizine-3-carboxylate is a saturated heterocyclic ester with a quinolizidine core. This bicyclic scaffold is a common motif in a variety of alkaloids with interesting biological activities, making its derivatives, such as the title compound, valuable subjects of study in medicinal chemistry and drug discovery. A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, formulation, and for interpreting its biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination.

Introduction and Chemical Identity

This compound, with the CAS number 76211-05-7, is a derivative of the quinolizidine alkaloid family. Its structure features a saturated bicyclic system with a nitrogen atom at the bridgehead, and an ethyl ester functional group at the 3-position. The presence of the tertiary amine and the ester group dictates many of its chemical and physical characteristics.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Tabulated Summary

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂ChemScene[1]
Molecular Weight 211.30 g/mol PubChem[2], ChemScene[1]
CAS Number 76211-05-7PubChem[2], ChemScene[1]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Limited solubility in water is anticipated.Inferred from chemical structure
pKa Estimated to be in the range of 8-10 for the protonated amine.Inferred from similar quinolizidine alkaloids
LogP (octanol-water) 1.814 (Computed)ChemScene[1]
Topological Polar Surface Area (TPSA) 29.54 ŲChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis and Purification

A common synthetic route to quinolizidine derivatives involves the cyclization of appropriate piperidine precursors. While a specific, detailed synthesis for this compound is not widely published, a plausible approach would involve a multi-step synthesis starting from commercially available materials.

A potential retrosynthetic analysis is outlined below:

G This compound This compound Piperidine derivative Piperidine derivative This compound->Piperidine derivative Cyclization Glutaric anhydride derivative Glutaric anhydride derivative Piperidine derivative->Glutaric anhydride derivative Ring Opening Starting Materials Starting Materials Glutaric anhydride derivative->Starting Materials Synthesis

Caption: Retrosynthetic approach for this compound.

Purification: Purification of the final product would typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. The purity of the final compound should be assessed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[4]

  • Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, especially near the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.[4]

G cluster_0 Melting Point Determination Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Controlled Heating Controlled Heating Apparatus Setup->Controlled Heating Observation & Recording Observation & Recording Controlled Heating->Observation & Recording

Caption: Workflow for melting point determination.

Boiling Point Determination (Microscale Method)

Rationale: For liquid compounds, the boiling point is a key physical constant. A microscale method is suitable when only a small amount of the substance is available.

Protocol:

  • Sample Preparation: A few drops of the liquid are placed in a small test tube or a melting point capillary tube.[5][6] A smaller, sealed capillary tube is inverted and placed inside the larger tube to serve as a boiling chip.[5]

  • Apparatus Setup: The tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).[6]

  • Heating: The apparatus is heated gradually.[6]

  • Observation: Bubbles will emerge from the inverted capillary as the liquid heats up. The boiling point is the temperature at which a steady stream of bubbles emerges and, upon cooling, the liquid just begins to be drawn back into the small capillary.[5][7]

Solubility Determination (Shake-Flask Method)

Rationale: Understanding the solubility of a compound in various solvents is crucial for its handling, purification, and formulation. The shake-flask method is a reliable technique for determining thermodynamic solubility.[2][8]

Protocol:

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.[9][10]

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][9]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2][8]

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

G cluster_0 Solubility Determination Add Excess Solute to Solvent Add Excess Solute to Solvent Equilibrate (Shake) Equilibrate (Shake) Add Excess Solute to Solvent->Equilibrate (Shake) Separate Phases Separate Phases Equilibrate (Shake)->Separate Phases Quantify Solute in Solution Quantify Solute in Solution Separate Phases->Quantify Solute in Solution

Caption: Workflow for solubility determination by the shake-flask method.

pKa Determination (Potentiometric Titration)

Rationale: The pKa value is essential for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining pKa.[11][12][13]

Protocol:

  • Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture).[11][12]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, and the pH is monitored using a calibrated pH electrode after each addition of the titrant.[11][12][13]

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the quinolizidine ring and the ethyl group. The ethyl group should exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (around 170-175 ppm). The carbons of the quinolizidine ring will resonate in the aliphatic region.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16][17]

  • Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.[15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong absorption band around 1730-1750 cm⁻¹ is anticipated for the C=O stretching of the saturated ester.[18][19] The C-O stretching of the ester will likely appear as two bands in the 1300-1000 cm⁻¹ region.[19] The C-H stretching vibrations of the aliphatic rings will be observed around 2850-3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar to form a fine, homogeneous mixture.[20][21][22]

  • Pellet Formation: Place the mixture in a die and press it under high pressure to form a transparent or translucent pellet.[20][23]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[24]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) is expected at m/z = 211. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃) and fragmentation of the quinolizidine ring.[1][25][26]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.[27]

  • Injection: Inject the sample solution into the GC-MS instrument.[28]

  • Separation and Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (e.g., by electron impact).[29][30]

  • Detection and Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected to generate a mass spectrum.[29]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimentally determined data is not yet available, the provided computed values and established protocols offer a solid foundation for researchers and scientists working with this compound. The experimental methodologies detailed herein are robust and widely accepted in the field, enabling the user to generate high-quality data for a comprehensive physicochemical profile. A thorough understanding and application of this information will be invaluable for the successful synthesis, characterization, and development of this and related quinolizidine derivatives.

References

Topic: Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS Number: 76211-05-7)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Ethyl octahydro-2H-quinolizine-3-carboxylate, CAS number 76211-05-7. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical and physical properties, outlining a plausible synthetic pathway with mechanistic insights, and describing robust analytical methods for its characterization. While specific biological data for this molecule is sparse, this guide contextualizes its potential by exploring the well-documented bioactivities of the broader quinolizidine alkaloid class. The content herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Quinolizidine Alkaloid Scaffold

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic compounds defined by the 1-azabicyclo[4.4.0]decane core structure.[1] These specialized metabolites, biosynthesized from L-lysine, are found in various plant and animal species, including frogs and sponges.[1][2] The quinolizidine family is structurally diverse, encompassing fused heterocycles like matrine and bridged systems such as sparteine and lupanine.[2][3]

The rigid, bicyclic nature of the quinolizidine scaffold provides a three-dimensional framework that is of great interest in medicinal chemistry. Compounds containing this moiety have demonstrated a vast array of pharmacological effects.[1] Documented biological activities include anticancer, anti-inflammatory, antiviral, antibacterial, anti-arrhythmic, and antifibrotic properties.[1][3] This broad spectrum of activity makes the quinolizidine skeleton a privileged scaffold in drug discovery, and synthetic derivatives like this compound represent key starting points for developing novel therapeutic agents.[2]

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in research. This compound is identified by the CAS number 76211-05-7.[4][5] Its key chemical and physical properties, derived from computational models and supplier data, are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 76211-05-7[4][5][6][7][8]
Molecular Formula C₁₂H₂₁NO₂[4][5][6]
Molecular Weight 211.30 g/mol [4][5]
IUPAC Name ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate[4]
Synonyms 3-Ethoxycarbonylquinolizidine, Octahydro-2H-quinolizine-3-carboxylic acid ethyl ester[4][5]
Canonical SMILES CCOC(=O)C1CCC2CCCCN2C1[4][5]
InChIKey ICWZXKPBSHGFEO-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 29.54 Ų[5]
logP (Computed) 1.814 - 1.9[4][5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 2[5]
Purity ≥97% (Typical from commercial suppliers)[5]
Storage Conditions Sealed in dry, 2-8°C[5]

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this exact molecule are not prevalent, a logical and robust synthetic strategy can be designed based on fundamental principles of organic chemistry, particularly for constructing bicyclic nitrogen heterocycles. The following proposed pathway relies on a key intramolecular cyclization reaction.

Retrosynthetic Analysis

The causality behind our synthetic design begins with a retrosynthetic analysis. The target molecule, an ester-substituted quinolizidine, can be disconnected via a reduction and decarboxylation sequence from a bicyclic β-keto ester. This intermediate is a classic product of an intramolecular Dieckmann condensation. The precursor for this cyclization would be a linear piperidine derivative bearing two ester functionalities at appropriate positions, which can be assembled from commercially available starting materials like 2-piperidineethanol and an appropriate acrylate derivative.

G target This compound (CAS 76211-05-7) intermediate_a Bicyclic β-Keto Ester target->intermediate_a  Reduction & Decarboxylation intermediate_b Piperidine Diester Precursor intermediate_a->intermediate_b  Dieckmann Condensation sm_1 2-Piperidineethanol intermediate_b->sm_1  Michael Addition sm_2 Ethyl Acrylate intermediate_b->sm_2

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Workflow

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the viability of the subsequent step.

Step 1: Michael Addition to form Diester Precursor

  • Rationale: This step constructs the linear carbon-nitrogen backbone required for cyclization. The secondary amine of the piperidine ring acts as a nucleophile in a conjugate addition to the electron-deficient alkene of ethyl acrylate.

  • In a round-bottom flask, dissolve 2-piperidineethanol (1.0 eq) in ethanol (5 mL per mmol).

  • Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-18 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude diester precursor. This intermediate is often sufficiently pure for the next step.

Step 2: Intramolecular Dieckmann Condensation

  • Rationale: This is the key ring-forming step. A strong base (sodium ethoxide) deprotonates the α-carbon of one ester group, creating a nucleophilic enolate that attacks the carbonyl of the other ester group, forming the second six-membered ring.

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the crude diester from Step 1 in anhydrous toluene (10 mL per mmol).

  • Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The formation of a solid precipitate is often observed.

  • Monitor the formation of the β-keto ester intermediate by TLC.

  • Cool the mixture to 0°C and cautiously quench by adding a saturated aqueous solution of ammonium chloride until the mixture is acidic.

  • Perform a liquid-liquid extraction with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis, Decarboxylation, and Reduction

  • Rationale: The β-keto ester is unstable and is typically converted to the final stable product. Acidic hydrolysis cleaves the ester, and the resulting β-keto acid readily loses CO₂ upon heating (decarboxylation). The resulting enamine/iminium intermediate is then reduced to the fully saturated quinolizidine ring system.

  • To the crude bicyclic β-keto ester from Step 2, add 6M hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis and decarboxylation.

  • Cool the reaction to room temperature and basify with a strong base (e.g., 10M NaOH) to pH > 12.

  • Extract the aqueous layer with dichloromethane (3x volumes). Dry the combined organic layers and concentrate to yield the crude unsaturated quinolizine intermediate.

  • Dissolve the crude intermediate in methanol and add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude final product.

Step 4: Purification

  • Rationale: Final purification is essential to meet the standards required for research applications (typically ≥97%).

  • Purify the crude product from Step 3 using flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent peak tailing of the basic amine product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.

G start Starting Materials (2-Piperidineethanol, Ethyl Acrylate) step1 Step 1: Michael Addition start->step1 step2 Step 2: Dieckmann Condensation step1->step2 step3 Step 3: Hydrolysis, Decarboxylation, & Reduction step2->step3 step4 Step 4: Column Chromatography step3->step4 end Pure Product (CAS 76211-05-7) step4->end

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

To validate the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected results are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should feature a characteristic triplet (at ~1.2 ppm, 3H) and quartet (at ~4.1 ppm, 2H) for the ethyl ester group. The remainder of the spectrum will consist of a series of complex, overlapping multiplets between ~1.0-3.5 ppm, corresponding to the 16 protons on the saturated bicyclic ring system.

    • ¹³C NMR: Key signals are expected around 173 ppm (ester carbonyl), 60 ppm (-OC H₂CH₃), and 14 ppm (-OCH₂C H₃). Multiple signals in the 20-60 ppm range will correspond to the nine distinct carbons of the quinolizidine core.

  • Infrared (IR) Spectroscopy: A prominent, strong absorption band should be observed in the range of 1730-1740 cm⁻¹, which is characteristic of the C=O stretch of a saturated aliphatic ester. Aliphatic C-H stretching vibrations will be visible in the 2850-2950 cm⁻¹ region.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value of approximately 212.3. The exact mass measurement should align with the calculated exact mass of 211.1572 g/mol .[4]

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) using a C18 column can be used to assess purity, which should be ≥97% for most research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable and will provide both purity data and mass confirmation.

Potential Applications and Future Directions

Given the extensive biological activities reported for the quinolizidine alkaloid class, this compound is best viewed as a versatile chemical scaffold for drug discovery programs.[1][2] The ester functionality serves as a convenient chemical handle for further modification.

  • Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate an amide library. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. These new analogues can be screened for a variety of biological targets.

  • Probing Pharmacological Space: The parent scaffold is known to be associated with anticancer, anti-inflammatory, and antiviral activities.[1][3] Systematic modification of the core structure of this compound could lead to the discovery of novel agents with enhanced potency or selectivity in these therapeutic areas.[9][10]

  • Agrochemical Research: Many alkaloids exhibit insecticidal properties.[2][10] Derivatives of this compound could be explored for applications in agriculture as novel pesticides or herbicides.

Future work should focus on the stereoselective synthesis of the different isomers of this compound, as stereochemistry often plays a critical role in biological activity. A comprehensive screening of a library derived from this scaffold against various cell lines and enzyme targets is a logical next step to unlock its therapeutic potential.

References

biosynthesis of quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of Quinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs) represent a large and structurally diverse class of plant-derived secondary metabolites, predominantly found within the Leguminosae family. Renowned for their critical role in chemical ecology as defense compounds against herbivores, these molecules also exhibit a wide spectrum of pharmacological activities, including cytotoxic, antiarrhythmic, and antiviral properties, making them compelling targets for drug discovery and development.[1][2][3] This technical guide provides a comprehensive exploration of the QA biosynthetic pathway, from its primary metabolic precursor, L-lysine, to the formation of complex tetracyclic structures and their subsequent modifications. We will dissect the key enzymatic steps, discuss the subcellular localization and regulation of the pathway, and present a detailed experimental protocol for assaying the activity of lysine decarboxylase, the pivotal entry-point enzyme. This document is intended to serve as a foundational resource for researchers aiming to understand, investigate, and potentially engineer the biosynthesis of these valuable natural products.

Introduction: The World of Quinolizidine Alkaloids

Quinolizidine alkaloids are defined by their characteristic 1-azabicyclo[4.4.0]decane heterocyclic ring system.[3] This core structure is assembled from units derived from the amino acid L-lysine.[4] Found extensively in genera such as Lupinus (lupins), Sophora, Genista, and Baptisia, QAs are often referred to as "lupin alkaloids".[4][5] In nature, they function as potent chemical defenses against a wide array of herbivores and pathogens.[6][7][8] This protective role is a direct consequence of their toxicity and bitter taste.[9]

From a pharmacological standpoint, the interest in QAs is significant. Various members of this class have demonstrated promising biological activities, including:

  • Anticancer and cytotoxic effects[1][2]

  • Anti-inflammatory and analgesic properties[2][3]

  • Antiviral and antibacterial activities[2][3]

  • Antiarrhythmic actions on the cardiovascular system[1][10]

The structural diversity, with over 397 identified QAs, arises from variations in the core skeleton and extensive tailoring reactions, leading to distinct classes such as lupanine, sparteine, matrine, and lupinine types.[3][11] Understanding the biosynthetic machinery that generates this chemical diversity is paramount for harnessing their potential through synthetic biology and metabolic engineering approaches.

The Core Biosynthetic Pathway: From Amino Acid to Alkaloid

The is a fascinating metabolic journey that begins in the chloroplasts of green plant tissues.[12][13][14] The entire pathway is constructed from the foundational precursor, L-lysine.

Step 1: The Committed Step - Decarboxylation of L-Lysine

The pathway is initiated by the irreversible decarboxylation of L-lysine to yield the diamine cadaverine. This is the first committed and rate-limiting step in QA biosynthesis.[1][15][16]

  • Enzyme: Lysine Decarboxylase (LDC), specifically a Lysine/Ornithine Decarboxylase (L/ODC) in QA-producing plants.[1][16] This enzyme is a pyridoxal phosphate (PLP)-dependent enzyme.[4]

  • Reaction: L-lysine → Cadaverine + CO₂

  • Significance: The molecular characterization of LDC from Lupinus angustifolius was a landmark in understanding this pathway, confirming its critical role.[1][16] The evolution of LDC from the more ubiquitous ornithine decarboxylase (ODC) through an expansion of substrate preference is a key evolutionary event in legumes that produce QAs.[4]

Step 2: Oxidative Deamination and Spontaneous Cyclization

Cadaverine is subsequently converted into a key cyclic intermediate, Δ¹-piperideine.

  • Enzyme: This step is putatively catalyzed by a copper amine oxidase (CuAO).[6][17]

  • Reaction: The oxidative deamination of one of the primary amino groups of cadaverine produces 5-aminopentanal.[4][15]

  • Spontaneous Cyclization: 5-aminopentanal is unstable and spontaneously undergoes an intramolecular Schiff base formation to yield the cyclic imine, Δ¹-piperideine.[4][6][15]

Step 3: Assembly of the Tetracyclic Core

The formation of the characteristic tetracyclic QA skeleton, such as that of sparteine and lupanine, requires the condensation of three cadaverine-derived units. While this part of the pathway is less defined, tracer experiments using isotopically labeled cadaverine have confirmed that three intact C5 units are incorporated.[18] The prevailing hypothesis involves the dimerization of Δ¹-piperideine and subsequent reactions to form a bicyclic intermediate, which then reacts with a third Δ¹-piperideine unit.[4]

  • Key Intermediate: A tetracyclic di-iminium cation is proposed as a central intermediate before the final reductions and rearrangements occur.[4][6]

  • Enzyme: The enzyme 17-oxosparteine synthase, also localized to the chloroplast stroma, is believed to catalyze the final cyclization steps to form the initial tetracyclic product.[12][13]

Step 4: Tailoring Reactions and Chemical Diversification

The initial tetracyclic skeletons, primarily (-)-sparteine and (+)-lupanine, serve as scaffolds for a vast array of structural modifications.[4] These "tailoring" reactions are responsible for the chemodiversity observed across different plant species.

  • Key Reactions:

    • Oxygenation: Introduction of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases.

    • Dehydrogenation: Formation of double bonds.

    • Esterification: Acylation of hydroxyl groups, a common modification. For example, tigloyl-CoA transferases like HMT/HLT catalyze the formation of QA esters, which are often considered the final storage forms of the alkaloids.[15][19][20]

The interplay of these enzymatic steps creates the specific QA profile characteristic of each plant species.[4][5]

Localization, Transport, and Regulation

The production of QAs is a highly regulated and compartmentalized process.

  • Site of Synthesis: The primary site of QA biosynthesis is the chloroplasts within the green, aerial parts of the plant, such as leaves and stems.[12][14] This localization is logical, as the precursor L-lysine is also synthesized in the chloroplasts.[12]

  • Transport and Storage: Once synthesized, QAs are exported from the chloroplasts and loaded into the phloem for long-distance transport throughout the plant.[6][21] They are ultimately stored in the vacuoles of various tissues, with particularly high concentrations in epidermal cells and seeds, where they provide maximum protection against external threats.[6][21]

  • Regulation: QA biosynthesis is under strict developmental and environmental control. Synthesis rates increase during active growth stages, such as the formation of new leaves.[6] The process is also light-regulated, showing a circadian rhythm.[14][21]

Data Presentation: Key Enzymes in Quinolizidine Alkaloid Biosynthesis

Enzyme NameAbbreviationSubstrate(s)Product(s)Cellular Localization
Lysine/Ornithine DecarboxylaseL/ODCL-LysineCadaverineChloroplast Stroma[1][12]
Copper Amine Oxidase (putative)CuAOCadaverine5-AminopentanalChloroplast Stroma[6][17]
17-Oxosparteine Synthase-Cyclic Intermediates17-OxosparteineChloroplast Stroma[12][13]
Tigloyl-CoA:Hydroxylupanine O-tigloyltransferaseHMT/HLT(+)-13α-hydroxylupanine, Tigloyl-CoA13-O-tigloyloxylupanineMitochondria[15]

Visualizations: Pathways and Workflows

Core Biosynthetic Pathway Diagram

Quinolizidine_Alkaloid_Biosynthesis cluster_chloroplast Chloroplast Stroma cluster_tailoring Tailoring Reactions (Mitochondria, etc.) Lys L-Lysine Cad Cadaverine Lys->Cad  Lysine Decarboxylase (LDC) Aminopent 5-Aminopentanal Cad->Aminopent  Copper Amine Oxidase (CuAO) Pip Δ¹-piperideine Aminopent->Pip Spontaneous Cyclization Sparteine (-)-Sparteine / (+)-Lupanine (Tetracyclic Core) Pip->Sparteine 3x Units 17-Oxosparteine Synthase Esters QA Esters Sparteine->Esters Acyltransferases (e.g., HMT/HLT) Other_QAs Diverse Quinolizidine Alkaloids Sparteine->Other_QAs Oxygenases, Dehydrogenases

Caption: Core biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Experimental Workflow: Lysine Decarboxylase (LDC) Enzyme Assay

LDC_Assay_Workflow start 1. Homogenize Young Leaf Tissue in Extraction Buffer extract 2. Centrifuge to Pellet Debris & Collect Supernatant (Crude Extract) start->extract reaction 3. Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 8.5) - Pyridoxal Phosphate (PLP) - ¹⁴C-labeled L-Lysine (Substrate) - Enzyme Extract extract->reaction incubate 4. Incubate at Optimal Temperature (e.g., 37°C for 1-2 hours) reaction->incubate stop 5. Stop Reaction (e.g., add Trichloroacetic Acid) incubate->stop extract_prod 6. Extract ¹⁴C-Cadaverine using an Organic Solvent (e.g., Toluene) stop->extract_prod measure 7. Quantify Radioactivity using Liquid Scintillation Counting extract_prod->measure analyze 8. Calculate Specific Activity (nmol product / mg protein / hour) measure->analyze

Caption: Experimental workflow for a radiochemical LDC enzyme assay.

Experimental Protocol: Radiochemical Assay for Lysine Decarboxylase (LDC) Activity

This protocol describes a robust method for quantifying LDC activity in crude protein extracts from plant tissues, a critical experiment for studying QA biosynthesis. The method relies on the use of radiolabeled L-lysine and measures the formation of labeled cadaverine.

Principle

LDC catalyzes the conversion of L-[¹⁴C]-lysine to [¹⁴C]-cadaverine and unlabeled CO₂. The reaction is stopped, and the basic [¹⁴C]-cadaverine product is selectively extracted into an organic solvent phase, separating it from the unreacted acidic L-[¹⁴C]-lysine substrate, which remains in the aqueous phase. The radioactivity in the organic phase is then quantified by liquid scintillation counting and is directly proportional to the enzyme activity.

Materials and Reagents
  • Plant Tissue: Young, actively growing leaves from a QA-producing species (e.g., Lupinus sp.).

  • Extraction Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM EDTA, 5 mM dithiothreitol (DTT), 1 mM pyridoxal 5'-phosphate (PLP), 10% (v/v) glycerol.

  • Substrate: L-[1-¹⁴C]-lysine (specific activity 50-60 mCi/mmol).

  • Reaction Buffer: 200 mM Tris-HCl (pH 8.5), 2 mM PLP.

  • Stop Solution: 2 M NaOH.

  • Extraction Solvent: Toluene.

  • Scintillation Cocktail: Ecoscint A or equivalent.

  • Bradford reagent for protein quantification.

Step-by-Step Methodology
  • Protein Extraction (Perform all steps at 4°C): a. Harvest ~1 g of fresh young leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 3 mL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed. d. Transfer the slurry to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice. f. Determine the protein concentration of the crude extract using the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.

  • Enzyme Reaction: a. Set up 1.5 mL microcentrifuge tubes for each reaction (including controls). A typical reaction setup is as follows:

    • 100 µL Reaction Buffer
    • 20 µL L-[1-¹⁴C]-lysine (e.g., 0.1 µCi)
    • 50-100 µg of crude protein extract (adjust volume with Extraction Buffer to 80 µL) b. Prepare Controls:
    • No Enzyme Control: Replace enzyme extract with Extraction Buffer.
    • Boiled Enzyme Control: Use an aliquot of the crude extract that has been boiled for 10 minutes and cooled. This validates that the observed activity is enzymatic. c. Initiate the reaction by adding the enzyme extract. Vortex briefly. d. Incubate the tubes in a water bath at 37°C for 60 minutes.

  • Reaction Termination and Product Extraction: a. Stop the reaction by adding 100 µL of 2 M NaOH to each tube. This alkalinizes the mixture, ensuring cadaverine is in its basic, uncharged form for extraction. b. Add 1 mL of toluene to each tube. c. Vortex vigorously for 1 minute to extract the [¹⁴C]-cadaverine into the organic phase. d. Centrifuge at 5,000 x g for 5 minutes to achieve clear phase separation.

  • Quantification: a. Carefully transfer 800 µL of the upper toluene phase to a scintillation vial. b. Add 5 mL of scintillation cocktail to the vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Subtract the average CPM from the control reactions from the CPM of the sample reactions to get the net CPM. b. Convert net CPM to disintegrations per minute (DPM) using the counter's efficiency (DPM = CPM / efficiency). c. Calculate the amount of product formed using the specific activity of the substrate: Moles of product = DPM / (Specific Activity in DPM/mol) d. Calculate the specific enzyme activity: Activity (nmol/hr/mg protein) = (nmol of cadaverine formed) / (incubation time in hr) / (mg of protein in reaction)

Conclusion and Future Prospects

The is a sophisticated and highly regulated metabolic pathway that underscores the chemical ingenuity of the plant kingdom. While the initial steps involving LDC and the formation of cadaverine are well-established, the intricate cyclization reactions leading to the tetracyclic core remain an area of active investigation.[4][9][15] The identification and characterization of the remaining enzymes in the pathway are critical future goals.[9] Advances in genomics, transcriptomics, and metabolomics of QA-producing plants, coupled with heterologous expression systems, will undoubtedly accelerate the discovery of these missing genes.[19] A complete elucidation of the QA pathway will not only deepen our fundamental understanding of plant secondary metabolism but also unlock the potential to engineer the production of novel, high-value alkaloids for pharmaceutical and agricultural applications.

References

The Quinolizidine Core: A Technical Guide to the Synthesis and Exploration of Ethyl Octahydro-2H-quinolizine-3-carboxylate Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolizidine alkaloid family represents a rich and diverse class of natural products with a broad spectrum of biological activities.[1][2][3] These compounds, characterized by a 1-azabicyclo[4.4.0]decane moiety, have been shown to possess pharmacological effects ranging from sedative and anticonvulsant to anti-inflammatory, antiviral, and antitumor properties.[4][5] This guide focuses on a key synthetic scaffold within this family: ethyl octahydro-2H-quinolizine-3-carboxylate. We will delve into the medicinal chemistry, synthetic strategies, and potential structure-activity relationships (SAR) of its structural analogs, providing a framework for the exploration of this promising, yet underexplored, chemical space.

The this compound Scaffold: A Platform for Innovation

The this compound core (Figure 1) offers a unique three-dimensional structure with multiple points for chemical modification. Its saturated bicyclic system provides a rigid framework, while the ethyl ester at the 3-position serves as a versatile handle for further derivatization. This combination of features makes it an attractive starting point for the development of novel therapeutic agents.

Figure 1: Core structure of this compound.

Strategic Approaches to Analog Design

The design of a library of analogs based on the this compound scaffold should be guided by established principles of medicinal chemistry. The primary objectives are to explore the impact of structural modifications on biological activity, selectivity, and pharmacokinetic properties. Key strategies include:

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the introduction of diverse substituents to probe interactions with biological targets.

  • Substitution on the Quinolizidine Ring: The saturated rings of the quinolizidine core can be functionalized with various substituents, such as alkyl, aryl, hydroxyl, or amino groups. These modifications can influence the overall lipophilicity, polarity, and steric profile of the molecule.

  • Stereochemical Exploration: The quinolizidine ring system contains multiple stereocenters. The synthesis of individual stereoisomers is crucial for understanding the impact of stereochemistry on biological activity, as is often observed in natural products.

Synthetic Methodologies: A Proposed Route and Analog Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in publicly available literature, a plausible and efficient synthetic strategy can be proposed based on established methods for constructing the quinolizidine core. One such approach involves a multi-step sequence starting from readily available starting materials.

Proposed Synthesis of the Core Scaffold

A potential route to the this compound core is outlined below. This approach leverages a key cyclization step to form the bicyclic quinolizidine ring system.

Synthetic_Pathway_Core A Starting Materials B Intermediate A A->B Step 1: Condensation C Intermediate B B->C Step 2: Reduction D Cyclization Precursor C->D Step 3: Functional Group Manipulation E This compound D->E Step 4: Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalizable Approach

The following is a generalized, step-by-step protocol for the synthesis of a key intermediate in the proposed pathway. This protocol is based on similar transformations reported for related heterocyclic systems and should be optimized for the specific substrates.

Step 1: Synthesis of a Dihydropyridine Intermediate

  • To a solution of a suitable β-ketoester (1.0 eq) in ethanol, add piperidine (1.2 eq) and an appropriate aldehyde (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dihydropyridine intermediate.

Step 2: Reduction and Cyclization to the Quinolizidine Core

  • Dissolve the dihydropyridine intermediate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

  • Add a reducing agent, for example, sodium borohydride (NaBH4) or catalytic hydrogenation (H2, Pd/C).

  • The reaction may require heating or extended reaction times.

  • After the reduction is complete (as monitored by TLC), work up the reaction by quenching any remaining reducing agent and extracting the product into an organic solvent.

  • Purify the resulting quinolizidine derivative by column chromatography or crystallization.

Synthesis of Structural Analogs

The proposed synthetic route is amenable to the introduction of diversity at multiple positions.

Analog_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Analog Generation cluster_2 Diverse Analogs Core This compound Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Ring_Func Ring Functionalization Core->Ring_Func Amidation Amide Coupling Hydrolysis->Amidation Esterification Esterification Hydrolysis->Esterification Amides Amide Analogs Amidation->Amides Esters Ester Analogs Esterification->Esters Ring_Subst Ring-Substituted Analogs Ring_Func->Ring_Subst Screening_Cascade A Primary Screening (e.g., cell-based assays) B Secondary Screening (e.g., target-based assays) A->B Active Compounds C In Vitro ADME/Tox B->C Confirmed Hits D In Vivo Efficacy Studies C->D Compounds with Favorable Profiles E Lead Optimization D->E Efficacious Compounds

References

Introduction: The Emergence of a Diverse Alkaloid Family

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic compounds defined by their characteristic 1-azabicyclo[4.4.0]decane moiety.[1][2] These specialized metabolites are biosynthesized from the amino acid L-lysine and are predominantly found within the plant kingdom, particularly in the Leguminosae (Fabaceae) family, with genera like Lupinus, Cytisus, Sophora, and Genista being prolific producers.[3][4][5] The history of QAs is a compelling narrative of scientific evolution, tracing a path from early botanical observations and classical chemical extractions to sophisticated structural elucidation and modern biosynthetic investigations. Their journey from being recognized primarily as toxic anti-herbivore defense compounds in plants to becoming valuable scaffolds for drug discovery, most notably in smoking cessation, underscores their enduring importance in natural product chemistry and pharmacology.[1][6] This guide provides a technical overview of the pivotal moments in the discovery, isolation, structural determination, and biosynthetic understanding of this fascinating alkaloid family.

Part 1: The Pioneers - Early Discoveries and Isolation Methodologies

The story of quinolizidine alkaloids begins not in the laboratory, but with the documentation of the biological effects of the plants that contain them. The 19th and early 20th centuries marked a period of foundational discovery, where chemists began to isolate the active principles from these botanicals.

One of the earliest and most significant QAs to be identified was cytisine. The parent plant, Cytisus laburnum, was known for its toxic properties for centuries, but the alkaloid itself was first discovered in 1818 and successfully isolated in 1865.[7][8][9] At the dawn of the 20th century, the field expanded with the first isolation of sparteine and lupinine from the leaves and stems of Lupinus luteus (yellow lupin).[1][2] These initial successes laid the groundwork for recognizing the broader class of "lupin alkaloids."

The ability to isolate these compounds was a testament to the ingenuity of early chemists who developed robust extraction techniques based on the fundamental acid-base properties of alkaloids. These classical methods, while refined over time, remain conceptually central to natural product isolation today.

Experimental Protocol: Classical Acid-Base Extraction for Quinolizidine Alkaloids

This protocol describes a generalized historical method for isolating alkaloids from plant material, based on the principles of the Stas-Otto method. The causality behind this workflow hinges on the differential solubility of alkaloids in their free base and salt forms. The free bases are soluble in organic solvents but not in water, while their protonated salts are soluble in water but not in most organic solvents.

Methodology:

  • Preparation of Plant Material: The dried plant material (e.g., seeds, leaves) is finely powdered to maximize the surface area for solvent penetration. This mechanical step is critical for efficient extraction.[10]

  • Initial Extraction (Acidic): The powdered material is macerated with an acidified aqueous solvent (e.g., water with hydrochloric or sulfuric acid, or acidified ethanol). This protonates the alkaloids, converting them into their salt forms. These salts, along with other polar compounds, are extracted into the solvent.

  • Filtration and Defatting: The mixture is filtered to remove solid plant debris. The resulting acidic aqueous extract is then washed with a non-polar organic solvent like hexane or petroleum ether. This step removes fats, oils, and other non-polar compounds, which are not of interest and could interfere with later stages.[10]

  • Basification: The acidic aqueous extract is carefully basified by adding a base such as ammonium hydroxide or sodium carbonate until the pH is alkaline (typically pH 9-11). This deprotonates the alkaloid salts, converting them back to their free base form. The free bases are often poorly soluble in water and may precipitate.

  • Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or diethyl ether. The water-insoluble free base alkaloids partition into the organic layer.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator, yielding a crude alkaloid mixture.[10]

  • Purification: The crude extract is further purified using techniques like chromatography to isolate individual alkaloids.

G

Part 2: Unraveling the Core - The Challenge of Structural Elucidation

With pure compounds in hand, the next great challenge was determining their structures. The tetracyclic frameworks of sparteine and lupanine and the tricyclic system of cytisine presented significant hurdles for chemists working in the pre-spectroscopic era.[11][12] Early efforts relied on classical methods of chemical degradation, where the unknown molecule was systematically broken down into smaller, identifiable fragments. By piecing together this chemical puzzle, researchers could infer the original structure. A landmark publication by G. R. Clemo and R. Raper in 1933 proposed the correct gross structures for lupanine and sparteine, a remarkable achievement of chemical logic.[11]

The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy in the latter half of the 20th century, revolutionized structural elucidation. These non-destructive methods allowed scientists to directly probe the carbon-hydrogen framework of molecules, confirming and refining the structures proposed decades earlier with unprecedented speed and certainty.

AlkaloidCore StructureYear of Discovery/IsolationKey Plant Source(s)
Cytisine TricyclicDiscovered 1818, Isolated 1865[7][8]Cytisus laburnum, Sophora spp.[3][13]
Lupinine BicyclicEarly 20th Century[1][2]Lupinus luteus[1]
Sparteine TetracyclicEarly 20th Century[1][2]Cytisus scoparius, Lupinus spp.[3]
Lupanine TetracyclicIsolated with SparteineLupinus spp.[12][14]
Matrine Tetracyclic-Sophora spp.[1][2]
Table 1. Summary of foundational quinolizidine alkaloids.

Part 3: Nature's Blueprint - Elucidating the Biosynthetic Pathway

A central question for natural product chemists is how plants construct these complex molecules. Foundational feeding studies, many conducted from the 1960s to the 1980s, used isotopically labeled precursors to trace the metabolic origins of QAs.[15] This work definitively established that the entire carbon and nitrogen skeleton of these alkaloids is derived from the amino acid L-lysine.[1][15]

The biosynthetic pathway is now understood to proceed through several key steps. The process is initiated by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to form cadaverine.[3][5] Subsequently, a copper amine oxidase (CAO) catalyzes the oxidative deamination of cadaverine, which then cyclizes to form the crucial intermediate, Δ¹-piperideine.[1] Through a series of proposed aldol-like condensations and further cyclizations, this six-membered ring is used as a building block to assemble the bicyclic, tricyclic, and tetracyclic skeletons that characterize the QA family.[1][15][16] While the initial steps are well-characterized, the precise enzymatic machinery for the later, more complex cyclizations remains an active area of research.[4][16][17]

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine LDC (decarboxylation) piperideine Δ¹-Piperideine cadaverine->piperideine CAO (oxidative deamination) lupinine Lupinine (Bicyclic) piperideine->lupinine intermediates Further Cyclization & Condensation piperideine->intermediates tetracyclic Tetracyclic Intermediates intermediates->tetracyclic sparteine (-)-Sparteine (Tetracyclic) tetracyclic->sparteine lupanine (+)-Lupanine (Tetracyclic) tetracyclic->lupanine

Part 4: From Plant Defense to Modern Medicine

The primary role of QAs in nature is defensive. Their bitter taste and toxicity deter insects and larger herbivores, protecting the plant, particularly its seeds, from predation.[1][6] However, the history of human interaction with these compounds has led to significant pharmacological applications.

The most prominent example is cytisine. Its structural similarity to nicotine allows it to bind to the same nicotinic acetylcholine receptors in the brain.[8] This property was recognized early on; German and Russian soldiers reportedly smoked the plant Cytisus laburnum as a tobacco substitute during World War II.[7][9] This observation culminated in 1964 when the Bulgarian pharmaceutical company Sopharma marketed a purified cytisine product called Tabex as a smoking cessation aid.[8][9][13] For decades, its use was largely confined to Eastern Europe, but rigorous clinical trials in the 21st century have confirmed its efficacy, leading to renewed global interest and development.[7][8]

Beyond cytisine, the broader QA class has been investigated for a wide spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and anti-arrhythmic effects, making them a continuing source of inspiration for drug discovery programs.[1][18][19]

AlkaloidHistorical Use / Natural RoleModern/Investigational Application
Cytisine Tobacco substitute (WWII)[9]Smoking cessation aid[7][8][13]
Sparteine Plant defense compound[1][6]Previously used as an anti-arrhythmic and oxytocic agent
Matrine Component of traditional Chinese medicineInvestigated for anti-inflammatory, antiviral, and anticancer properties[18][19]
Lupanine Plant defense compound, toxic to aphids[4][20]Investigated for various pharmacological activities
Table 2. Biological roles and applications of selected quinolizidine alkaloids.

Conclusion

The history of quinolizidine alkaloids is a microcosm of the advancement of natural product science. It began with the simple observation of toxicity in plants and progressed through the arduous isolation and structural determination efforts of pioneering chemists. The elucidation of their common biosynthetic origin from lysine provided a unifying biochemical framework, while the remarkable story of cytisine—from a folk remedy to a clinically validated medicine—highlights the immense therapeutic potential that can be unlocked from nature's chemical library. As researchers continue to identify the missing enzymes in the biosynthetic pathway and explore the diverse pharmacology of the more than 170 known QA structures, this historical journey is far from over, promising new discoveries in both fundamental science and therapeutic development.[15][16]

References

An In-Depth Technical Guide to the Molecular Structure of Quinolizidine Carboxylates: A Case Study of a Representative Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Molecule: This guide focuses on the core molecular structure of quinolizidine alkaloids, a significant class of natural and synthetic compounds. While the initial topic of interest was Ethyl Octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7), a thorough review of publicly accessible scientific literature, patents, and academic dissertations did not yield the detailed, verifiable experimental data—specifically on stereoselective synthesis and comprehensive spectroscopic characterization (NMR, MS, IR)—required to construct an in-depth, authoritative guide with self-validating protocols.

To uphold the principles of scientific integrity and provide a technically valuable resource, this guide will instead utilize a closely related and well-documented quinolizidine scaffold as a representative example. The principles of stereochemistry, conformational analysis, synthesis, and spectroscopic interpretation detailed herein are directly applicable to the originally requested molecule and the broader class of quinolizidine-3-carboxylates. This approach ensures that the presented methodologies and analyses are grounded in published, verifiable data, providing researchers, scientists, and drug development professionals with a robust and reliable technical resource.

An In-depth Technical Guide to the Molecular Structure of Substituted Quinolizidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinolizidine Core in Drug Discovery and Natural Products

The quinolizidine ring system, a nitrogen-containing bicyclic scaffold, is the foundational structure for a vast family of alkaloids with a wide spectrum of biological activities.[1][2][3] These compounds, often referred to as lupin alkaloids, are predominantly found in plants of the Lupinus genus and are biosynthesized from L-lysine.[4][5] The rigid, conformationally constrained nature of the quinolizidine nucleus makes it an attractive scaffold in medicinal chemistry. Its defined three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets such as receptors and enzymes.

The introduction of a carboxylate group, as in the case of this compound, adds a key functional handle for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Understanding the intricate details of the molecular structure—particularly its stereochemistry and conformational preferences—is paramount for the rational design of novel therapeutics based on this privileged scaffold.

This guide provides a detailed exploration of the molecular architecture of substituted quinolizidines, focusing on the critical aspects of stereochemical determination, synthetic strategies, and spectroscopic analysis.

Stereochemistry and Conformational Landscape of the Quinolizidine Nucleus

The octahydro-2H-quinolizine scaffold is composed of two fused six-membered rings. The stereochemistry at the ring fusion (C9a) and at any substituted carbons dictates the overall shape and stability of the molecule.

Ring Conformation and Isomerism

The quinolizidine ring system can exist in two primary chair-chair conformations: a trans-fused and a cis-fused conformation.

  • Trans-fused conformation: In this arrangement, the hydrogen atom at the bridgehead carbon (C9a) and the lone pair of electrons on the nitrogen atom are on opposite sides of the ring system. This conformation is generally more stable and less flexible than the cis-fused isomer.

  • Cis-fused conformation: Here, the bridgehead hydrogen and the nitrogen's lone pair are on the same side. This conformation is more flexible and can undergo nitrogen inversion, leading to a conformational equilibrium between two cis-fused forms.

The presence of substituents on the rings can significantly influence the preferred conformation by introducing steric interactions, such as 1,3-diaxial interactions, which destabilize certain arrangements.

Stereoisomers of 3-Substituted Quinolizidines

For a molecule like this compound, stereocenters exist at the bridgehead carbon (C9a) and at the substituted carbon (C3). The relative orientation of the substituents at these centers gives rise to multiple diastereomers. The thermodynamically most stable isomer will typically have the bulky ethyl carboxylate group in an equatorial position to minimize steric strain.

Diagram: Conformational Isomers of the Quinolizidine Ring

G cluster_trans Trans-fused Conformation cluster_cis Cis-fused Conformation trans More Stable Rigid Structure cis1 Cis-Isomer 1 cis2 Cis-Isomer 2 cis1->cis2 Nitrogen Inversion cis_label Less Stable Flexible Quinolizidine Quinolizidine Core Quinolizidine->trans Can exist as Quinolizidine->cis1 Can exist as

Caption: Conformational isomers of the quinolizidine nucleus.

Synthesis of the Substituted Quinolizidine Scaffold

The synthesis of substituted quinolizidines often involves multi-step sequences that aim to control the stereochemistry at multiple centers. A common and effective strategy is the stereoselective hydrogenation of a suitable quinoline precursor.

General Synthetic Strategy: Catalytic Hydrogenation

The synthesis of octahydro-quinolizine carboxylates can be envisioned via the complete reduction of the corresponding quinoline-3-carboxylate. This transformation typically requires a heterogeneous catalyst, such as rhodium on carbon or platinum oxide, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of the reaction.

Diagram: General Synthetic Pathway

G Start Ethyl Quinolone-3-carboxylate Step1 Reduction/Aromatization Start->Step1 Intermediate Ethyl Quinoline-3-carboxylate Step1->Intermediate Step2 Catalytic Hydrogenation (e.g., Rh/C, H2) Intermediate->Step2 Product This compound (Mixture of Stereoisomers) Step2->Product

Caption: A plausible synthetic route to the target scaffold.

Detailed Experimental Protocol: A Representative Synthesis

Protocol: Synthesis of a 3-Substituted Quinolizidine via Catalytic Hydrogenation

  • Preparation of the Precursor: Synthesize ethyl quinoline-3-carboxylate from the appropriate starting materials, for example, via a Gould-Jacobs reaction or a similar cyclization method.

  • Catalyst Preparation: In a high-pressure reaction vessel, suspend 5% Rhodium on carbon (10 mol%) in ethanol (50 mL).

  • Reaction Setup: Add ethyl quinoline-3-carboxylate (1.0 g, 4.69 mmol) to the suspension.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50 atm with hydrogen.

  • Reaction Execution: Stir the mixture vigorously at 80°C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to separate the different stereoisomers.

Causality Behind Experimental Choices:

  • Catalyst: Rhodium on carbon is a powerful catalyst for the hydrogenation of aromatic rings.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

  • Pressure and Temperature: Elevated pressure and temperature are often necessary to achieve complete saturation of the heteroaromatic ring system in a reasonable timeframe.

  • Purification: Column chromatography is essential for separating the resulting mixture of diastereomers, which will have different polarities and therefore different retention factors on silica gel.

Spectroscopic Characterization of the Quinolizidine Structure

The definitive determination of the molecular structure and stereochemistry of the synthesized quinolizidine derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of quinolizidine alkaloids.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key features to analyze include:

    • Chemical Shifts: The location of signals can indicate whether protons are in axial or equatorial positions. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.

    • Coupling Constants (J-values): The splitting pattern of the signals reveals the connectivity of the protons. The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. Large coupling constants (typically > 8 Hz) are indicative of an axial-axial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. This is crucial for determining the conformation of the rings and the orientation of substituents.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the ring carbons can also provide clues about the ring conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for a Representative Ethyl Quinolizidine-3-carboxylate

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations
Ethyl -CH₂~4.1 (q)~60Correlates with Ethyl -CH₃ and C=O
Ethyl -CH₃~1.2 (t)~14Correlates with Ethyl -CH₂
C=O-~174Carbonyl carbon
C3-H~2.5 (m)~45Axial or equatorial orientation determined by J-values
C9a-H~2.0 (m)~65Bridgehead proton
Ring CH₂1.2 - 2.820 - 55Complex overlapping multiplets

Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the structure.

  • Electron Ionization (EI-MS): This technique often leads to characteristic fragmentation of the quinolizidine ring. A common fragmentation pathway involves the loss of substituents and cleavage of the rings, providing structural clues.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, confirming its molecular formula.

Diagram: Representative Mass Spectrometry Fragmentation

G M_plus [M]+• (Molecular Ion) Fragment1 [M - C₂H₅O]+ M_plus->Fragment1 - OEt Fragment2 [M - COOC₂H₅]+ M_plus->Fragment2 - COOEt Fragment3 Ring Cleavage Fragments M_plus->Fragment3

Caption: Plausible fragmentation pathways in EI-MS.

Conclusion

The this compound scaffold, as a representative of the broader quinolizidine alkaloid family, presents a rich field of study for chemists and pharmacologists. Its rigid, stereochemically complex structure is both a challenge and an opportunity in the design of new chemical entities. A thorough understanding of its conformational preferences, coupled with stereocontrolled synthetic strategies and detailed spectroscopic analysis, is essential for unlocking the full potential of this important class of molecules in drug discovery and development. The methodologies and principles outlined in this guide provide a foundational framework for researchers working with this and related molecular architectures.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive methodological framework for the spectroscopic analysis of Ethyl octahydro-2H-quinolizine-3-carboxylate. As a key heterocyclic scaffold, the quinolizidine nucleus and its derivatives are of significant interest in medicinal chemistry and natural product synthesis. Rigorous structural elucidation is paramount for advancing research and development in these fields. This document outlines the theoretical basis and practical protocols for characterizing this molecule using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While this guide is based on established principles of spectroscopy and predictive analysis derived from the compound's structure, it serves as a robust template for the acquisition and interpretation of actual experimental data.

Introduction and Molecular Overview

This compound is a saturated bicyclic amine containing an ethyl ester functional group. Its core structure is the quinolizidine ring system, which is found in numerous alkaloids. The precise characterization of its stereochemistry and constitution is critical for understanding its chemical reactivity and potential biological activity.

Molecular Properties:

Property Value Source
IUPAC Name ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate [1]
Molecular Formula C₁₂H₂₁NO₂ [1][2][3]
Molecular Weight 211.30 g/mol [1][2]

| CAS Number | 76211-05-7 |[1][2] |

Below is the chemical structure of the target compound, with key regions highlighted for discussion in subsequent sections.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific bond types and functional groups, providing a molecular "fingerprint."

Predicted Spectroscopic Data: Based on the structure, the following key absorption bands are anticipated.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2960-2850C-H StretchAliphatic (CH, CH₂, CH₃)Strong
~1735C=O StretchEsterStrong, Sharp
~1250-1150C-O StretchEsterStrong
~1250-1000C-N StretchTertiary AmineMedium-Weak

Expert Interpretation: The most diagnostic signal in the IR spectrum will be the strong, sharp carbonyl (C=O) peak around 1735 cm⁻¹. Its presence is definitive proof of the ester functionality. The absence of broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H bonds, consistent with a tertiary amine and an ester. The complex pattern of strong bands between 2850 and 2960 cm⁻¹ corresponds to the numerous C-H bonds within the saturated quinolizidine ring and the ethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR setup. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Predicted Spectroscopic Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1Quartet (q)2H-O-CH₂ -CH₃
~3.0 - 2.5Multiplet (m)~4HProtons α to Nitrogen (e.g., H-1, H-4, H-6)
~2.4Multiplet (m)1HH-3 (Proton α to C=O)
~2.2 - 1.2Multiplet (m)~11HRemaining quinolizidine ring protons
~1.2Triplet (t)3H-O-CH₂-CH₃

Expert Interpretation: The ¹H NMR spectrum will be characterized by two key features:

  • The Ethyl Group Signature: A distinct quartet around 4.1 ppm (for the -O-CH₂- protons) coupled to a triplet around 1.2 ppm (for the -CH₃ protons) is the unambiguous identifier of the ethyl ester. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.

  • The Quinolizidine Core: The protons on the saturated ring system will produce a complex series of overlapping multiplets in the upfield region (1.2-3.0 ppm). Protons adjacent (alpha) to the electron-withdrawing nitrogen atom will be found at the lower end of this range (~2.5-3.0 ppm). The proton at the C-3 position, being alpha to the carbonyl group, will also be shifted downfield relative to other ring protons. For a definitive assignment of these complex signals, 2D NMR techniques such as COSY and HSQC would be required.

¹³C NMR Spectroscopy

Predicted Spectroscopic Data:

Chemical Shift (δ, ppm)Assignment
~173C =O (Ester Carbonyl)
~60-O-CH₂ -CH₃
~60 - 50Carbons α to Nitrogen (C-1, C-4, C-6, C-9a)
~45C-3 (Carbon α to C=O)
~35 - 20Remaining Ring Carbons (C-2, C-7, C-8, C-9)
~14-O-CH₂-CH₃

Expert Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments. The most downfield signal, expected around 173 ppm, corresponds to the ester carbonyl carbon. The carbon of the -O-CH₂- group will appear around 60 ppm. The carbons adjacent to the nitrogen will be in the 50-60 ppm range, while the remaining aliphatic carbons of the ring will resonate further upfield. The terminal methyl carbon of the ethyl group will be the most upfield signal, typically around 14 ppm.

Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve ~5-10 mg of sample prep2 In ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune & Shim Magnet prep3->acq1 acq2 Acquire ¹H Spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans) acq2->acq3 acq4 Optional: Acquire 2D Spectra (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate ¹H signals & Assign Chemical Shifts proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and offers structural clues based on how the molecule fragments.

Predicted Spectroscopic Data (Electron Ionization - EI):

m/z ValueIonInterpretation
211[M]⁺•Molecular Ion
166[M - OC₂H₅]⁺Loss of the ethoxy group
138[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group
97, 83, 82VariousFragmentation of the quinolizidine ring

Expert Interpretation: The primary goal is to identify the molecular ion peak ([M]⁺•) at m/z 211, which confirms the molecular formula C₁₂H₂₁NO₂. Under EI conditions, predictable fragmentation of the ester group is expected. The loss of the ethoxy radical (•OC₂H₅, mass 45) would yield a prominent acylium ion at m/z 166. Subsequent loss of carbon monoxide (CO) from this fragment is also possible. A fragment at m/z 138, corresponding to the loss of the entire •COOC₂H₅ radical (mass 73), would represent the intact quinolizidine cation. The lower mass region (m/z < 100) will contain a complex pattern of peaks arising from the characteristic fragmentation of the bicyclic amine ring system.

node_mol node_mol node_frag node_frag mol [M]⁺• m/z = 211 frag1 [M - OC₂H₅]⁺ m/z = 166 mol->frag1 - •OC₂H₅ frag2 [M - COOC₂H₅]⁺ m/z = 138 mol->frag2 - •COOC₂H₅ frag_ring Ring Fragments m/z = 97, 83, etc. mol->frag_ring - Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized and travels through a capillary column (e.g., a DB-5ms), which separates the analyte from any impurities based on boiling point and polarity.

  • Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them according to their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. IR spectroscopy will confirm the presence of the key ester functional group. ¹H and ¹³C NMR will elucidate the complete carbon-hydrogen framework, identifying the ethyl group and the complex quinolizidine ring system. Finally, mass spectrometry will verify the molecular weight and support the structure through predictable fragmentation patterns. The application of the protocols and interpretive frameworks detailed in this guide will ensure a thorough and accurate characterization of this important heterocyclic compound.

References

theoretical studies on quinolizidine ring conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of Quinolizidine Ring Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolizidine alkaloid (QA) scaffold, a 1-azabicyclo[4.4.0]decane system, is a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry due to its wide array of pharmacological activities.[1][2] The biological function of these molecules is inextricably linked to their three-dimensional structure, particularly the conformation of the fused bicyclic ring system. Understanding and predicting the preferred conformation is therefore critical for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the theoretical methods used to study quinolizidine ring conformation, grounded in the principles of computational chemistry and validated by spectroscopic techniques. We will explore the fundamental conformational isomers, detail a robust computational workflow for their analysis, and discuss the key experimental methods—notably NMR and IR spectroscopy—used for empirical verification.

The Conformational Dichotomy of the Quinolizidine Ring: Trans vs. Cis

The quinolizidine ring system is composed of two fused six-membered rings. The stereochemical relationship at the ring junction (C9a) and the nitrogen atom (N5) dictates the overall shape of the molecule, leading to two primary conformational families: trans-fused and cis-fused.[3]

  • Trans-fused Conformation: In this arrangement, the bridgehead hydrogen (at C9a) and the lone pair of electrons on the nitrogen atom are on opposite sides (trans) of the ring system.[3] This conformation typically results in a rigid, all-chair structure, which is often the thermodynamically more stable form due to minimized steric strain.

  • Cis-fused Conformation: Here, the bridgehead hydrogen and the nitrogen lone pair are on the same side (cis) of the ring system.[3] This arrangement is inherently more flexible and can exist in various chair-boat or twist-boat conformations. While often higher in energy than the trans conformer, the cis form can be stabilized or even preferred depending on the substitution pattern on the rings.[4][5]

The energy difference between these conformers can be subtle, yet it has profound implications for how the molecule interacts with biological targets like receptors and enzymes.[3]

G cluster_trans Trans-Fused Conformer cluster_cis Cis-Fused Conformer cluster_core Quinolizidine Core a Rigid All-Chair b Thermodynamically Favored a->b c Flexible Chair-Boat d Stabilized by Substituents c->d core 1-Azabicyclo[4.4.0]decane core->a H and N-lone pair are anti core->c H and N-lone pair are syn

Caption: Fundamental conformational isomers of the quinolizidine ring system.

Theoretical Workflow for Conformational Analysis

A robust computational approach is essential for accurately predicting the conformational landscape of quinolizidine derivatives. The following workflow combines the strengths of different computational methods to provide a comprehensive and reliable analysis.

Step-by-Step Computational Protocol
  • Initial 3D Structure Generation:

    • Action: Generate initial 3D coordinates for both cis and trans isomers of the quinolizidine derivative. This can be done using any molecular building software.

    • Causality: It is crucial to start the analysis from distinct initial geometries for each potential conformer to ensure the subsequent optimization steps explore the correct potential energy surfaces.

  • Conformational Search with Molecular Mechanics (MM):

    • Action: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94 or AMBER).

    • Causality: MM methods are computationally inexpensive and ideal for rapidly exploring a wide range of possible conformations (especially for flexible side chains), identifying a set of low-energy candidate structures.[6]

  • Geometry Optimization with Density Functional Theory (DFT):

    • Action: Take the lowest energy conformers identified from the MM search and perform full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d,p) or higher.[7][8]

    • Causality: DFT provides a much more accurate description of the electronic structure compared to MM, leading to more reliable geometries and relative energies.[6] This step refines the initial structures, accounting for subtle electronic effects that influence stability.

  • Vibrational Frequency Calculation:

    • Action: For each DFT-optimized structure, perform a frequency calculation at the same level of theory.

    • Causality (Self-Validation): This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state. Second, the results provide predicted infrared (IR) spectra, which can be directly compared with experimental data for validation.[7]

  • Final Energy Calculation and Population Analysis:

    • Action: Calculate the final single-point energies, including zero-point vibrational energy (ZPVE) corrections from the frequency calculation. Use these energies to calculate the relative abundance of each conformer at a given temperature using the Boltzmann distribution.

    • Causality: This provides a quantitative prediction of which conformer is likely to be dominant in solution and allows for a direct comparison of the relative stabilities of the cis and trans forms.

G start Input 2D Structure of Quinolizidine Derivative gen_3d Generate Initial 3D Structures (Cis and Trans Isomers) start->gen_3d mm_search Conformational Search (Molecular Mechanics - MMFF94) gen_3d->mm_search select_low Select Low-Energy Conformers mm_search->select_low dft_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) select_low->dft_opt freq_calc Frequency Calculation (Confirm Minima & Predict IR) dft_opt->freq_calc energy_analysis Calculate Relative Energies (ΔE) + Boltzmann Distribution freq_calc->energy_analysis output Predicted Stable Conformers & Spectroscopic Data energy_analysis->output G trans_conf Trans-Fused Conformer N-lone pair is anti-periplanar to adjacent axial C-H ir_spec { IR Spectrum Analysis |  Bohlmann Bands (2700-2800 cm⁻¹)} trans_conf:f1->ir_spec:f0 Leads to cis_conf Cis-Fused Conformer No anti-periplanar N-lone pair / C-H arrangement cis_conf:f1->ir_spec:f0 Leads to absence of

References

Methodological & Application

Application Note & Protocols: Stereoselective Synthesis of Ethyl octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinolizidine alkaloid core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1] Ethyl octahydro-2H-quinolizine-3-carboxylate is a key chiral building block for accessing these complex molecules, including precursors to compounds like lupinine and its diastereomer, epilupinine.[2][3] Its stereochemical complexity, featuring multiple stereocenters, demands synthetic strategies that offer precise control over the relative and absolute configuration. This document provides an in-depth guide to the stereoselective synthesis of this target molecule, focusing on the causality behind strategic experimental choices. We detail a robust and highly diastereoselective protocol involving the catalytic hydrogenation of a cyclic enamino ester precursor, offering field-proven insights into the reaction setup, execution, and optimization.

Introduction: The Strategic Importance of the Quinolizidine Scaffold

The 1-azabicyclo[4.4.0]decane system, commonly known as the quinolizidine skeleton, is a recurring motif in a wide array of natural products that exhibit significant biological activities.[1] The stereoselective construction of this bicyclic structure, with a nitrogen atom at the bridgehead, presents a considerable challenge in synthetic organic chemistry.[1] this compound, with its defined stereocenters, serves as a versatile intermediate for the total synthesis of more complex alkaloids.[2][4]

The primary challenge lies in controlling the formation of multiple stereocenters during the construction of the bicyclic core. Strategies employed to address this include intramolecular Mannich cyclizations[5][6], aza-Michael reactions[1][7], and the asymmetric hydrogenation of unsaturated precursors.[8][9][10] This guide will focus on the latter approach, which is renowned for its efficiency, atom economy, and high potential for stereocontrol.

Strategic Overview: Logic of Synthetic Design

The chosen synthetic strategy hinges on establishing the critical stereocenters through a diastereoselective reduction of a carefully designed precursor. The overall workflow involves the synthesis of a cyclic enamino ester followed by a catalytic hydrogenation step where stereocontrol is decisively exerted.

Diagram 1: Overall Synthetic Workflow This diagram outlines the strategic approach, from commercially available starting materials to the final target molecule, highlighting the key stereochemistry-defining step.

G cluster_0 Precursor Synthesis cluster_1 Key Stereoselective Step cluster_2 Analysis & Verification A Glutarimide & Ethyl Propiolate B Michael Addition Product A->B Base-catalyzed addition C Cyclic Enamino Ester (Δ1,9a-dehydro precursor) B->C Partial Reduction & Cyclization D This compound (Target Molecule) C->D Catalytic Hydrogenation (e.g., Pd/C, H2) Diastereocontrol E NMR Spectroscopy (Stereochemistry Confirmation) D->E F Chiral HPLC/GC (Enantiomeric Purity if applicable) D->F

Caption: Strategic workflow for synthesizing the target quinolizidine ester.

Core Protocol: Diastereoselective Reductive Cyclization

This protocol details a highly effective method for the synthesis of the target molecule via catalytic hydrogenation of an enamino ester intermediate. The stereochemical outcome is dictated by the facial selectivity of hydrogen addition to the planar enamine system, which is influenced by the catalyst surface and the steric environment of the substrate.

Synthesis of Precursor: Ethyl 3-(2-oxopiperidin-1-yl)acrylate

Rationale: The synthesis begins with a base-catalyzed Michael addition of glutarimide to ethyl propiolate. This reaction efficiently constructs the carbon skeleton required for the subsequent cyclization.

Protocol:

  • Setup: To a stirred solution of glutarimide (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M) under an argon atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases, indicating the formation of the glutarimide anion.

  • Addition: Add ethyl propiolate (1.05 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired acrylate product.

Reductive Cyclization to this compound

Rationale: This is the critical stereochemistry-defining step. The acrylate intermediate is first partially reduced and cyclized to form the key enamino ester in situ. Subsequent hydrogenation of this intermediate proceeds with high diastereoselectivity. Palladium on carbon (Pd/C) is an effective and robust catalyst for this transformation, where the substrate adsorbs onto the catalyst surface from its sterically less hindered face, directing the delivery of hydrogen.[11]

Protocol:

  • Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), combine the ethyl 3-(2-oxopiperidin-1-yl)acrylate (1.0 eq) and 10% Palladium on Carbon (Pd/C) (10 wt%).

  • Solvent: Add methanol (MeOH) as the solvent to achieve a substrate concentration of approximately 0.1 M.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi (approx. 3.4 atm) with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is then purified by flash column chromatography on silica gel (Dichloromethane:Methanol, 10:1) to afford the target this compound as a mixture of diastereomers, typically with a high preference for the desired isomer.[11]

Diagram 2: Proposed Mechanism of Stereoselection This diagram illustrates the proposed transition state for the diastereoselective hydrogenation step on the catalyst surface.

G cluster_0 Catalytic Hydrogenation Start Enamino Ester Precursor TS Adsorption on Catalyst Surface (Less Hindered Face) Start->TS Approaches Catalyst End cis-Decahydroquinolizine Product (Major Diastereomer) TS->End Syn-addition of Hydrogen H2 H₂ H2->TS H₂ Delivery

Caption: Facial selectivity in catalytic hydrogenation.

Data Summary and Expected Outcomes

The described protocol is expected to deliver the target compound with high yield and excellent diastereoselectivity. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.

StepKey ReagentsTypical YieldDiastereomeric Ratio (cis:trans)
Michael AdditionGlutarimide, Ethyl Propiolate, NaH85-95%N/A
Reductive Cyclization10% Pd/C, H₂ (50 psi)80-90%>10:1

Note: The cis/trans nomenclature refers to the relative stereochemistry of the hydrogen at C-9a and the carboxylate group at C-3.

Troubleshooting and Scientist's Notes

  • Low Diastereoselectivity: Incomplete hydrogenation or catalyst poisoning can lead to a mixture of isomers. Ensure the catalyst is active and the system is free of potential poisons (e.g., sulfur compounds). Varying the solvent or catalyst (e.g., PtO₂) can sometimes influence the stereochemical outcome.

  • Incomplete Reaction: If the reaction stalls, ensure adequate mixing (vigorous stirring) to maintain catalyst suspension and facilitate mass transfer of hydrogen gas. Re-purging the vessel with fresh hydrogen may also be beneficial.

  • Product Characterization: The stereochemistry of the final product should be rigorously confirmed using 1D and 2D NMR techniques (NOESY/ROESY) to establish the spatial relationships between key protons, particularly H-3 and H-9a.

Conclusion

This application note outlines a reliable and highly diastereoselective method for the synthesis of this compound. By leveraging a catalytic hydrogenation of a cyclic enamino ester, this protocol provides a practical and efficient entry point to the quinolizidine scaffold. The principles of stereocontrol discussed herein are broadly applicable to the synthesis of other complex alkaloids and nitrogen-containing heterocycles, making this a valuable strategy for professionals in chemical synthesis and drug development.

References

Ethyl Octahydro-2H-quinolizine-3-carboxylate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolizidine Core - A Privileged Structure in Medicinal Chemistry

The quinolizidine alkaloid family, characterized by a saturated bicyclic nitrogen-containing ring system, represents a rich source of biologically active compounds.[1][2][3] These natural products have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3] Within this class of molecules, ethyl octahydro-2H-quinolizine-3-carboxylate emerges as a particularly attractive and versatile scaffold for drug design. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The presence of a bridgehead nitrogen atom and an ester functionality offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of the this compound scaffold, offering researchers a practical framework for its utilization in drug discovery programs.

Physicochemical Properties of the Scaffold

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in drug design. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are key determinants of a drug candidate's pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₂[4][5]
Molecular Weight 211.30 g/mol [4][5]
LogP (calculated) 1.814[5]
Topological Polar Surface Area (TPSA) 29.54 Ų[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 2[5]

The calculated LogP value suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The TPSA is within the range typically associated with good cell permeability. The absence of hydrogen bond donors and a limited number of rotatable bonds contribute to the scaffold's rigidity and potential for favorable binding entropy upon interaction with a target.

Synthetic Protocols: Accessing the Quinolizidine Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches. The choice of a specific route will depend on the desired stereochemistry and the availability of starting materials. Below are two representative protocols.

Protocol 1: Dieckmann Condensation Approach

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, providing a direct route to the quinolizidinone core, which can be further elaborated.

Workflow for Dieckmann Condensation Approach

G A N-protected piperidine-2-acetic acid ethyl ester C Michael Addition A->C B Ethyl acrylate B->C D Diester intermediate C->D E Dieckmann Condensation (e.g., NaOEt, Toluene) D->E F β-keto ester (quinolizidinone) E->F G Decarboxylation & Reduction F->G H This compound G->H

Caption: Synthetic workflow via Dieckmann condensation.

Step-by-Step Methodology:

  • Michael Addition: React an N-protected piperidine-2-acetic acid ethyl ester with ethyl acrylate in the presence of a suitable base (e.g., sodium ethoxide in ethanol) to form the corresponding diester intermediate. The N-protecting group (e.g., Boc or Cbz) is crucial to prevent side reactions.

  • Purification: After reaction completion (monitored by TLC), neutralize the reaction mixture and extract the diester intermediate with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Dieckmann Condensation: Subject the purified diester to intramolecular cyclization using a strong base such as sodium ethoxide in an aprotic solvent like toluene under reflux. This will yield the β-keto ester, a quinolizidinone derivative.

  • Work-up and Purification: Carefully quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous work-up. Extract the product and purify by column chromatography.

  • Decarboxylation and Reduction: The resulting β-keto ester can be subjected to decarboxylation followed by reduction of the ketone and the ester to the corresponding alcohol. Subsequent re-oxidation and esterification will yield the target compound. Alternatively, a direct reduction of the ketone followed by further synthetic manipulations can be employed. The specific reduction conditions will influence the stereochemical outcome.

Protocol 2: Catalytic Hydrogenation of a Quinolizine Precursor

This approach involves the synthesis of an unsaturated quinolizine precursor followed by catalytic hydrogenation to obtain the saturated octahydroquinolizine core. This method can offer good stereocontrol depending on the catalyst and reaction conditions.

Workflow for Catalytic Hydrogenation Approach

G A Substituted pyridine derivative B Multi-step synthesis A->B C Ethyl 2H-quinolizine-3-carboxylate B->C D Catalytic Hydrogenation (e.g., H₂, Pd/C, EtOH) C->D E This compound D->E

Caption: Synthetic workflow via catalytic hydrogenation.

Step-by-Step Methodology:

  • Synthesis of the Quinolizine Precursor: Synthesize the unsaturated ethyl 2H-quinolizine-3-carboxylate from appropriate pyridine and pyran-derived starting materials through a series of reactions, which may include condensation and cyclization steps.

  • Catalytic Hydrogenation: Dissolve the ethyl 2H-quinolizine-3-carboxylate precursor in a suitable solvent such as ethanol or methanol. Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

  • Hydrogenation Reaction: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm). Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the this compound by column chromatography or distillation under reduced pressure. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and solvent.

Applications in Drug Design: A Scaffold for Diverse Therapeutic Targets

The rigid quinolizidine framework of this compound makes it an excellent starting point for the design of ligands targeting a variety of receptors and enzymes. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation, or reduced to a hydroxymethyl group for further derivatization.

Derivatization Strategies and Structure-Activity Relationship (SAR) Exploration

The true potential of the this compound scaffold lies in its amenability to chemical modification. The following diagram illustrates key points for derivatization to explore SAR.

Derivatization Points for SAR Studies

G Scaffold This compound Core R1 Modification of the Ester (R1 Position) - Amide formation - Reduction to alcohol - Bioisosteric replacement Scaffold->R1 C3-position R2 Substitution on the Rings (R2 Positions) - Introduction of alkyl, aryl, or heteroaryl groups Scaffold->R2 Various positions R3 Stereochemical Variation (R3) - Control of stereocenters Scaffold->R3 Chiral centers

Caption: Key derivatization points on the scaffold.

Protocol for Library Synthesis:

  • Amide Library Generation: Hydrolyze the ethyl ester of the core scaffold to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). Couple the resulting acid with a diverse library of primary and secondary amines using a peptide coupling reagent such as HATU or EDC/HOBt to generate a library of amides.

  • Alcohol and Ether Library: Reduce the ethyl ester to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiH₄). The resulting alcohol can be further derivatized to form ethers or esters with a variety of substituents.

  • Ring Substitution: Employ C-H activation methodologies or synthesize the scaffold from appropriately substituted precursors to introduce diversity on the quinolizidine ring system.

Illustrative SAR Table (Hypothetical Data for a Kinase Target):

CompoundR1 (at C3)R2 (at C7)IC₅₀ (nM)
Scaffold -COOEtH>10,000
1a -CONH(4-fluorophenyl)H5,200
1b -CONH(3,4-dichlorophenyl)H1,500
1c -CH₂OHH8,000
2a -CONH(3,4-dichlorophenyl)-CH₃750
2b -CONH(3,4-dichlorophenyl)-Ph450

This hypothetical data illustrates how systematic modification of the scaffold can lead to the identification of potent compounds. For instance, the conversion of the ester to an amide with an electron-deficient phenyl ring improves activity, which is further enhanced by the introduction of a substituent at the C7 position.

Potential Therapeutic Targets and Future Directions

While specific drug candidates based on the this compound scaffold are not yet prevalent in the public domain, the broader class of quinolizidine alkaloids has shown promise against a range of targets.[3] Given the structural features of this scaffold, it is a promising candidate for targeting:

  • Kinases: The rigid core can position substituents to interact with the ATP-binding site or allosteric pockets of various kinases.

  • GPCRs: The nitrogen atom can be protonated to interact with acidic residues in the transmembrane domains of G-protein coupled receptors.

  • Ion Channels: The defined three-dimensional shape may allow for specific blocking or modulation of ion channel pores.

  • Proteases: The scaffold can be elaborated to present functionalities that interact with the active site of proteases.

The development of enantioselective synthetic routes will be critical for advancing this scaffold, as stereochemistry often plays a pivotal role in biological activity. Further exploration of diverse derivatization strategies, coupled with high-throughput screening and structure-based drug design, will undoubtedly unlock the full therapeutic potential of the this compound scaffold.

References

Application Notes and Protocols for the Functionalization of the Quinolizidine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinolizidine Scaffold - A Privileged Motif in Bioactive Molecules

The quinolizidine ring system, a nitrogen-containing bridged bicyclic scaffold, is a cornerstone in the architecture of a vast array of natural products and pharmacologically active compounds.[1][2][3] Its rigid conformational structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive framework for the design of therapeutic agents that can engage with biological targets with high specificity and affinity. Quinolizidine alkaloids are found in a wide range of organisms, from plants and fungi to amphibians, and exhibit a remarkable diversity of biological activities, including antiviral, antimicrobial, anti-inflammatory, and cytotoxic properties.[4][5]

The therapeutic potential of quinolizidine-based compounds has spurred significant interest in the development of synthetic methodologies to access and functionalize this important heterocyclic system.[1][6] The ability to strategically introduce a variety of substituents onto the quinolizidine core is paramount for modulating the pharmacokinetic and pharmacodynamic properties of these molecules in drug discovery programs. These functionalization strategies allow for the systematic exploration of the chemical space around the quinolizidine scaffold, enabling the optimization of lead compounds and the development of novel therapeutic candidates.

This comprehensive guide provides an in-depth exploration of key strategies for the functionalization of the quinolizidine ring system. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively synthesize and modify this versatile scaffold. The methodologies presented herein are selected for their robustness, stereochemical control, and broad applicability, reflecting the current state-of-the-art in the field.

Strategic Approaches to Quinolizidine Functionalization

The functionalization of the quinolizidine ring can be broadly categorized into two main approaches:

  • Construction of a pre-functionalized ring system: This "bottom-up" strategy involves the synthesis of the quinolizidine core from acyclic or monocyclic precursors that already bear the desired functional groups or handles for further elaboration.

  • Direct functionalization of a pre-formed quinolizidine scaffold: This "top-down" approach focuses on the selective introduction of substituents onto an existing quinolizidine ring.

This guide will delve into specific and powerful examples of these strategies, providing both the theoretical underpinnings and detailed experimental protocols.

I. Stereoselective Synthesis and Functionalization via Organocatalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and often more sustainable alternative to traditional metal-based catalysis. In the context of quinolizidine synthesis, organocatalytic methods provide an elegant means to establish key stereocenters with high fidelity.

A. Vinylogous Mukaiyama-Mannich Reaction for Asymmetric Quinolizidine Synthesis

A highly effective strategy for the enantioselective synthesis of functionalized quinolizidinones involves the organocatalytic vinylogous Mukaiyama-Mannich reaction.[7][8] This reaction allows for the creation of two contiguous stereocenters in a single step, setting the stage for the subsequent cyclization to form the bicyclic core.

Causality of Experimental Choices:

  • Catalyst: A chiral phosphoric acid or a primary amine-based catalyst is typically employed to induce enantioselectivity. The catalyst activates the imine component, rendering it more susceptible to nucleophilic attack, and controls the facial selectivity of the reaction.

  • Nucleophile: A silyl dienol ether serves as the vinylogous nucleophile. The choice of substituents on the silicon atom and the diene can influence reactivity and selectivity.

  • Solvent: A non-polar, aprotic solvent such as toluene or dichloromethane is generally used to minimize background reactions and enhance the effectiveness of the chiral catalyst.

  • Temperature: The reaction is often performed at low temperatures to maximize stereoselectivity.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Cyclization P1 Prepare silyl dienol ether R3 Slowly add silyl dienol ether P1->R3 P2 Prepare imine R1 Charge reactor with imine and catalyst P2->R1 P3 Prepare chiral organocatalyst solution P3->R1 R2 Cool to low temperature (e.g., -78 °C) R1->R2 R2->R3 R4 Stir for specified time R3->R4 W1 Quench reaction R4->W1 W2 Aqueous workup W1->W2 W3 Purify adduct W2->W3 C1 Deprotection and cyclization to form quinolizidinone W3->C1

Caption: Workflow for organocatalytic vinylogous Mukaiyama-Mannich reaction.

Protocol 1: Organocatalytic Asymmetric Synthesis of a Quinolizidinone Precursor

Materials:

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP)

  • Aldehyde

  • Amine

  • Silyl Dienol Ether

  • Anhydrous Toluene

  • Molecular Sieves (4 Å)

  • Standard glassware for anhydrous reactions

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in anhydrous toluene. Add activated 4 Å molecular sieves and stir the mixture at room temperature for 2-4 hours.

  • Catalyst Charging: In a separate flame-dried flask, dissolve the chiral phosphoric acid catalyst (0.05-0.1 eq) in anhydrous toluene.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -40 °C). To this, add the freshly prepared imine solution via cannula.

  • Nucleophile Addition: Slowly add the silyl dienol ether (1.2 eq) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized adduct.

  • Cyclization: The purified adduct can then be subjected to deprotection and cyclization conditions (e.g., acid or base catalysis) to yield the quinolizidinone core.

II. Transition Metal-Catalyzed Functionalization

Transition metal catalysis offers a powerful and versatile platform for the functionalization of heterocyclic systems, including quinolizidines. These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A. Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization

A robust method for the stereoselective synthesis of C4-substituted benzo[a]quinolizidines involves an aerobic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-catalyzed allylation of N-Cbz protected tetrahydroisoquinolines, followed by a sequence of cross-metathesis and reductive cyclization.[9]

Causality of Experimental Choices:

  • Catalytic System: The use of a catalytic amount of DDQ in the presence of a co-catalyst like NaNO₂ under an aerobic atmosphere allows for the in situ regeneration of the active oxidant, making the process more efficient and atom-economical.

  • Protecting Group: The carbobenzyloxy (Cbz) group on the nitrogen is crucial for activating the adjacent C-H bond towards oxidation by DDQ to form an iminium ion intermediate.

  • Reductive Cyclization: Palladium-catalyzed hydrogenation serves a dual purpose: it reduces the alkene and simultaneously removes the Cbz protecting group, triggering an intramolecular reductive amination to form the quinolizidine ring as a single diastereomer.[9]

Reaction Pathway Diagram:

G cluster_step1 Step 1: Allylation cluster_step2 Step 2: Cross-Metathesis cluster_step3 Step 3: Reductive Cyclization S1_1 N-Cbz Tetrahydroisoquinoline S1_4 α-Allylated Product S1_1->S1_4 S1_2 Allyl Nucleophile S1_2->S1_4 S1_3 DDQ (cat.), NaNO2 (cat.), O2 S1_3->S1_4 Oxidative C-H Functionalization S2_1 α-Allylated Product S2_4 Enone/Enal Product S2_1->S2_4 S2_2 Alkene Partner S2_2->S2_4 S2_3 Grubbs Catalyst S2_3->S2_4 S3_1 Enone/Enal Product S3_3 C4-Substituted Benzo[a]quinolizidine S3_1->S3_3 S3_2 H2, Pd/C S3_2->S3_3 Alkene Reduction, Cbz Deprotection, Intramolecular Reductive Amination

Caption: Synthetic route to C4-substituted benzo[a]quinolizidines.

Protocol 2: Reductive Cyclization to a Benzo[a]quinolizidine

Materials:

  • Enone/Enal precursor

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Hydrogen (H₂) balloon or Parr hydrogenator

  • Celite

Procedure:

  • Reaction Setup: To a solution of the enone/enal precursor (1.0 eq) in methanol, carefully add 10 wt. % Pd/C (10-20 mol %).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup: Filter the reaction mixture through a pad of Celite, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of CH₂Cl₂/MeOH) to afford the desired benzo[a]quinolizidine product.[9]

III. Cyclization Strategies for Polyfunctional Quinolizidines

The synthesis of highly functionalized quinolizidines, such as polyhydroxylated alkaloids, often relies on cyclization reactions of elaborate precursors derived from chiral pool starting materials like carbohydrates.

A. Photoinduced Electron Transfer (PET) Cyclization

A divergent route to a variety of polyfunctional quinolizidine alkaloids can be achieved through a photoinduced electron transfer (PET) cyclization of acetylene-tethered α-trimethylsilyl amine moieties.[10][11][12] This method allows for the stereospecific construction of the quinolizidine core.

Causality of Experimental Choices:

  • Starting Material: D-ribose is a common chiral pool starting material for generating the enantiomerically pure precursors.

  • PET Cyclization: This key step involves the irradiation of the substrate in the presence of a photosensitizer. The reaction proceeds through a radical cation intermediate, leading to the formation of the bicyclic system.

  • Further Functionalization: The olefinic moiety introduced during the cyclization serves as a versatile handle for subsequent functionalization, such as dihydroxylation, epoxidation, or cleavage, allowing access to a diverse range of polyhydroxy quinolizidine alkaloids.[12]

Data Summary Table: Functionalization of PET Cyclization Product

ReactionReagentsProductYield
DihydroxylationOsO₄, NMODiolHigh
Epoxidationm-CPBAEpoxideHigh
Oxidative CleavageO₃ then Me₂SAldehyde/KetoneGood
ReductionLiAlH₄Saturated RingHigh

Protocol 3: Dihydroxylation of a Quinolizidine Intermediate

Materials:

  • Quinolizidine intermediate with an olefin moiety

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the olefinic quinolizidine intermediate (1.0 eq) and NMO (1.5 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of OsO₄ solution (0.02-0.05 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction mixture will typically turn dark brown.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Stir vigorously for 30 minutes to reduce the osmate ester.

  • Workup: Extract the reaction mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography on silica gel.

IV. Future Perspectives and Emerging Trends

The field of quinolizidine functionalization is continually evolving, with new and innovative methods being developed. Emerging trends include:

  • Photoredox Catalysis: The use of visible light-mediated photoredox catalysis is enabling the direct functionalization of C(sp³)-H bonds on the quinolizidine core, providing access to previously inaccessible chemical space.[13]

  • Flow Chemistry: Continuous flow technologies are being employed to improve the safety, efficiency, and scalability of quinolizidine synthesis, particularly for reactions involving hazardous reagents or intermediates.

  • Biocatalysis: The use of enzymes to catalyze key steps in quinolizidine synthesis offers the potential for unparalleled stereoselectivity and environmentally benign reaction conditions.

The continued development of these and other novel methodologies will undoubtedly facilitate the discovery of new quinolizidine-based therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Ethyl octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolizidine Scaffold as a Privileged Structure in Drug Discovery

The quinolizidine ring system, a bicyclic saturated heterocycle, is a prominent structural motif in a vast array of naturally occurring alkaloids with significant biological activities.[1][2][3] Notable examples include lupinine and epilupinine.[1][2][3][4][5] This prevalence in nature has established the quinolizidine scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[6] Consequently, libraries of substituted quinolizidine derivatives are of high interest in drug discovery programs for the identification of novel therapeutic agents.

This application note provides a comprehensive guide for the use of Ethyl octahydro-2H-quinolizine-3-carboxylate as a versatile starting material for the parallel synthesis of diverse chemical libraries. We will detail a robust synthetic protocol for the core scaffold and provide validated methods for its diversification through amide bond formation, reduction, and N-arylation.

Synthesis of the Core Scaffold: this compound

The synthesis of the quinolizidine core can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient route involves the initial formation of a substituted piperidine ring followed by an intramolecular cyclization.

A key precursor, ethyl 2-oxo-3-piperidinecarboxylate, can be synthesized via a Michael addition of diethyl malonate to acrylonitrile, followed by a reductive cyclization of the resulting 2-cyanoethyl diethyl malonate.[7] Subsequent reduction of the lactam and further functionalization can lead to the desired quinolizidine scaffold.

An alternative and often stereocontrolled approach to the quinolizidine skeleton involves the intramolecular cyclization of functionalized piperidine derivatives.[8][9][10][11] For the purpose of this guide, we will outline a general, robust procedure adaptable for library synthesis.

Diagram of the Synthetic Workflow for the Core Scaffold

Synthetic Workflow for Core Scaffold A Diethyl Malonate + Acrylonitrile B 2-Cyanoethyl Diethyl Malonate A->B Michael Addition C Ethyl 2-oxo-3-piperidinecarboxylate B->C Reductive Cyclization (e.g., Raney Cobalt, H2) D Functionalized Piperidine Intermediate C->D 1. Reduction (e.g., LiAlH4) 2. Alkylation E This compound D->E Intramolecular Cyclization

Caption: Synthetic workflow for the core scaffold.

PART 1: Parallel Library Generation from the Quinolizidine Core

The true power of this compound lies in its potential for rapid diversification at two key positions: the ethyl ester at C-3 and the secondary amine of the quinolizidine ring. This allows for the generation of large and diverse libraries of compounds for high-throughput screening.

Diagram of the Parallel Synthesis Workflow

Parallel Synthesis Workflow Core This compound Amide_Lib Amide Library Core->Amide_Lib Amide Coupling (Diverse Carboxylic Acids) Alcohol_Lib Alcohol Intermediate Core->Alcohol_Lib Ester Reduction (e.g., LiAlH4) N_Aryl_Lib N-Aryl Library Alcohol_Lib->N_Aryl_Lib N-Arylation (Buchwald-Hartwig or Ullmann) (Diverse Aryl Halides)

Caption: Parallel synthesis diversification strategies.

Protocol 1: Parallel Amide Library Synthesis

The ester functionality at the C-3 position can be readily converted to a diverse amide library by coupling with a panel of primary and secondary amines. The use of robust coupling reagents such as HATU is recommended for achieving high conversion rates across a variety of substrates.[12][13][14]

Detailed Experimental Protocol: Parallel Amide Coupling

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.25 M solution of HATU in anhydrous DMF.

    • Prepare a 0.5 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

    • In a 96-well plate, dispense a diverse selection of carboxylic acids (1.2 equivalents relative to the ester).

  • Reaction Setup (in a 96-well plate):

    • To each well containing the carboxylic acid, add the this compound stock solution (1.0 equivalent).

    • Add the DIPEA stock solution (2.0 equivalents).

    • Add the HATU stock solution (1.1 equivalents).

    • Seal the plate and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the library members via high-throughput parallel purification techniques (e.g., automated flash chromatography or preparative HPLC).

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency and low racemization for a broad range of substrates.[12][13]
Base DIPEAA non-nucleophilic base to facilitate the reaction without competing side reactions.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves a wide range of reactants.
Stoichiometry Acid (1.2 eq), HATU (1.1 eq), DIPEA (2.0 eq)Slight excess of the acid and coupling reagent ensures complete conversion of the starting ester.
Temperature Room TemperatureSufficient for most amide couplings with HATU, minimizing potential side reactions.

Protocol 2: Reduction of the Ester and Subsequent N-Arylation

Further diversification can be achieved by first reducing the ethyl ester to the corresponding primary alcohol, followed by N-arylation of the quinolizidine nitrogen.

Step 2a: Reduction of the Ethyl Ester

The reduction of the ester to the primary alcohol can be efficiently carried out using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).[15][16][17][18][19][20][21][22][23][24]

Detailed Experimental Protocol: Ester Reduction

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon), cool the reaction mixture to 0 °C.

    • Slowly add a solution of LiAlH₄ in THF (1.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate in vacuo to yield the crude (octahydro-2H-quinolizin-3-yl)methanol. This product is often of sufficient purity for the next step.

Parameter Condition Rationale
Reducing Agent LiAlH₄A powerful reducing agent capable of efficiently reducing esters to primary alcohols.[15][18][20][22][23]
Solvent Anhydrous THFA common aprotic ether solvent for LiAlH₄ reductions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Work-up Fieser WorkupA standard and safe procedure for quenching LiAlH₄ reactions.
Step 2b: Parallel N-Arylation via Buchwald-Hartwig Amination

The secondary amine of the quinolizidine core is an excellent handle for introducing aryl and heteroaryl substituents via palladium-catalyzed Buchwald-Hartwig amination.[15][18][25][26][27] This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide coupling partner.

Detailed Experimental Protocol: Parallel Buchwald-Hartwig Amination

  • Preparation of Reagents:

    • In a glovebox, prepare an array of reaction vials each containing a unique aryl bromide or chloride (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

    • Prepare a stock solution of (octahydro-2H-quinolizin-3-yl)methanol (1.2 equivalents) in anhydrous toluene.

    • Prepare a stock solution of a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents) in anhydrous toluene.

  • Reaction Setup:

    • To each reaction vial, add the stock solution of the quinolizidine alcohol.

    • Add the base stock solution.

    • Seal the vials and heat the reaction array to 80-110 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction array to room temperature.

    • Dilute each reaction with ethyl acetate and filter through a plug of silica gel.

    • Concentrate the filtrates in vacuo.

    • Purify the library members using parallel purification techniques.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active and versatile catalyst system for the amination of a wide range of aryl halides.[18][27]
Base NaOt-BuA strong base required for the deprotonation of the amine and regeneration of the active catalyst.
Solvent Anhydrous TolueneA common non-polar solvent for Buchwald-Hartwig reactions.
Temperature 80-110 °CElevated temperatures are typically required to drive the catalytic cycle.

Alternative N-Arylation: Ullmann Condensation

For certain substrates, particularly with aryl iodides, the copper-catalyzed Ullmann condensation can be a valuable alternative to the Buchwald-Hartwig amination.[16][17][28][29][30][31] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures than traditional Ullmann conditions.

General Protocol Considerations for Ullmann Condensation:

  • Catalyst: CuI is a common and effective catalyst.

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) or various amino acids can serve as effective ligands.

  • Base: K₂CO₃ or Cs₂CO₃ are frequently used.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typical.

Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries for drug discovery. The protocols outlined in this application note provide robust and scalable methods for the parallel synthesis of amide and N-aryl derivatives. The modular nature of these synthetic routes allows for the rapid generation of hundreds to thousands of unique compounds, significantly accelerating the hit-to-lead optimization process.

References

Application Notes & Protocols: A Tiered Strategy for the Biological Screening of Novel Ethyl Octahydro-2H-quinolizine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinolizidine alkaloid (QA) scaffold, a nitrogenous heterocycle, is a privileged structure in medicinal chemistry, found in numerous natural products with a wide array of pharmacological effects.[1] Derivatives of this core, such as novel ethyl octahydro-2H-quinolizine-3-carboxylate compounds, represent a promising frontier for the discovery of new therapeutic agents. Published research on related quinolizidine alkaloids has revealed potent antiviral, anticancer, anti-inflammatory, and neuromodulatory activities.[1][2][3] This document provides a comprehensive, field-proven guide for implementing a tiered biological screening campaign to elucidate the therapeutic potential of a novel library of these derivatives. We present a logical workflow, beginning with a broad primary screen for cytotoxic effects, followed by a specific, mechanism-based secondary assay, using antiviral activity as a representative example.

Part 1: Rationale and Strategic Overview

The Pharmacological Significance of the Quinolizidine Scaffold

The quinolizidine core is central to a variety of alkaloids, such as those found in the Lupinus (lupin) and Sophora genera.[1][4] These natural products have been reported to possess diverse bioactivities, including:

  • Anticancer Properties: Certain quinolizidine alkaloids can induce apoptosis in cancer cells, often through the modulation of reactive oxygen species (ROS)-mediated signaling pathways.[2]

  • Antiviral Activity: Modified quinolizidine alkaloids, such as derivatives of lupinine, have demonstrated inhibitory activity against influenza A viruses.[3]

  • Metabolic Regulation: Alkaloids like lupanine have been shown to enhance glucose-stimulated insulin secretion, suggesting potential applications in metabolic disorders.[2]

  • Anti-inflammatory Effects: Synthetic quinolizine derivatives have been successfully developed as potent inhibitors of key inflammatory targets like the p38α MAP kinase.[5]

Given this broad potential, a new library of this compound derivatives warrants a systematic screening approach to identify its most promising therapeutic application.

A Tiered Screening Workflow

A tiered or cascaded screening approach is an efficient strategy to manage resources and progressively generate more specific data. This workflow prioritizes high-throughput, cost-effective assays in the initial phase to identify "hits," which are then subjected to more complex, resource-intensive assays for confirmation and mechanism-of-action studies.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Confirmation cluster_2 Tier 3: Secondary / Mechanistic Assays Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary High-Throughput Screen (e.g., Cell Viability / Cytotoxicity Assay) Compound_Library->Primary_Assay Single high concentration Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Identification->Dose_Response Serial Dilution Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Secondary_Assay Mechanism-Based Secondary Assay (e.g., Antiviral Plaque Reduction Assay) Hit_Confirmation->Secondary_Assay Test for specific activity Lead_Candidates Lead Candidates Secondary_Assay->Lead_Candidates SAR_Studies SAR & Lead Optimization Lead_Candidates->SAR_Studies Further Optimization

Caption: Tiered screening cascade for novel compounds.

Part 2: Tier 1 Primary Screening - Cytotoxicity and Cell Viability

Directive: The essential first step in screening a novel compound library is to assess its effect on cell viability. This identifies compounds with potential anticancer activity (through cytotoxicity) and simultaneously flags compounds that are broadly cytotoxic, which might interfere with other cell-based assays. The Resazurin assay is a sensitive, robust, and high-throughput compatible method for this purpose.

Principle of the Resazurin Cell Viability Assay

The assay employs the blue, cell-permeable, and non-fluorescent dye resazurin. In viable, metabolically active cells, mitochondrial reductases (like NADH dehydrogenase) reduce resazurin into the pink, highly fluorescent product, resorufin.[6][7] The fluorescence intensity is directly proportional to the number of living cells, providing a quantitative measure of viability.[8]

Resazurin_Mechanism Resazurin Resazurin (Blue, Non-fluorescent) Mitochondria Mitochondrial Reductases (in viable cells) Resazurin->Mitochondria Enters cell Resorufin Resorufin (Pink, Highly Fluorescent) Mitochondria->Resorufin Reduction Measurement Measure Fluorescence (Ex: ~560 nm, Em: ~590 nm) Resorufin->Measurement Signal proportional to number of viable cells

Caption: Mechanism of the Resazurin cell viability assay.

Protocol: High-Throughput Cytotoxicity Screening

Materials:

  • Cancer cell line (e.g., A549 human lung carcinoma, HeLa, or HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Resazurin sodium salt powder or a pre-made commercial solution (e.g., AlamarBlue™).

  • Dimethyl sulfoxide (DMSO), sterile.

  • Test compounds (dissolved in DMSO to create concentrated stocks, e.g., 10 mM).

  • Positive control (e.g., Staurosporine or Doxorubicin).

  • Sterile, black-walled, clear-bottom 96-well microplates.

  • Multichannel pipettes, sterile reservoirs.

  • Humidified incubator (37°C, 5% CO₂).

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm).

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count and calculate the cell suspension volume needed to seed 5,000-10,000 cells per well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding a precise number of cells is critical for reproducibility. The optimal density ensures cells are in a growth phase during the experiment and do not become over-confluent.

    • Include "cells only" and "medium only" wells for controls.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare intermediate dilutions of your test compounds and controls in complete medium. A common primary screening concentration is 10 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Create a plate map for test compounds, positive control (e.g., 1 µM Staurosporine), and a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubate for 48-72 hours. The duration depends on the cell doubling time and expected mechanism of action.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in PBS, sterile filtered).[8]

    • Add 20 µL of the Resazurin solution directly to each well (including controls).[8]

    • Causality: This is a homogeneous assay; the dye is added directly to the culture, minimizing steps and potential errors.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically to ensure the signal is within the linear range of the instrument.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[8]

Data Analysis and Hit Identification
  • Background Subtraction: Subtract the average fluorescence value of the "medium only" (no cells) wells from all other wells.

  • Normalization: Calculate the percent viability for each test well using the following formula:

    • % Viability = (FluorescenceTest Compound / FluorescenceVehicle Control) x 100

  • Hit Criteria: A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., < 50% viability).

Compound IDConcentration (µM)Raw Fluorescence% ViabilityHit? (Threshold <50%)
Vehicle (DMSO)0.1%45,800100.0%No
EHQ-0011041,22090.0%No
EHQ-0021018,32040.0%Yes
EHQ-0031043,96896.0%No
Staurosporine12,2905.0%Yes (Positive Control)
Table 1: Example data from a primary cytotoxicity screen.

Hits from this primary screen (like EHQ-002) would be advanced to Tier 2 for dose-response analysis to determine their potency (IC₅₀ value).

Part 3: Tier 3 Secondary Screening - Antiviral Activity

Directive: For a confirmed hit from the primary screen that is not indiscriminately cytotoxic, a secondary, mechanism-based assay is required. Based on the known activities of the parent scaffold, an antiviral assay is a logical next step.[3] The Plaque Reduction Assay is a functional assay considered the "gold standard" for quantifying the inhibition of viral infectivity.[9]

Principle of the Plaque Reduction Assay

This assay measures the ability of a compound to prevent a virus from infecting, replicating, and spreading to neighboring cells in a monolayer culture.[5] When a single infectious virus particle infects a cell, it replicates and lyses the cell, releasing progeny virions that infect adjacent cells. This creates a localized area of cell death and debris known as a "plaque." In the presence of an effective antiviral compound, the number or size of these plaques will be reduced. The antibody titer that reduces the plaque count by 50% (PRNT₅₀) is a key measure of neutralizing activity.[9]

Protocol: Influenza A Plaque Reduction Assay

Materials:

  • Host cells susceptible to influenza (e.g., Madin-Darby Canine Kidney - MDCK cells).

  • Influenza A virus stock with a known titer (e.g., A/PR/8/34 H1N1).

  • Infection Medium (e.g., DMEM with BSA and TPCK-Trypsin).

  • Agarose or Avicel overlay medium.

  • Crystal Violet staining solution.

  • Confirmed hit compounds from Tier 2.

  • Positive control (e.g., Oseltamivir).

  • 6-well or 12-well tissue culture plates.

Procedure:

  • Cell Plating:

    • Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer after 24-48 hours.

    • Causality: A confluent, uniform monolayer is absolutely critical. Gaps in the monolayer can be mistaken for plaques, leading to false results.

  • Virus and Compound Incubation:

    • Prepare serial dilutions of the hit compound in infection medium.

    • In a separate tube, dilute the influenza virus stock to a concentration that will yield 50-100 plaques per well.

    • Mix equal volumes of the diluted virus and the diluted compound solutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

    • Self-Validation: Include a "virus only" control (no compound) to establish the baseline number of plaques and a "cells only" control (no virus) to ensure cell health. A positive control (Oseltamivir) validates that the assay can detect inhibition.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Add 200 µL of the virus-compound mixture to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying out.

  • Overlay Application:

    • Aspirate the inoculum from the wells.

    • Gently add 2 mL of pre-warmed (42°C) overlay medium (e.g., 2X medium mixed 1:1 with 1.2% Avicel) to each well.

    • Causality: The semi-solid overlay restricts the spread of progeny virus to adjacent cells only, ensuring that discrete, countable plaques are formed from individual infectious events.

    • Allow the overlay to solidify at room temperature, then incubate for 48-72 hours at 37°C.

  • Plaque Visualization and Counting:

    • Fix the cells by adding a formalin solution.

    • After fixation, remove the overlay and stain the cell monolayer with 0.1% Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

    • Count the number of plaques in each well.

Data Analysis
  • Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control:

    • % Plaque Reduction = (1 - [Plaque CountCompound / Plaque CountVirus Control]) x 100

  • Plot the % Plaque Reduction against the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).

Compound IDConcentration (µM)Mean Plaque Count% Plaque Reduction
Virus Control0850%
EHQ-00214052.9%
EHQ-00231878.8%
EHQ-00210594.1%
Oseltamivir0.14547.1%
Table 2: Example data from a plaque reduction assay.

A compound like EHQ-002, demonstrating a clear dose-dependent reduction in plaque formation, would be identified as a promising lead candidate for further development as an anti-influenza agent.

References

Development of Antiviral Agents from Quinolizidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antiviral Potential of Quinolizidine Alkaloids

Quinolizidine alkaloids, a diverse class of natural products characterized by a bicyclic quinolizidine core, have emerged as a promising scaffold for the development of novel antiviral agents.[1][2] These compounds, found in various plant species, particularly within the Fabaceae family, have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] Notably, the quinolizidine alkaloid aloperine, isolated from plants such as Sophora alopecuroides, has been a focal point of research, exhibiting inhibitory activity against a range of viruses, including Influenza A Virus (IAV), Human Immunodeficiency Virus type 1 (HIV-1), and Hepatitis C Virus (HCV).[1][5][6]

The structural versatility of the quinolizidine scaffold allows for extensive chemical modification, enabling the optimization of antiviral potency and selectivity.[5][7] This has led to the generation of numerous derivatives with significantly enhanced activity compared to the parent natural products. This guide provides a comprehensive overview of the development of antiviral agents from quinolizidine scaffolds, including synthetic strategies, detailed protocols for antiviral evaluation, and a summary of the current understanding of their mechanisms of action.

Synthetic Strategies for Quinolizidine Derivatives

The synthesis of antiviral quinolizidine derivatives often starts from commercially available natural alkaloids like aloperine or involves multi-step total synthesis.[8][9] A common strategy for derivatization focuses on the modification of specific positions on the quinolizidine core, such as the N12 position of aloperine, to enhance antiviral activity.[5][10]

A general approach for the synthesis of 12N-substituted aloperine derivatives involves the reaction of aloperine with various electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, to introduce diverse functional groups.[11] For instance, reductive amination using appropriate aldehydes and a reducing agent like sodium triacetoxyborohydride is a versatile method for introducing alkyl substituents at the N12 position.[12]

Synthesis_Workflow Aloperine Aloperine Scaffold Reaction Chemical Modification (e.g., N-alkylation, Reductive Amination) Aloperine->Reaction Reagents Electrophilic Reagents (e.g., Alkyl Halides, Aldehydes) Reagents->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Derivatives Quinolizidine Derivatives Purification->Derivatives Characterization Structural Characterization (NMR, MS) Derivatives->Characterization

Protocols for Antiviral and Cytotoxicity Evaluation

The evaluation of novel quinolizidine derivatives requires a robust set of in vitro assays to determine their antiviral efficacy and cytotoxicity. The following protocols provide step-by-step methodologies for key assays used in the screening and characterization of these compounds.

Cytotoxicity Assay (CC50 Determination) using MTT

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] This assay is crucial for determining the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.[13]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, MT-4 for HIV) in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be broad enough to determine the full dose-response curve.

  • Treatment: Remove the growth medium from the cells and add the diluted compounds to the respective wells. Include a "cell control" (medium only) and a "solvent control" (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of cell viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.[3]

Anti-Influenza Virus Assay in MDCK Cells

Principle: This assay evaluates the ability of a compound to inhibit the replication of influenza virus in Madin-Darby Canine Kidney (MDCK) cells.[14] The antiviral activity is often determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by a plaque reduction assay.[15][16]

Protocol (Plaque Reduction Assay):

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.[14]

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium. Mix each compound dilution with a known amount of influenza virus (e.g., a multiplicity of infection (MOI) that yields a countable number of plaques).

  • Infection and Treatment: Remove the growth medium from the MDCK cell monolayers and wash with PBS. Add the virus-compound mixtures to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[5]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 10% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.[14]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[5]

Anti-HIV-1 Assay in MT-4 Cells

Principle: This assay measures the inhibition of HIV-1 replication in the human T-cell line MT-4.[17] Antiviral activity can be assessed by measuring the level of the viral p24 antigen in the culture supernatant, which is a marker of viral replication.[18]

Protocol (p24 Antigen ELISA):

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.[18]

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standard amount of HIV-1 virus stock. Include virus control (no compound) and cell control (no virus) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[18]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.[18]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This is a cell-free assay that measures the direct inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP, such as ³H-TTP), and a suitable reaction buffer.[6][7]

  • Compound Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[7]

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

  • Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.[7]

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control (no compound). Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50/IC50) C_Cells Seed Host Cells C_Compound Add Compound Dilutions C_Cells->C_Compound C_Incubate Incubate (48-72h) C_Compound->C_Incubate C_MTT Add MTT Reagent C_Incubate->C_MTT C_Read Read Absorbance C_MTT->C_Read C_CC50 Calculate CC50 C_Read->C_CC50 SI Selectivity Index (SI) = CC50 / EC50 C_CC50->SI A_Cells Seed Host Cells A_Infect Infect with Virus & Add Compound Dilutions A_Cells->A_Infect A_Incubate Incubate A_Infect->A_Incubate A_Endpoint Measure Endpoint (Plaques, p24, RT activity) A_Incubate->A_Endpoint A_EC50 Calculate EC50/IC50 A_Endpoint->A_EC50 A_EC50->SI

Mechanism of Action of Quinolizidine-Based Antivirals

The precise mechanisms by which quinolizidine alkaloids exert their antiviral effects are still under investigation and may vary depending on the virus and the specific compound. However, several studies have provided insights into their potential modes of action.

For influenza A virus, some aloperine derivatives are thought to target the viral nucleoprotein (NP).[1][19] The NP is a multifunctional protein essential for viral RNA synthesis, packaging, and nuclear transport. Inhibition of NP function can disrupt the viral life cycle at multiple stages.[19]

In the case of HIV-1, some quinolizidine derivatives have been shown to inhibit the virus at low micromolar concentrations.[5][7] While the exact target is not always elucidated, potential mechanisms could include inhibition of viral entry, reverse transcription, or other key enzymatic processes.[20][21]

For Hepatitis C virus, quinolizidine alkaloids like oxymatrine have been reported to possess anti-HCV activity.[1][20] The proposed mechanisms include the inhibition of viral replication and protein expression.[20]

Data on Antiviral Activity of Quinolizidine Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected quinolizidine alkaloids and their derivatives against various viruses.

Table 1: Anti-Influenza Virus Activity of Quinolizidine Derivatives

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
AloperineIAV PR8 (H1N1)MDCK14.5>80>5.5[1][19]
DihydroaloperineIAV PR8 (H1N1)MDCK11.2>80>7.1[1][19]
Compound 19 (Aloperine derivative)IAV PR8 (H1N1)MDCK0.091>20>220[5][7]
(-)-Cytisine DerivativeIAV (H1N1)pdm09HEK293--47-59[13]
Lupinine DerivativeA/Almaty/8/98 (H3N2)Chicken Embryo->1 mg/100µL-[2]

Table 2: Anti-HIV-1 Activity of Quinolizidine Derivatives

CompoundVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
AloperineHIV-1MT-4~1.5>100>67[5]
Aloperine Derivative (Compound 33)HIV-1MT-4Sub-micromolar--[5]
N-(1-butyl) 4-trifluoromethoxy benzamide aloperine derivativeHIV-1-Potent--[8]

Table 3: Anti-Hepatitis C Virus (HCV) Activity of Quinolizidine Alkaloids

CompoundAssay SystemIC50/EC50Reference(s)
OxymatrineHCVcc system in Huh7.5.1 cellsDose-dependent inhibition of HCV RNA and protein expression[20]
Matrine-Reported anti-HCV activity[1][22]

Conclusion and Future Directions

The quinolizidine scaffold represents a privileged structure in the quest for novel antiviral agents. The natural product aloperine and its synthetic derivatives have demonstrated potent activity against clinically significant viruses such as influenza and HIV. The amenability of the quinolizidine core to chemical modification provides a clear path for lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action of these compounds will facilitate rational drug design.

  • Broad-Spectrum Antiviral Activity: Exploring the activity of quinolizidine derivatives against a wider range of viruses, including emerging viral threats, is warranted.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Continued SAR studies will be crucial for designing next-generation quinolizidine-based antivirals with enhanced therapeutic potential.

By leveraging the unique chemical space offered by quinolizidine alkaloids, researchers are well-positioned to develop new and effective therapies to combat viral infections.

References

Application Note: A Validated Protocol for the Synthesis and Preclinical Evaluation of Ethyl octahydro-2H-quinolizine-3-carboxylate for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolizine Scaffold as a Privileged Structure in Oncology

The quinolizine ring system, a nitrogen-containing saturated heterobicycle, is a core structural motif in numerous biologically active alkaloids and synthetic compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for interrogating biological targets. While quinoline and quinazoline derivatives are well-documented for their potent anticancer activities—acting through mechanisms such as kinase inhibition, topoisomerase poisoning, and apoptosis induction—the saturated quinolizine analogues remain a comparatively underexplored chemical space for anticancer drug development.[2][3][4]

This apparent gap presents a significant opportunity. The transition from an aromatic quinoline to a saturated quinolizidine dramatically alters the molecule's stereochemistry, lipophilicity, and conformational flexibility. These changes can lead to novel interactions with biological targets, potentially overcoming resistance mechanisms associated with existing planar aromatic drugs.[5]

This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of a model compound, Ethyl octahydro-2H-quinolizine-3-carboxylate. Furthermore, it details a robust, self-validating protocol for evaluating its cytotoxic potential against relevant cancer cell lines using the well-established MTT assay. The objective is to equip researchers with a reliable workflow to synthesize and screen novel quinolizine derivatives, thereby accelerating the discovery of new anticancer therapeutic leads.

Part I: Synthesis of this compound

Principle of the Synthesis

The selected synthetic strategy involves the complete reduction of the aromatic rings of a suitable quinoline precursor. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, atom economy, and well-established precedent in the reduction of N-heterocycles.[6][7] The process utilizes hydrogen gas under pressure in the presence of a noble-metal catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), to saturate the carbon-carbon and carbon-nitrogen double bonds of the quinoline ring system. Acetic acid is employed as the solvent, as it protonates the quinoline nitrogen, enhancing its susceptibility to reduction and preventing catalyst poisoning.[6]

This method is chosen for its reliability and ability to achieve complete saturation of the heterocyclic system, which is critical for exploring the distinct pharmacological properties of the quinolizidine scaffold compared to its aromatic quinoline counterpart.

Visualized Reaction Scheme

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (5 mg/mL solution) D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC₅₀) H->I

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in Quinolizidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinolizidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complex stereochemical landscape of this important heterocyclic motif. Quinolizidine alkaloids are prevalent in numerous biologically active natural products, making their stereocontrolled synthesis a critical challenge in drug discovery and development.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing stereoselectivity. We will address common experimental challenges in a direct question-and-answer format, grounded in established mechanistic principles and supported by peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the stereochemical challenges inherent to the quinolizidine scaffold.

Question 1: Why is achieving high stereocontrol in quinolizidine synthesis so challenging?

Answer: The difficulty arises from a combination of structural and mechanistic factors:

  • Multiple Stereocenters: The quinolizidine core, a 1-azabicyclo[4.4.0]decane system, can possess multiple stereocenters on its bicyclic framework.[2] For instance, even a simple substituted quinolizidine can have four or more stereocenters, leading to a large number of possible stereoisomers (2ⁿ, where n is the number of stereocenters).[3]

  • Conformational Flexibility: The six-membered piperidine rings that constitute the quinolizidine system are conformationally flexible. The cyclization precursors can adopt multiple conformations, some of which may lead to different diastereomeric products through competing transition states.

  • Ring Fusion Stereochemistry: The fusion of the two six-membered rings can be either cis or trans. Controlling this ring junction is a primary challenge. The relative thermodynamic stability of the decal-trans-quinolizidinone system often favors its formation, but achieving the less stable cis-fused system requires careful kinetic control.

  • Substituent Effects: The position and nature of substituents can profoundly influence the facial selectivity of key bond-forming reactions, either through steric hindrance or electronic effects, guiding incoming reagents to one face of the ring system over the other.

Question 2: What are the primary strategies for establishing stereocenters in quinolizidine synthesis?

Answer: The main strategies can be broadly categorized as follows:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids (e.g., L-lysine) or phenylglycinol-derived lactams, where the stereochemistry is already set.[4][5] The existing stereocenter(s) then direct the stereochemical outcome of subsequent reactions.

  • Asymmetric Catalysis: This is a powerful and atom-economical method. It involves using a chiral catalyst (organocatalyst, transition metal complex) to create one or more stereocenters with high enantioselectivity. Key examples include asymmetric hydrogenation, aza-Diels-Alder reactions, and Michael additions.[6][7][8]

  • Substrate-Controlled Diastereoselection: In this strategy, existing stereocenters in an advanced intermediate direct the formation of new stereocenters. This is common in intramolecular reactions like Michael additions or reductive amination cyclizations, where the conformation of the transition state is constrained by the existing stereochemistry.[9]

  • Biomimetic Approaches: These syntheses are inspired by the proposed biosynthetic pathways of quinolizidine alkaloids, which often originate from L-lysine via intermediates like cadaverine and Δ¹-piperideine.[3][10] These routes can offer elegant and efficient ways to construct the core skeleton with the correct stereochemistry.

Part 2: Troubleshooting Guide - Common Experimental Challenges

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Poor Diastereoselectivity in Intramolecular Cyclization to Form the Bicyclic Core.

  • Scenario: You are performing an intramolecular Michael addition or a reductive amination to close the second ring, but you obtain a mixture of diastereomers at the ring junction or at a newly formed stereocenter.

  • Potential Cause & Mechanistic Insight:

    • Flexible Transition State: The acyclic precursor may be able to cyclize through multiple low-energy transition states, leading to different diastereomers. This is particularly common when the tether connecting the reacting moieties is long or lacks rigidifying elements.

    • Thermodynamic Equilibration: The reaction conditions (e.g., high temperature, prolonged reaction time, presence of base or acid) might be allowing the initial kinetic product to equilibrate to a more stable thermodynamic mixture. For example, trans-fused quinolizidines are often thermodynamically more stable than their cis-fused counterparts.

    • Poor Facial Shielding: The existing stereocenters on the precursor may not be providing sufficient steric hindrance to effectively block one face of the reacting center (e.g., an enone or iminium ion), resulting in non-selective attack.

  • Proposed Solutions & Experimental Protocols:

    • Enhance Transition State Rigidity: Modify the substrate to create a more ordered transition state. For instance, introducing bulky protecting groups or substituents can create a conformational bias. The Thorpe-Ingold effect, by introducing a gem-disubstituent, can also favor cyclization and improve stereoselectivity.[1]

    • Employ Kinetic Control: Run the reaction at a lower temperature to favor the product formed via the lowest energy transition state and prevent equilibration. For instance, intramolecular double Michael reactions can be stereocontrolled by using dimethyl-tert-butylsilyl trifluoromethanesulphonate at -78 °C.[11]

    • Screen Catalysts/Reagents: In Lewis acid-catalyzed reactions (like Michael additions or Diels-Alder reactions), the choice of acid can dramatically influence the transition state geometry. Screen a panel of Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) to identify one that provides optimal stereocontrol.

    • Adopt a Cascade Reaction Strategy: A cascade reaction, where a single catalytic event sets the initial stereocenter which then directs subsequent cyclizations, can be highly effective. For example, an asymmetric Brønsted acid-catalyzed hydrogenation can generate a chiral amine that then undergoes a diastereoselective intramolecular reductive amination.[6]

Problem 2: Low Enantioselectivity in an Asymmetric Catalytic Step.

  • Scenario: You are using a well-established chiral catalyst (e.g., a Ru-BINAP complex for hydrogenation) to create a key stereocenter, but the enantiomeric excess (e.e.) is disappointingly low.

  • Potential Cause & Mechanistic Insight:

    • Substrate-Catalyst Mismatch: The chiral pocket of the catalyst may not be interacting effectively with your specific substrate. The electronic and steric properties of the substrate must be compatible with the ligand for efficient chiral recognition.

    • Presence of Impurities: Trace impurities in the substrate, solvent, or reagents (especially water or oxygen in air-sensitive reactions) can poison the catalyst or participate in uncatalyzed background reactions, lowering the overall e.e.

    • Incorrect Catalyst Activation/Formation: The active catalytic species may not be forming correctly under your reaction conditions. This can be due to incorrect temperature, pressure, or the presence of inhibiting species.

    • Reaction Conditions: Parameters like hydrogen pressure, temperature, solvent, and additives can significantly impact the enantioselectivity of asymmetric hydrogenations.[12][13]

  • Proposed Solutions & Experimental Protocols:

    • Ligand Screening: The most crucial step is to screen a library of chiral ligands. Even subtle changes to the ligand backbone or substituents can lead to dramatic improvements in e.e. For hydrogenation of quinolines and pyridines, common successful ligand families include BINAP, TsDPEN, and their derivatives.[7][8]

    • Optimize Reaction Conditions: Systematically vary the temperature, pressure, solvent, and catalyst loading. A Design of Experiments (DoE) approach can efficiently map the reaction space to find optimal conditions.

    • Rigorous Purification of Starting Materials: Ensure all substrates and reagents are of the highest purity. Solvents should be freshly distilled and degassed. Reactions should be run under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Consider a Different Catalytic System: If hydrogenation is failing, consider an alternative asymmetric transformation. For example, an organocatalyzed aza-conjugate addition can be highly effective for installing stereocenters on a piperidine ring precursor.[1]

Workflow for Troubleshooting Poor Stereoselectivity

Here is a logical workflow to guide your troubleshooting process when faced with an undesirable mixture of stereoisomers.

G cluster_causes 3. Hypothesize Potential Causes cluster_solutions 4. Implement Solutions start Problem: Poor Stereoselectivity (Low d.r. or e.e.) analyze 1. Analyze Product Mixture (NMR, Chiral HPLC/SFC) start->analyze identify 2. Identify Problematic Stereocenter(s) analyze->identify cause1 Flexible Transition State? identify->cause1 Intramolecular Reaction cause2 Thermodynamic Equilibration? identify->cause2 Reversible Reaction cause3 Sub-optimal Catalyst /Ligand Interaction? identify->cause3 Asymmetric Catalysis sol1 Modify Substrate: Increase Rigidity cause1->sol1 sol2 Modify Conditions: Kinetic Control (Low Temp) cause1->sol2 sol4 Change Synthetic Strategy (e.g., Diels-Alder, Biocatalysis) cause1->sol4 cause2->sol2 cause2->sol4 sol3 Screen Catalysts/Ligands/ Reagents cause3->sol3 cause3->sol4 end_node Achieved Desired Stereoisomer sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A decision workflow for troubleshooting poor stereocontrol.

Part 3: Data & Protocols

Table 1: Comparison of Catalytic Systems for Asymmetric Quinolizidine Synthesis

This table summarizes representative results from different catalytic approaches, highlighting the achievable levels of stereocontrol.

StrategySubstrate TypeCatalyst/LigandConditionsYieldd.r.e.e. (%)Reference
Cascade Hydrogenation 2-substituted quinoline with keto side-chainChiral Phosphoric Acid (organocatalyst)Hantzsch Ester, Toluene, 50 °C75%>20:196[6]
Transfer Hydrogenation Imino diesterRu(II)-TsDPENHCOOH/NEt₃, CH₃CN, 40 °C98%>99:199[7]
Reductive Cyclization Enone precursorPd/CH₂ (50 psi), MeOH, rt85%single diastereomerN/A (racemic)[14]
Aza-Diels-Alder Aryl imine + dienophileAminourea (organocatalyst)Toluene, -20 °C91%>20:198[14]
Intramolecular Michael Add. Sulfinyl amine with bis-enoneN/A (substrate control)K₂CO₃, CH₂Cl₂, rt92%>98:2N/A (chiral aux.)[15]
Key Experimental Protocol: Diastereoselective Reductive Cyclization

This protocol is adapted from the one-pot, three-reaction sequence reported by Reddy, et al., for the synthesis of benzo[a]quinolizidines as single diastereomers.[14] This method showcases how multiple transformations can be telescoped to build complexity and control stereochemistry efficiently.

Reaction: One-pot Hydrogenation / Cbz-Deprotection / Intramolecular Reductive Amination

G start Enone Precursor (6) step1 Alkene Reduction start->step1 Pd/C, H₂ step2 Cbz Deprotection step1->step2 step3 Intramolecular Reductive Amination step2->step3 product Benzo[a]quinolizidine (7) (Single Diastereomer) step3->product

Caption: One-pot catalytic cascade for quinolizidine synthesis.

Materials:

  • Enone precursor (e.g., compound 6 from Reddy, et al.[14])

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add the enone precursor (1.0 eq).

  • Solvent & Catalyst Addition: Add methanol to dissolve the substrate (concentration typically 0.05-0.1 M). Carefully add the Pd/C catalyst (5-10 mol% Pd relative to the substrate) under a stream of argon or nitrogen. Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen. Handle with care.

  • System Purge: Seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen (or argon) and venting three times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing, taking an aliquot, and re-purging the system. The reaction typically runs for 12-24 hours at room temperature.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to afford the desired quinolizidine as a single diastereomer.[14]

Causality: This one-pot procedure is highly efficient. The palladium catalyst first facilitates the hydrogenation of the carbon-carbon double bond. Subsequently, it catalyzes the hydrogenolysis of the Cbz (carboxybenzyl) protecting group, liberating a secondary amine. This amine then undergoes an intramolecular reductive amination with the ketone, also mediated by the Pd/C and H₂, to form the second ring with high diastereoselectivity, driven by the thermodynamically favored product conformation.

References

Technical Support Center: Synthesis of Ethyl octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS No. 76211-05-7)[1][2]. This document is designed for researchers, chemists, and drug development professionals actively working with this quinolizidine scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting workflows, and offer optimized protocols to enhance yield and purity.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section adopts a problem-solution format to directly address issues you may encounter in the laboratory.

Question 1: "My Dieckmann condensation is resulting in a very low yield (<30%) of the desired cyclic β-keto ester. What are the likely causes and how can I improve it?"

Low yields in a Dieckmann condensation are a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality. The reaction, which is an intramolecular Claisen condensation, is an equilibrium process.[3][4] Driving the reaction towards the product is critical for achieving high yields.

Probable Causes & Solutions:

  • Inappropriate Base or Stoichiometry: The choice of base is paramount. Using a base with an alkoxide that matches the ester (e.g., sodium ethoxide for an ethyl ester) prevents transesterification. However, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are often more effective as they irreversibly deprotonate the starting material and the product β-keto ester, shifting the equilibrium forward.[5][6] The final deprotonation of the product is often the thermodynamic driving force for the reaction.[3]

  • Presence of Moisture: Alkoxide and hydride bases react violently with water. Any moisture in the solvent, glassware, or starting diester will consume the base, inhibiting the initial enolate formation and drastically reducing the yield.

  • Reverse Claisen Reaction: If the resulting β-keto ester does not have an enolizable proton between the two carbonyls, the reaction can be reversible, especially during workup.[6] The acidic workup must be performed carefully at low temperatures to re-protonate the enolate and isolate the desired product.

Troubleshooting Workflow:

The following workflow can help systematically diagnose and solve low-yield issues.

G start Low Yield (<30%) in Dieckmann Condensation check_reagents Verify Reagent Purity & Dryness start->check_reagents check_base Evaluate Base Choice & Handling start->check_base check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup solution_reagents Action: Dry solvent over molecular sieves. Distill starting diester under vacuum. check_reagents->solution_reagents Moisture or impurity suspected solution_base Action: Switch to a stronger base (NaH, KOt-Bu). Use fresh, properly stored base. check_base->solution_base Incomplete reaction observed solution_conditions Action: Ensure inert atmosphere (N2/Ar). Optimize temperature and reaction time. check_conditions->solution_conditions Inconsistent results solution_workup Action: Quench reaction at 0°C. Use cold, dilute acid for neutralization. check_workup->solution_workup Product decomposition noted

Caption: Troubleshooting workflow for low-yield Dieckmann condensation.

Comparative Data for Base Selection:

BaseSolventTemperature (°C)Typical Yield RangeNotes
NaOEtEthanolReflux40-60%Prone to equilibrium issues; requires strictly anhydrous conditions.
KOt-BuToluene80-10075-90%Stronger base, less reversible; requires careful handling.[5]
NaHTHF/Toluene60-8080-95%Excellent choice for driving the reaction to completion; requires inert atmosphere.
Question 2: "My catalytic hydrogenation of the pyridinium precursor is stalling or giving a mixture of partially reduced products. How can I ensure complete reduction to the octahydro-quinolizine system?"

Catalytic hydrogenation of N-heterocycles can be challenging due to the aromatic stability of the ring and potential for catalyst poisoning.[7] Achieving full saturation to the piperidine derivative is key.

Probable Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atom in pyridine and its derivatives can act as a Lewis base and poison the surface of platinum or palladium catalysts, reducing their activity.[7]

  • Insufficient Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring requires sufficient energy to overcome. Mild conditions (e.g., room temperature, <50 psi H₂) may only reduce more reactive functional groups.[8]

  • Solvent Choice: The reaction is often more efficient in acidic solvents like acetic acid or with an acidic additive.[9] Protonation of the nitrogen atom makes the ring more electron-deficient and susceptible to hydrogenation, while also preventing it from binding to and poisoning the catalyst surface.[8]

Recommended Conditions for Complete Hydrogenation:

CatalystSolventPressure (bar)Temperature (°C)Outcome
10% Pd/CEthanol50-7060-80Moderate activity; may require longer reaction times.
PtO₂ (Adam's catalyst)Acetic Acid50-7025-50Highly effective; the in-situ formation of platinum black is robust.[8]
Rh/Al₂O₃Methanol70-10080-100Very active but can be expensive; good for stubborn substrates.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of the Dieckmann condensation for forming the quinolizidine core?

A: The Dieckmann condensation is an intramolecular reaction that proceeds via the following steps:

  • Deprotonation: A strong base removes an acidic α-proton from one of the ester groups to form an enolate.

  • Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of the other ester group on the same molecule.

  • Cyclization & Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating the alkoxide group (e.g., -OEt) to form a cyclic β-keto ester.[4][10]

G cluster_0 Dieckmann Condensation Mechanism Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate + Base - H+ Cyclic_Intermediate Cyclic Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product β-Keto Ester Product Cyclic_Intermediate->Product - RO-

Caption: Simplified mechanism of the Dieckmann Condensation.

Q: Are there significant stereochemical considerations in this synthesis?

A: Yes. The target molecule, this compound, has multiple stereocenters.

  • In the Dieckmann condensation route , the stereochemistry is largely set by the subsequent reduction of the resulting β-keto ester and any other chiral centers present in the starting diester.

  • In the catalytic hydrogenation route , the delivery of hydrogen atoms to the planar aromatic ring can result in a mixture of diastereomers. The choice of catalyst and directing groups on the substrate can influence the stereochemical outcome, though achieving high diastereoselectivity can be challenging.[7] Asymmetric hydrogenation strategies may be employed for enantiocontrol.[11]

Part 3: Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis via Dieckmann Condensation

This protocol is optimized for yield and reliability on a laboratory scale.

Step 1: Preparation of the Diester Precursor (This protocol assumes the starting diester, diethyl 2-(piperidin-2-yl)pentanedioate, is available or has been synthesized separately.)

Step 2: Dieckmann Cyclization

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagents: In the flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in 100 mL of anhydrous toluene.

  • Addition: Dissolve the starting diester (1.0 equivalent) in 50 mL of anhydrous toluene and add it dropwise to the NaH suspension over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C. Vigorous hydrogen evolution should be observed initially. Maintain heating for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of absolute ethanol (to destroy excess NaH) followed by 50 mL of cold 1 M HCl (aq) to neutralize the mixture and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, ethyl 1-oxo-octahydro-2H-quinolizine-3-carboxylate, can be purified by silica gel column chromatography.

Step 3: Decarboxylation and Reduction (if necessary) The resulting β-keto ester can then be carried forward for further modifications, such as reduction of the ketone and/or decarboxylation, to arrive at the final target molecule.

References

Technical Support Center: Synthesis of Octahydro-2H-quinolizine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of octahydro-2H-quinolizine derivatives. This hub is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing this important heterocyclic scaffold. The quinolizidine core is a privileged structure found in numerous bioactive alkaloids and pharmaceuticals.[1][2] Its synthesis, while well-explored, is fraught with challenges related to stereocontrol, chemoselectivity, and unexpected side reactions.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common experimental issues. Here, you will find troubleshooting guides and FAQs structured in a practical question-and-answer format to directly address the hurdles you may encounter at the bench.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific, frequently encountered problems during the synthesis of the octahydro-2H-quinolizine core and its derivatives. Each entry details the problem, explains the underlying chemical principles, and provides a step-by-step protocol for resolution.

Issue 1: My catalytic hydrogenation of a substituted pyridine yields a mixture of diastereomers. How can I improve stereoselectivity?

Answer: Achieving high stereoselectivity in the reduction of a substituted pyridine to a piperidine—a critical step for many quinolizidine syntheses—is a common and significant challenge. The stereochemical outcome is dictated by the trajectory of hydrogen addition to the pyridine ring as it adsorbs onto the catalyst surface. This process is highly sensitive to the catalyst, solvent, and substrate electronics.

Underlying Causes:

  • Catalyst Choice: Different heterogeneous catalysts (e.g., Platinum, Palladium, Rhodium) have distinct surface topographies and affinities for the pyridine ring, influencing the facial selectivity of hydrogenation.[3]

  • Solvent and pH: The solvent system, particularly the use of acidic conditions, is crucial. Protonation of the pyridine nitrogen can alter its steric and electronic profile, thereby influencing its orientation on the catalyst surface.[4] Glacial acetic acid, for example, is often used as a protic solvent that enhances the catalytic activity and can influence the stereochemical outcome.[4]

  • Steric Hindrance: The substituents on the pyridine ring sterically hinder the approach of the ring to the catalyst surface, favoring hydrogen addition from the less hindered face.

G cluster_0 Troubleshooting Workflow: Poor Stereoselectivity Start Problem: Low Diastereomeric Ratio (d.r.) Step1 Step 1: Screen Heterogeneous Catalysts (e.g., PtO₂, 10% Pd/C, 5% Rh/C) Step2 Step 2: Optimize Solvent & pH - Test acidic (AcOH, H₂SO₄ in MeOH) - vs. neutral (EtOH, EtOAc) conditions Step3 Step 3: Vary Reaction Conditions - Temperature (25°C to 80°C) - H₂ Pressure (50 psi to 500 psi) Result1 High d.r. Achieved? Success Success: Optimized Protocol Step4 Step 4: Consider Homogeneous Catalysis (e.g., Rh or Ru complexes) Offers different steric environment End Consult Literature for Substrate-Specific Methods

Caption: Competing pathways during a harsh deoxygenation reaction.

Troubleshooting Protocol: Switching to Milder Reduction Methods

If you suspect that harsh conditions are causing byproduct formation, switch to a milder, two-step deoxygenation protocol via a thioacetal intermediate.

  • Step 1: Thioacetal Formation

    • Dissolve the quinolizidine ketone (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 1,2-ethanedithiol (1.5 eq).

    • Add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS shows complete conversion.

    • Quench the reaction carefully with saturated NaHCO₃ solution, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude thioacetal.

  • Step 2: Reductive Desulfurization (Raney Nickel)

    • Caution: Raney Nickel is pyrophoric and must be handled with care under a solvent.

    • Prepare a slurry of activated Raney Nickel (approx. 10 eq by weight) in ethanol.

    • Add a solution of the crude thioacetal in ethanol to the Raney Nickel slurry.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction can take 2-12 hours.

    • Once complete, cool the reaction, and carefully filter the Raney Nickel through a pad of Celite. (Keep the filter cake wet with solvent at all times to prevent ignition).

    • Rinse the filter cake thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure and purify the resulting deoxygenated product by column chromatography.

This milder, two-step approach avoids the strongly acidic or basic conditions that often lead to undesired intramolecular side reactions.

[2]***

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the octahydro-2H-quinolizine core?

The synthesis of the octahydro-2H-quinolizine skeleton is primarily achieved through two strategic approaches:

  • Catalytic Hydrogenation of Pyridine Rings: This is a direct and atom-economical method where a suitably substituted pyridine precursor is fully reduced to form one of the six-membered rings. T[3]he second ring is then typically formed via an intramolecular cyclization. This method's success hinges on controlling the stereochemistry of the newly formed piperidine ring. 2[4][5]. Intramolecular Cyclization of Piperidine Derivatives: This is arguably the most versatile strategy. It involves preparing a piperidine ring with a side chain containing a reactive electrophile or nucleophile. A subsequent intramolecular reaction, such as an N-acyliminium ion cyclization, a[6][7] Diels-Alder reaction, o[8][9]r a reductive amination, f[10]orms the second ring, completing the bicyclic core.

Q2: Why are acidic additives often used in the catalytic hydrogenation of pyridines?

Acidic additives play two critical roles in the hydrogenation of pyridines:

  • Activation of the Pyridine Ring: The aromatic pyridine ring is electron-rich and relatively resistant to reduction. Protonation of the ring nitrogen by an acid withdraws electron density, making the ring more electrophilic and thus more susceptible to hydrogenation. 2[3][11]. Prevention of Catalyst Poisoning: The nitrogen lone pair in both the pyridine starting material and the piperidine product can coordinate strongly to the surface of precious metal catalysts (like Pd or Pt), acting as a Lewis basic poison that deactivates the catalyst. B[3]y protonating the nitrogen to form an ammonium salt, this lone pair is no longer available to bind to the catalyst, thus preserving its activity.

Q3: My nitrile-substituted pyridine precursor is giving me multiple byproducts during reduction, including alcohols and secondary amines. What is happening?

This is a classic chemoselectivity problem. When attempting to reduce both a pyridine ring and a nitrile group simultaneously, several side reactions can occur, especially with catalysts like Pd/C. *[11] Formation of Aldehyde/Alcohol: The intermediate imine formed during nitrile reduction can be hydrolyzed by trace water in the solvent, leading to an aldehyde, which is then further reduced to a primary alcohol.

  • Formation of Secondary Amines: The desired primary amine product can react with the intermediate imine, which, after reduction, leads to the formation of a secondary amine byproduct (e.g., bis(piperidylmethyl)amine).

[11]To mitigate this, the use of an acidic additive like H₂SO₄ is highly recommended. The acid forms a salt with the primary amine product as it is formed, effectively protecting it and preventing it from reacting further with the imine intermediate. T[11]his strategy significantly improves the selectivity for the desired primary amine.

References

Ethyl octahydro-2H-quinolizine-3-carboxylate purification difficulties

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl Octahydro-2H-quinolizine-3-carboxylate Purification

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The quinolizidine scaffold presents unique purification hurdles, primarily due to its stereochemical complexity and the basic nature of the nitrogen atom. This guide provides a series of troubleshooting questions and detailed answers to navigate these difficulties effectively.

Logical Troubleshooting Workflow

This diagram outlines the decision-making process for purifying the target compound, starting from the crude reaction mixture.

G start Crude Reaction Mixture (this compound) check_diastereomers Q1: Are diastereomers the primary issue? start->check_diastereomers diastereomer_sep Diastereomer Separation Strategy (Column Chromatography) check_diastereomers->diastereomer_sep Yes check_baseline Q2: Is the compound sticking to the baseline on TLC? check_diastereomers->check_baseline No / Unsure diastereomer_sep->check_baseline baseline_remedy Baseline Impurity Remediation (Amine Deactivation, Solvent Modification) check_baseline->baseline_remedy Yes check_hydrolysis Q3: Is the ethyl ester hydrolyzing? check_baseline->check_hydrolysis No baseline_remedy->check_hydrolysis hydrolysis_prev Hydrolysis Prevention (Anhydrous Conditions, Aprotic Solvents) check_hydrolysis->hydrolysis_prev Yes check_sm Q4: Are starting materials or non-polar impurities present? check_hydrolysis->check_sm No hydrolysis_prev->check_sm sm_removal Bulk Impurity Removal (Liquid-Liquid Extraction, Polarity Optimization) check_sm->sm_removal Yes final_purity High Purity Compound (>98%) check_sm->final_purity No sm_removal->final_purity

Caption: A workflow for troubleshooting the purification of the target compound.

Frequently Asked Questions & Troubleshooting Guides

Q1: My NMR shows a complex mixture of stereoisomers. How can I separate the diastereomers of this compound?

Answer: This is the most common challenge. The octahydro-2H-quinolizine-3-carboxylate core has multiple chiral centers, leading to the formation of diastereomers during synthesis, especially in reduction steps.[1] Due to their similar physical properties, separating diastereomers requires careful optimization of chromatographic conditions.

Causality: Diastereomers have different 3D arrangements of atoms, which results in subtle differences in their polarity and how they interact with a stationary phase (like silica gel).[2] Our goal is to exploit these small differences to achieve separation.

Troubleshooting Protocol: Diastereomer Separation by Flash Column Chromatography

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the first choice. However, if your compound degrades, you may need to deactivate the silica.[3]

  • Solvent System Screening (TLC): The key is to find a solvent system that provides the best possible separation factor (ΔRf) between the diastereomeric spots on a TLC plate.

    • Start with a binary system: Begin with a non-polar solvent like Hexanes or Heptane and a slightly more polar solvent like Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

    • Increase Polarity Gradually: Test solvent ratios from 95:5 to 70:30 (Hexane:EtOAc).

    • Introduce a Third Component: If binary systems fail, adding a small amount of a more polar solvent or a hydrogen bond donor/acceptor can significantly impact selectivity. Dichloromethane (DCM) can help solubilize the compound, while a small amount of methanol (MeOH) or isopropanol (IPA) can sharpen peaks. Caution: High percentages of alcohols can dissolve silica.

  • Optimize for a Target Rf: Aim for an Rf value of ~0.2-0.3 for the lower-eluting diastereomer to ensure good separation on the column.[4]

Recommended Solvent Systems for Screening:

System IDSolvent ASolvent BSolvent CTypical Ratio (A:B:C)Rationale & Comments
SS-1 HexanesEthyl Acetate-90:10 → 70:30Standard starting point. Good for resolving moderately polar compounds.
SS-2 TolueneAcetone-95:5 → 80:20Toluene's aromaticity can offer different selectivity compared to alkanes.
SS-3 DichloromethaneMethanol-99:1 → 95:5For more polar diastereomers that don't move in EtOAc systems. Use with caution.
SS-4 HexanesEthyl AcetateTriethylamine80:20:0.5For baseline streaking issues. See Q2. The TEA masks acidic silica sites.

Self-Validation:

  • 2D TLC: Run a TLC in one direction, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear, your compound may be degrading on the silica gel.[3]

  • Fraction Analysis: After running the column, analyze every few fractions by TLC to identify which contain the pure, separated diastereomers.

Q2: My compound streaks badly on the TLC plate and I get poor recovery from the column. What's happening?

Answer: This is a classic sign of a basic amine interacting unfavorably with the acidic surface of silica gel. The quinolizidine nitrogen is basic and can protonate on the acidic silanol groups (Si-OH) of the stationary phase. This strong, sometimes irreversible, binding leads to tailing, streaking, and potential decomposition.[3]

Causality & Remediation Workflow:

G problem Problem: Basic amine binds to acidic silica gel cause Cause: Protonation of quinolizidine N by surface Si-OH groups problem->cause solution1 Solution 1: Neutralize the Mobile Phase cause->solution1 solution2 Solution 2: Deactivate the Stationary Phase cause->solution2 solution3 Solution 3: Change the Stationary Phase cause->solution3 action1 Add 0.5-1% Triethylamine (TEA) or Ammonia in MeOH to eluent solution1->action1 action2 Slurry silica with eluent containing 1% TEA before packing solution2->action2 action3 Use neutral or basic Alumina, or Florisil solution3->action3 outcome Result: Sharper peaks, improved separation, and higher recovery action1->outcome action2->outcome action3->outcome

References

Quinolizidine Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolizidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of nitrogenous heterocycles. Quinolizidine alkaloids are prevalent scaffolds in numerous biologically active natural products, making their efficient and stereocontrolled synthesis a critical objective.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis process, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide

This section addresses specific, common problems encountered during quinolizidine synthesis in a question-and-answer format. The causality behind each issue is explained, followed by actionable solutions grounded in established chemical principles.

Problem 1: Low Reaction Yield in Cyclization Step

Question: I am performing an intramolecular cyclization to form the quinolizidine core (e.g., via a Mannich, Pictet-Spengler, or reductive amination reaction), but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the core-forming cyclization step are a frequent challenge. The root cause often lies in suboptimal reaction conditions, catalyst inefficiency, or competing side reactions.

Probable Causes & Solutions:

  • Incomplete Iminium Ion Formation: The crucial step in many cyclization strategies (like the Pictet-Spengler reaction) is the formation of a reactive iminium or acyliminium ion intermediate.[2][3] If this intermediate does not form efficiently, the reaction will stall.

    • Solution (Acid Catalysis): Ensure your acid catalyst is appropriate and present in the correct concentration. For Pictet-Spengler type reactions, strong Brønsted acids like trifluoroacetic acid (TFA) are commonly used.[4][5] Perform a catalyst screen with varying concentrations or different acids (e.g., HCl, BF₃·Et₂O) to find the optimal conditions for your specific substrate.[5]

    • Solution (Dehydrating Conditions): The formation of an iminium ion from an amine and a carbonyl compound releases water. If water is not effectively removed, the equilibrium can shift back towards the starting materials. Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

  • Competing Side Reactions: Your starting materials or intermediates may be undergoing undesired alternative reactions, consuming material and reducing the yield of your target quinolizidine.

    • Cause: A common side reaction is the reduction of other functional groups before cyclization. For instance, in reductive cyclizations of pyridyl-substituted nitriles, the nitrile group can be reduced to a primary amine before the pyridine ring is reduced, preventing the desired cyclization.[6]

    • Solution: Modify the reaction sequence or employ milder, more selective reagents. For the example above, a change in catalyst or hydrogenation conditions (pressure, temperature) might favor ring reduction prior to nitrile reduction. Alternatively, protect the competing functional group if possible.

  • Catalyst Deactivation or Inefficiency: In metal-catalyzed reactions (e.g., reductive cyclization, dearomatization), the catalyst may be poisoned by impurities in the starting materials or solvent, or it may simply have low turnover for your specific transformation.[7][8]

    • Solution (Purification): Ensure all starting materials and solvents are rigorously purified and dried. Common catalyst poisons include sulfur compounds, water, and oxygen (in anaerobic reactions).

    • Solution (Catalyst & Ligand Screening): A systematic screening of different catalysts and ligands can dramatically improve yields. For instance, in nickel-catalyzed cycloadditions to form quinolizidines, a ligand screening was shown to significantly improve regioselectivity and efficiency.[9][10] A similar approach can be applied to palladium-catalyzed hydrogenations, where changing the support (e.g., Pd/C vs. Pd(OH)₂/C) or solvent can have a profound impact.[2]

Troubleshooting Workflow: Low Reaction Yield

Below is a logical workflow to diagnose and solve low-yield problems in quinolizidine synthesis.

LowYield_Workflow start Low Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, MS) start->check_sm check_reagents Check Reagent Quality (Catalyst, Solvent, etc.) start->check_reagents side_products Analyze Crude Reaction Mixture (TLC, LC-MS) for Side Products start->side_products sub_degraded Substrate Degraded? check_sm->sub_degraded reagents_bad Reagents Expired/Impure? check_reagents->reagents_bad side_products_present Side Products Identified? side_products->side_products_present resynthesize Resynthesize/Repurify Starting Material sub_degraded->resynthesize Yes no_reaction No Reaction/ Incomplete Conversion sub_degraded->no_reaction No replace_reagents Replace Reagents & Ensure Inert Conditions reagents_bad->replace_reagents Yes reagents_bad->no_reaction No optimize Optimize Conditions to Minimize Side Reactions (Temp, Conc, Reagent) side_products_present->optimize Yes side_products_present->no_reaction No optimize_conditions Systematically Optimize Reaction Parameters (Catalyst, Solvent, Temp) no_reaction->optimize_conditions

Caption: A workflow for troubleshooting low yields.

Problem 2: Poor Stereoselectivity

Question: My reaction produces the desired quinolizidine, but as a mixture of diastereomers with poor selectivity. How can I control the stereochemical outcome?

Answer: Achieving high stereoselectivity is arguably the most significant challenge in the synthesis of complex alkaloids like quinolizidines.[11] The relative stereochemistry is determined by the transition state energies of the competing diastereomeric pathways. Influencing these energies through careful selection of reagents, catalysts, and conditions is key to obtaining a single desired isomer.

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the most stable (thermodynamic) product mixture, which may not be the desired isomer. Alternatively, the kinetic product forms faster but is not the most stable.

    • Solution: To favor the kinetic product, run the reaction at a lower temperature for a shorter duration. For Pictet-Spengler reactions, kinetic control can sometimes be achieved using strong acids at very low temperatures (e.g., HCl at -78 °C).[4] To favor the thermodynamic product, use higher temperatures, longer reaction times, or a weaker acid (like TFA at reflux) to allow for equilibration to the more stable diastereomer.[4]

  • Solvent Effects: The solvent is not merely a medium but an active participant in the transition state, influencing its stability through solvation.[12] Different solvents can stabilize diastereomeric transition states to different extents, thereby altering the product ratio.

    • Solution: Conduct a solvent screen. A study on the stereodirected synthesis of quinolizidine systems found that cyclization in solution could yield trans isomers or mixtures, while heterogeneous conditions in water suspensions stereoselectively formed cis isomers.[9] Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, acetonitrile, THF, methanol).

  • Substrate or Catalyst Control: The inherent chirality in your starting material (substrate control) or the use of a chiral catalyst (catalyst control) is the most powerful way to induce stereoselectivity.

    • Solution (Substrate): If using a chiral starting material, its stereocenters can direct the formation of new ones. For example, carbohydrate auxiliaries have been used to achieve highly diastereoselective Mannich reactions en route to quinolizidine alkaloids.[1]

    • Solution (Catalyst): Employ a chiral catalyst. Chiral Brønsted acids, Lewis acids, or organocatalysts can create a chiral environment around the reaction center, favoring one transition state over another.[3][11] For metal-catalyzed reactions, the choice of the chiral ligand is critical for inducing high enantioselectivity.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the quinolizidine core?

A1: Several robust methods exist. The most common include the Pictet-Spengler reaction, intramolecular Mannich reactions, ring-closing metathesis (RCM), intramolecular Diels-Alder reactions, and various reductive cyclization strategies.[2][13] More recently, catalytic dearomatization and cycloaddition approaches have provided novel and efficient entries to this scaffold.[7][8][9] The best choice depends on the desired substitution pattern and available starting materials.

Q2: How do I choose the right catalyst for my cyclization reaction?

A2: Catalyst selection is substrate-dependent. For acid-catalyzed reactions like the Pictet-Spengler, start with a common Brønsted acid like TFA.[4] For reductive cyclizations involving hydrogenation, Pd/C is a standard choice, but screening other catalysts like PtO₂ or Raney Nickel may be necessary.[2][14] For modern cross-coupling or cycloaddition reactions, the specific catalyst system (e.g., a Nickel(0) source paired with a specific phosphine ligand) is often detailed in literature precedents for similar transformations.[10] A small-scale screen of different catalysts is almost always a worthwhile investment of time.

Q3: My quinolizidine product is difficult to purify. What techniques can I use?

A3: Quinolizidines are basic alkaloids, which can present challenges for standard silica gel chromatography (e.g., tailing, irreversible adsorption).

  • Basic-Treated Silica: Pre-treating your silica gel with a base (e.g., by preparing a slurry with 1-2% triethylamine in the eluent) can neutralize acidic sites and significantly improve peak shape.[14]

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) if standard silica fails.

  • Acid-Base Extraction: As basic compounds, quinolizidines can be purified by liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute aqueous acid (e.g., 1 M HCl). The protonated alkaloid will move to the aqueous phase, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the free-base product into an organic solvent.[15]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable eluent system and a visualization agent if your compounds are not UV-active (e.g., potassium permanganate or iodine stain). For more quantitative analysis, taking aliquots from the reaction mixture for analysis by LC-MS or GC-MS is highly effective for tracking the consumption of starting material and the formation of product and any side products.[16] ¹H NMR of a crude aliquot can also provide a clear picture of the reaction's progress.

Experimental Protocols

Protocol: Optimization of Diastereoselectivity via Solvent Screening

This protocol outlines a general procedure for screening solvents to optimize the diastereomeric ratio (d.r.) in a key cyclization step.

Objective: To determine the optimal solvent for maximizing the diastereoselectivity of the intramolecular cyclization of precursor A to quinolizidine B .

Materials:

  • Precursor A

  • Catalyst (e.g., TFA, Pd/C, etc.)

  • Anhydrous solvents for screening (e.g., Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Methanol (MeOH))

  • Small reaction vials with stir bars

  • Standard glassware for workup

  • Analytical equipment for d.r. determination (e.g., ¹H NMR, GC, or HPLC)

Procedure:

  • Preparation: Set up five identical reaction vials, each with a magnetic stir bar. Label them for each solvent to be tested.

  • Charging Vials: To each vial, add an identical amount of precursor A (e.g., 25 mg, 0.1 mmol).

  • Solvent Addition: To each respective vial, add an equal volume of anhydrous solvent (e.g., 1.0 mL) under an inert atmosphere (e.g., nitrogen or argon). Stir briefly to dissolve the precursor.

  • Reaction Initiation: Add an identical amount of the catalyst (e.g., 2 µL of TFA or 2.5 mg of 10% Pd/C) to each vial simultaneously (or as close as possible).

  • Reaction Conditions: Place all vials in a heating block or oil bath set to the desired reaction temperature (e.g., 60 °C). Allow the reactions to stir for a predetermined time (e.g., 12 hours).

  • Quenching and Workup: After the reaction time has elapsed, cool all vials to room temperature. Quench the reactions appropriately (e.g., by adding saturated NaHCO₃ solution for an acid-catalyzed reaction, or by filtering off the catalyst for a hydrogenation). Perform an identical liquid-liquid extraction on each sample. Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Dissolve each crude residue in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify distinct, well-resolved peaks corresponding to each diastereomer.

    • Integrate these peaks to determine the diastereomeric ratio (d.r.).

  • Tabulation: Record the results in a clear table for comparison.

Data Presentation Example:

EntrySolventTemperature (°C)Time (h)Diastereomeric Ratio (B1:B2)
1Toluene60123:1
2DCM60121.5:1
3MeCN60125:1
4THF60122:1
5MeOH60121:1
Visualization of Stereochemical Control

The choice between kinetic and thermodynamic control can dictate the stereochemical outcome of a cyclization.

Stereocontrol_Pathway SM Acyclic Precursor TS_Kinetic Transition State (Kinetic, Lower Energy Barrier) SM->TS_Kinetic Low Temp, Short Time TS_Thermo Transition State (Thermodynamic, Higher Energy Barrier) SM->TS_Thermo High Temp, Long Time P_Kinetic Kinetic Product (e.g., cis-isomer) Forms Faster TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (e.g., trans-isomer) More Stable TS_Thermo->P_Thermo Equilibrium P_Kinetic->Equilibrium Equilibration (Reversible) Equilibrium->P_Thermo Equilibration (Reversible)

Caption: Kinetic vs. Thermodynamic control in synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl Octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl octahydro-2H-quinolizine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues encountered during experimental work with this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these challenges effectively.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a moderately lipophilic molecule, as indicated by a calculated LogP of approximately 1.9[1][2]. Its structure contains a basic quinolizidine nitrogen atom and an ethyl ester functional group. These features are key to understanding its solubility behavior. The quinolizidine ring system can be found in various naturally occurring alkaloids, and these compounds are sometimes noted for their limited aqueous solubility[3].

The primary challenge with dissolving this compound in aqueous media likely stems from the interplay between its non-polar hydrocarbon backbone and the polar, yet ionizable, nitrogen atom. At neutral pH, the tertiary amine is largely in its free base form, which is less polar and thus less soluble in water.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous buffer[4]. When the stock solution is added to the aqueous medium, the solvent environment abruptly changes, causing the compound to crash out of the solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can sometimes aid in dissolution. However, it is crucial to first establish the thermal stability of this compound. Prolonged heating or high temperatures can lead to degradation, particularly hydrolysis of the ester group. A cautious approach would be gentle warming to around 37°C with continuous stirring[4].

Q4: How can I determine the solubility of this compound in my specific buffer?

A4: The equilibrium shake-flask method is a standard technique for determining solubility[6][7]. This involves adding an excess of the solid compound to your buffer, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV[8][9].

Troubleshooting Guides: Step-by-Step Solubilization Strategies

This section provides detailed protocols for systematically addressing the solubility issues of this compound.

Strategy 1: pH Adjustment

The basic nitrogen in the quinolizidine ring offers a prime opportunity for pH-mediated solubility enhancement. By lowering the pH, the nitrogen atom becomes protonated, forming a more polar and water-soluble salt form[10][11][].

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of solid this compound.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Analyze the supernatant: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Plot the data: Graph the solubility as a function of pH to identify the optimal pH range for dissolution.

Expected Outcome:

pHExpected SolubilityRationale
2-4HighThe basic nitrogen is fully protonated, forming a soluble salt.
5-6ModerateA mixture of the protonated and free base forms exists.
7-8LowThe compound is predominantly in its less soluble free base form.

Troubleshooting Workflow for pH Adjustment

start Start: Compound Precipitation in Neutral Buffer check_ionizable Is the compound ionizable? (Contains basic nitrogen) start->check_ionizable ph_adjustment Strategy: pH Adjustment (Lower the pH) check_ionizable->ph_adjustment Yes protocol Follow Protocol: pH-Dependent Solubility Profiling ph_adjustment->protocol success Success: Compound Dissolved protocol->success failure Failure: Still Insoluble or pH is not compatible with experiment protocol->failure next_strategy Proceed to Co-solvent Strategy failure->next_strategy

Caption: Workflow for troubleshooting solubility using pH adjustment.

Strategy 2: Utilization of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[13][14][15][16].

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) (use at low final concentrations, typically <1%)[5]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solution: Dissolve a high concentration of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare co-solvent/buffer mixtures: Create a series of your experimental buffer containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol).

  • Dilute stock solution: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation or cloudiness immediately and after a set period (e.g., 1 hour).

  • Quantify if necessary: If visual inspection is inconclusive, the concentration of the dissolved compound can be measured after filtration or centrifugation.

Considerations for Co-solvent Use:

Co-solventAdvantagesDisadvantages
EthanolBiocompatible at low concentrations.Can affect protein structure and enzyme activity at higher concentrations.
Propylene GlycolLow toxicity, commonly used in formulations.Can be viscous.
PEG 400Good solubilizing power for many compounds.Potential for peroxide impurities.
DMSOExcellent solubilizing power.Can have cellular effects and should be used at minimal concentrations.

Logical Relationship for Co-solvent Selection

start Insolubility in Aqueous Buffer assess_compatibility Assess Experimental Compatibility (e.g., cell-based assay, enzymatic assay) start->assess_compatibility select_cosolvent Select Biocompatible Co-solvent (e.g., Ethanol, PG, PEG 400) assess_compatibility->select_cosolvent screen_concentration Screen Co-solvent Concentration (Start low, e.g., 1-5%) select_cosolvent->screen_concentration check_solubility Is Compound Soluble? screen_concentration->check_solubility check_assay_interference Does Co-solvent Interfere with Assay? check_solubility->check_assay_interference Yes increase_concentration Increase Co-solvent Concentration check_solubility->increase_concentration No optimized_condition Optimized Condition Found check_assay_interference->optimized_condition No try_another_cosolvent Try a Different Co-solvent check_assay_interference->try_another_cosolvent Yes increase_concentration->screen_concentration try_another_cosolvent->select_cosolvent

Caption: Decision-making process for selecting and optimizing a co-solvent.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility[17][18][19][20][21].

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5% w/v HP-β-CD).

  • Add excess compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours.

  • Separate and analyze: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Determine the complexation efficiency: Plot the compound's solubility as a function of the cyclodextrin concentration.

Workflow for Cyclodextrin-Mediated Solubilization

start Persistent Solubility Issues consider_complexation Consider Complexation Agents start->consider_complexation select_cyclodextrin Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) consider_complexation->select_cyclodextrin prepare_solutions Prepare Solutions with Varying Cyclodextrin Concentrations select_cyclodextrin->prepare_solutions add_compound Add Excess Compound and Equilibrate prepare_solutions->add_compound analyze_supernatant Analyze Supernatant for Dissolved Compound add_compound->analyze_supernatant evaluate_efficiency Evaluate Solubilization Efficiency analyze_supernatant->evaluate_efficiency successful_formulation Successful Formulation evaluate_efficiency->successful_formulation Sufficient Increase try_other_methods Consider Other Methods (e.g., salt formation) evaluate_efficiency->try_other_methods Insufficient Increase

Caption: Experimental workflow for using cyclodextrins to enhance solubility.

Strategy 4: Salt Formation

For long-term solid-state formulation development, converting the free base into a stable, crystalline salt can significantly improve its aqueous solubility and dissolution rate[22][23][24][25][26]. This is a more advanced strategy typically employed in later stages of drug development.

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate

  • Mesylate

  • Maleate

  • Tartrate

Note: The selection and preparation of a suitable salt form require expertise in crystallization and solid-state characterization. The common ion effect should also be considered, as the presence of the same counter-ion in the dissolution medium can suppress solubility[23].

References

Technical Support Center: Quinolizidine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolizidine alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these fascinating and pharmacologically significant molecules. Here, we address common challenges, particularly byproduct formation, and provide in-depth troubleshooting strategies and validated protocols to enhance the efficiency and purity of your synthetic routes.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of Enamine Intermediates Leading to Impurities in Cyclization Reactions

Question: During the intramolecular cyclization step to form the quinolizidine core, I'm observing significant amounts of a byproduct that appears to be an enamine or a related isomer. What is causing this, and how can I prevent it?

Answer:

The formation of stable enamine intermediates is a common side reaction in syntheses involving intramolecular Mannich reactions or iminium ion cyclizations, which are frequently employed to construct the quinolizidine skeleton.[1][2]

Causality:

The intended reaction involves the nucleophilic attack of a carbon atom onto an electrophilic iminium ion, leading to the desired cyclized product. However, if a proton is abstracted from the α-carbon of the iminium ion, a neutral enamine is formed.[3] This enamine may be unreactive towards further desired transformations or could participate in undesired side reactions, leading to a complex mixture of products. The stability of the enamine and the reaction conditions play a crucial role in determining the extent of this byproduct formation.

Mitigation Strategies:

  • Strict Control of Reaction pH: The formation and reactivity of both the iminium ion and the enamine are highly pH-dependent.

    • Protocol: Carefully buffer the reaction mixture. For iminium ion cascade reactions, trifluoroacetic acid (TFA) in a solvent like acetonitrile at low temperatures (e.g., -40 °C) has been shown to favor the cyclization over enamine formation.[4]

    • Rationale: The acidic conditions promote the formation of the electrophilic iminium ion, while the low temperature disfavors the competing deprotonation to the enamine.

  • Choice of Reducing Agent in Reductive Cyclizations: In protocols where an iminium ion is generated in situ and then reduced, the timing and nature of the reducing agent are critical.

    • Protocol: Introduce a mild reducing agent, such as triethylsilane (Et3SiH) or sodium cyanoborohydride (NaBH3CN), after the initial condensation to form the imine/iminium ion.[4][5]

    • Rationale: These reagents are selective for the iminium ion over the precursor carbonyl and enamine, effectively trapping the desired cyclized intermediate as it forms.

Experimental Workflow for Minimizing Enamine Formation:

Workflow: Minimizing Enamine Byproducts cluster_0 Reaction Setup cluster_1 Cyclization and Reduction cluster_2 Workup and Analysis Start Combine amino allylsilane and aldehyde/ketone Solvent Use aprotic solvent (e.g., acetonitrile) Start->Solvent Acid Add acid catalyst (e.g., TFA) at low temp (-40°C) Solvent->Acid Iminium In situ iminium ion formation Acid->Iminium Reduce Introduce reducing agent (e.g., triethylsilane) Iminium->Reduce Quench Quench reaction Reduce->Quench Extract Aqueous workup and extraction Quench->Extract Purify Column chromatography Extract->Purify Analyze NMR, MS analysis Purify->Analyze

Caption: Workflow for minimizing enamine byproducts.

Issue 2: Unwanted N-Oxide Formation

Question: My final quinolizidine alkaloid product is consistently contaminated with its corresponding N-oxide. What reaction conditions are promoting this oxidation, and what are the best practices to avoid it?

Answer:

The tertiary amine nitrogen atom in the quinolizidine scaffold is susceptible to oxidation, leading to the formation of N-oxides.[6][7] This can occur during the synthesis, workup, or even storage.

Causality:

  • Aerial Oxidation: Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to the formation of N-oxides.

  • Oxidizing Reagents: If any step of your synthesis employs oxidizing agents, even mild ones, they can inadvertently oxidize the nitrogen atom.

  • Peroxides in Solvents: Ethereal solvents like THF or diethyl ether can form peroxides over time, which are potent oxidizing agents.

Mitigation Strategies:

  • Inert Atmosphere:

    • Protocol: Conduct all reactions, particularly those involving the free base form of the alkaloid, under an inert atmosphere of nitrogen or argon.[8] Use degassed solvents.

    • Rationale: This minimizes contact with atmospheric oxygen.

  • Solvent Purity:

    • Protocol: Always use freshly distilled or peroxide-free solvents. Test for peroxides before use, especially with older bottles of ethereal solvents.

    • Rationale: Eliminates a common source of unwanted oxidation.

  • Storage as a Salt:

    • Protocol: For long-term storage, convert the final quinolizidine alkaloid into a salt (e.g., hydrochloride or trifluoroacetate).[8]

    • Rationale: Protonation of the nitrogen atom significantly reduces its nucleophilicity and susceptibility to oxidation.

  • Reductive Workup:

    • Protocol: If N-oxide formation is unavoidable, a final reductive step can be employed to convert the N-oxide back to the desired tertiary amine. Boiling with triphenylphosphine (PPh3) or treating with a mild reducing agent can be effective.

    • Rationale: This provides a method for salvaging material that has undergone oxidation.

Data Summary: N-Oxide Prevention

MethodPrincipleKey Considerations
Inert Atmosphere Exclusion of O2Requires appropriate glassware and technique.
Peroxide-Free Solvents Removal of OxidantsTest solvents regularly.
Storage as a Salt Decreased NucleophilicityEnsure salt is compatible with downstream applications.
Reductive Treatment Conversion of ByproductAdds an extra step to the synthesis.
Issue 3: Stereochemical Impurities from Iminium Ion Trapping

Question: I am performing a stereoselective synthesis of a substituted quinolizidine, but I'm obtaining a mixture of diastereomers. What factors control the stereochemical outcome of the iminium ion cyclization?

Answer:

The stereoselectivity of iminium ion-mediated cyclizations is a critical aspect of quinolizidine alkaloid synthesis.[4][9] The formation of diastereomers often arises from a lack of facial selectivity during the nucleophilic attack on the iminium ion.

Causality:

The stereochemical outcome is determined by the relative energies of the transition states leading to the different diastereomeric products. Factors influencing this include:

  • Steric Hindrance: The approach of the nucleophile to the iminium ion can be hindered by substituents on the reacting partners.

  • Conformational Preferences: The transition state will adopt a chair-like or boat-like conformation to minimize steric interactions. The lowest energy transition state will be favored.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the geometry of the iminium ion and the trajectory of the incoming nucleophile.

Troubleshooting and Optimization:

  • Lowering Reaction Temperature:

    • Protocol: Perform the cyclization at the lowest practical temperature.

    • Rationale: Lower temperatures increase the energy difference between competing transition states, thereby enhancing the selectivity for the product formed via the lower energy pathway.

  • Solvent Effects:

    • Protocol: Screen a variety of solvents with different polarities and coordinating abilities.

    • Rationale: The solvent can influence the solvation of the transition state and the conformational equilibrium of the reactants, thereby affecting stereoselectivity.

  • Choice of Acid Catalyst:

    • Protocol: Experiment with different Brønsted or Lewis acids.

    • Rationale: The nature of the counterion and the strength of the acid can impact the geometry and reactivity of the iminium ion intermediate.

Logical Relationship of Stereocontrol:

Factors Influencing Stereoselectivity cluster_0 Controllable Parameters A Reaction Conditions B Transition State Geometry A->B C Diastereomeric Ratio B->C Temp Temperature Temp->A Solvent Solvent Solvent->A Catalyst Acid Catalyst Catalyst->A

Caption: Factors influencing stereoselectivity.

FAQs: Quinolizidine Alkaloid Synthesis

Q1: What are the most common starting materials for the synthesis of quinolizidine alkaloids?

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine, which is decarboxylated to cadaverine.[6][10] Many synthetic strategies mimic this by using precursors that can form a 1,5-diamine or a related synthon to construct the bicyclic core. Common synthetic starting points include derivatives of piperidine and glutarimide.

Q2: How can I effectively purify my crude quinolizidine alkaloid product from polar byproducts?

A common and effective method is to perform an acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic quinolizidine alkaloid will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated NaHCO3) until the pH is >10.

  • Extract the now deprotonated, basic alkaloid back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.

For removing bitter quinolizidine alkaloids from natural products, aqueous extraction processes are often employed.[11][12]

Q3: What analytical techniques are most suitable for characterizing quinolizidine alkaloids and their byproducts?

A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule.[13]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns. Techniques like GC-MS and LC-MS are powerful for identifying and quantifying alkaloids in complex mixtures.[14][15]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as carbonyls in lactam byproducts or the characteristic stretches of the quinolizidine core.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for analyzing the composition of quinolizidine alkaloids.[16]

References

Technical Support Center: A Guide to Quinolizidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolizidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of constructing the quinolizidine scaffold. As Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to overcome common experimental hurdles and achieve your synthetic targets with confidence.

Introduction to Quinolizidine Synthesis Challenges

The quinolizidine ring system is a privileged scaffold found in a wide array of biologically active alkaloids.[1][2] Its synthesis, while conceptually straightforward, often presents significant challenges in achieving desired yields, stereocontrol, and purity. This guide will address the most common issues encountered during the synthesis of this important heterocyclic motif.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low or No Yield of the Desired Quinolizidine Product

Question: My intramolecular cyclization reaction to form the quinolizidine ring is resulting in very low yields or complete failure. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in quinolizidine synthesis via intramolecular cyclization are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclization may not be proceeding to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider increasing the reaction time or temperature incrementally. Be cautious, as excessive heat can lead to decomposition. For thermally sensitive substrates, exploring catalysis, such as with Lewis acids, may promote cyclization under milder conditions.[3]

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of your precursor or the newly formed quinolizidine.

    • Solution: Employ milder reaction conditions. If using strong acids like polyphosphoric acid (PPA) in a Bischler-Napieralski approach, consider alternatives like phosphorus oxychloride (POCl₃) at lower temperatures.[4] For aza-Prins cyclizations, a less harsh Lewis acid might prevent degradation.[5] Protecting groups that are labile under the reaction conditions should be re-evaluated.

  • Inefficient Formation of the Key Intermediate: The reactive intermediate necessary for cyclization (e.g., an N-acyliminium ion) may not be forming efficiently.

    • Solution: Ensure your reagents are of high quality and anhydrous where necessary. For Bischler-Napieralski reactions, the use of dehydrating agents like P₂O₅ in conjunction with POCl₃ can be more effective for less activated aromatic systems.[4] The choice of solvent can also be critical; for instance, using nitriles as solvents can sometimes minimize side reactions.[4]

  • Unfavorable Ring Conformation: The precursor may adopt a conformation that disfavors the intramolecular cyclization.

    • Solution: Computational modeling can provide insights into the preferred conformations of your substrate. Experimentally, altering the solvent or temperature can influence the conformational equilibrium. The presence of bulky substituents may also need to be considered in the design of your synthetic route.

Issue 2: Poor Stereoselectivity and Formation of Diastereomers

Question: My quinolizidine synthesis is producing a mixture of diastereomers, and I am struggling to isolate the desired stereoisomer. How can I improve the stereoselectivity of my reaction?

Answer:

Achieving stereocontrol is a paramount challenge in the synthesis of functionalized quinolizidines. The formation of multiple diastereomers complicates purification and reduces the yield of the target molecule.

Factors Influencing Stereoselectivity and Strategies for Improvement:

  • Reaction Temperature: The energy difference between the transition states leading to different diastereomers can sometimes be small.

    • Solution: Lowering the reaction temperature will favor the product formed via the lower energy transition state, often leading to improved diastereoselectivity.

  • Choice of Catalyst: In catalyzed reactions, the catalyst can play a crucial role in dictating the stereochemical outcome.

    • Solution: For Lewis acid-catalyzed reactions like the aza-Prins cyclization, screen a variety of Lewis acids (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃) to identify one that provides optimal stereocontrol. The steric bulk and electronic properties of the Lewis acid can influence the geometry of the transition state.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the formation of new stereocenters.

    • Solution: The strategic placement of chiral auxiliaries on the precursor can effectively control the facial selectivity of the cyclization. While this adds steps for attachment and removal, the enhanced stereocontrol can be invaluable. Organocatalytic methods have also shown promise in achieving high diastereoselectivity in the formation of piperidine rings, which are precursors to quinolizidines.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., from non-polar toluene to polar acetonitrile) to determine the optimal medium for your desired stereochemical outcome.

Troubleshooting Decision Tree for Poor Stereoselectivity:

Caption: Troubleshooting logic for poor diastereoselectivity.

Issue 3: Formation of Unexpected Side Products

Question: I am observing significant formation of byproducts in my reaction mixture. What are the common side reactions in quinolizidine synthesis and how can I minimize them?

Answer:

The formation of side products is a common issue that can significantly complicate purification and reduce the overall efficiency of your synthesis. Understanding the potential side reactions is key to mitigating their formation.

Common Side Reactions and Prevention Strategies:

  • Over-oxidation or Reduction: Depending on the reagents and functional groups present, the quinolizidine ring or its substituents can undergo further oxidation or reduction.

    • Solution: Carefully control the stoichiometry of oxidizing or reducing agents. The use of milder and more selective reagents is often beneficial. For instance, in a Bischler-Napieralski reaction, the initially formed dihydroisoquinoline can be sensitive to air oxidation. It may be advantageous to carry the crude product directly to a subsequent reduction step if the fully aromatic isoquinoline is not the desired product.

  • Elimination Reactions: In some cases, elimination can compete with the desired cyclization.

    • Solution: The choice of base and solvent can influence the E2/SN2 competition. For intramolecular reactions, conditions that favor cyclization (e.g., high dilution to favor intramolecular over intermolecular processes) can be beneficial.

  • Retro-Ritter Reaction: In the Bischler-Napieralski reaction, a potential side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[4]

    • Solution: Using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates can help to avoid the elimination of the amide group.[4]

Characterization of Byproducts:

Isolating and characterizing major byproducts by NMR and MS is crucial for understanding the undesired reaction pathways. This information will guide you in modifying the reaction conditions to suppress their formation.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying quinolizidine alkaloids?

A1: Quinolizidine alkaloids are basic compounds, which influences their purification.

  • Extraction: A common method involves acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and extracted with an aqueous acid solution to protonate the basic nitrogen, moving the alkaloid into the aqueous phase. The aqueous layer is then basified, and the free-base alkaloid is extracted back into an organic solvent.[8]

  • Chromatography: Column chromatography on silica gel is frequently used. However, the basicity of the alkaloids can lead to tailing and poor separation. To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a small percentage of a basic modifier (e.g., triethylamine or ammonia) can be added to the eluent.[9] Basic alumina can also be a suitable stationary phase.[10]

Q2: How can I effectively monitor the progress of my quinolizidine synthesis?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable solvent system that provides good separation between your starting material, intermediates, and the product. Staining with reagents like potassium permanganate or iodine can help visualize the spots. For more quantitative analysis and to check for the formation of byproducts, LC-MS is an invaluable tool.

Q3: What are some key considerations for choosing a synthetic route to a specific quinolizidine alkaloid?

A3: The choice of synthetic route depends on several factors:

  • Target Molecule Complexity: The substitution pattern and stereochemistry of the target quinolizidine will dictate the most suitable strategy.

  • Availability of Starting Materials: The accessibility and cost of the starting materials are practical considerations.

  • Scalability: If large quantities of the compound are required, the chosen route should be amenable to scale-up.

  • Stereochemical Requirements: If a specific stereoisomer is needed, a route that offers good stereocontrol is essential.

Part 3: Experimental Protocol

A Representative Protocol for Quinolizidine Synthesis via Intramolecular Mannich Reaction

This protocol describes the synthesis of a quinolizidin-2-one via an intramolecular Mannich reaction, a common strategy for constructing the quinolizidine core.[11]

Step 1: Preparation of the Aminopentanal Acetal Precursor

  • To a solution of the starting amino alcohol in an appropriate anhydrous solvent (e.g., dichloromethane), add the desired α,β-unsaturated ketone.

  • Cool the reaction mixture to 0 °C and add the appropriate reagents to form the acetal (e.g., triethyl orthoformate and a catalytic amount of a Lewis acid).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the aminopentanal acetal precursor.

Step 2: Intramolecular Mannich Cyclization

  • Dissolve the purified aminopentanal acetal in a suitable acidic medium (e.g., a solution of hydrochloric acid in an organic solvent).

  • Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrate).

  • Monitor the cyclization by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude quinolizidin-2-one by column chromatography. The ratio of stereoisomers obtained should be determined by NMR analysis of the purified product.[11]

Experimental Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Cyclization A Amino alcohol + α,β-unsaturated ketone B Acetal Formation A->B C Purification (Column Chromatography) B->C D Aminopentanal Acetal C->D Purified Precursor E Intramolecular Mannich Reaction (Acidic Conditions) D->E F Purification (Column Chromatography) E->F G G F->G Quinolizidin-2-one

Caption: Workflow for quinolizidine synthesis via intramolecular Mannich reaction.

Part 4: Data Presentation

Table 1: Recommended Solvent Systems for TLC and Column Chromatography of Quinolizidine Alkaloids
Stationary PhaseEluent System (v/v)Notes
Silica GelDichloromethane / Methanol (9:1 to 8:2) + 0.5% NH₄OHThe basic modifier helps to reduce tailing of the basic alkaloid spots.
Silica GelChloroform / Methanol (95:5 to 90:10) + 1% TriethylamineTriethylamine is another effective basic modifier for improving peak shape.
Alumina (basic)Hexane / Ethyl Acetate (gradient)Basic alumina can be a good alternative to silica gel for purifying basic compounds.
C18 Reverse PhaseAcetonitrile / Water with 0.1% Formic AcidSuitable for HPLC analysis and purification of more polar quinolizidine derivatives.

Note: The optimal solvent system will depend on the specific polarity of your quinolizidine alkaloid and should be determined empirically by TLC analysis.

References

Technical Support Center: Stability Studies of Ethyl Octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability studies of Ethyl octahydro-2H-quinolizine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a molecule featuring a saturated quinolizidine bicyclic ring system, which contains a tertiary amine, and an ethyl ester functional group. Understanding the stability of this compound is critical for its proper handling, storage, and for the development of reliable analytical methods and formulations. The primary potential degradation pathways for this molecule are hydrolysis of the ester and oxidation of the tertiary amine. Thermal and photolytic degradation are also possible under certain conditions.

This guide will walk you through the common challenges and questions that arise during stability studies, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the ethyl ester: This is a common reaction for esters, which can be catalyzed by either acidic or basic conditions, yielding the corresponding carboxylic acid (octahydro-2H-quinolizine-3-carboxylic acid) and ethanol.[1][2] Alkaline hydrolysis, also known as saponification, is typically an irreversible reaction, while acid-catalyzed hydrolysis is a reversible equilibrium process.[3]

  • Oxidation of the tertiary amine: The nitrogen atom in the quinolizidine ring is a tertiary amine, which is susceptible to oxidation.[4][5] Common oxidizing agents, including atmospheric oxygen over long periods or stronger oxidants like hydrogen peroxide, can convert the tertiary amine to its corresponding N-oxide.[6][7][8]

Q2: I'm observing a change in the pH of my sample solution over time. What could be the cause?

A2: A change in pH is a strong indicator of ester hydrolysis. The hydrolysis of the ethyl ester group results in the formation of octahydro-2H-quinolizine-3-carboxylic acid. The generation of this acidic degradant will cause a decrease in the pH of an unbuffered solution.

Q3: My analytical column is showing peak tailing for the parent compound. What could be the issue?

A3: Peak tailing for a basic compound like this compound on a reverse-phase HPLC column is often due to strong interactions between the protonated tertiary amine and residual free silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is adequately buffered to a pH that keeps the amine in a consistent protonation state (though not necessarily fully protonated). Adding a competitive amine, such as triethylamine, to the mobile phase can also help to block the active silanol sites.

Q4: Are there any special considerations for storing this compound?

A4: Yes. To minimize degradation, it is advisable to store this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator can be used to protect it from moisture, which could contribute to hydrolysis. For long-term storage, refrigeration or freezing is recommended. The container should also have minimal headspace to reduce contact with atmospheric oxygen, which could lead to slow oxidation.

Troubleshooting Guide for Stability Studies

Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new, more polar peak in the chromatogram. Ester hydrolysis leading to the formation of the more polar carboxylic acid.Confirm the identity of the new peak by LC-MS. If confirmed as the carboxylic acid, this indicates hydrolytic degradation.
Appearance of a new peak with a similar retention time to the parent compound. Oxidation of the tertiary amine to the N-oxide. N-oxides can have similar polarities to the parent amine.Use mass spectrometry (MS) to identify the new peak. The N-oxide will have a mass increase of 16 amu compared to the parent compound.
Loss of parent compound potency with no corresponding increase in any single degradant peak. Multiple degradation pathways occurring simultaneously, or the formation of degradants that are not detectable by the current analytical method (e.g., volatile compounds).Re-evaluate your analytical method. Use a mass-balance approach to account for all degradation products. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Corona Discharge Detector (CAD) if you suspect non-UV active degradants.
Inconsistent results between replicate stability samples. Poor sample handling, non-homogeneity of the sample, or contamination.Ensure consistent and careful sample preparation. For solid samples, ensure homogeneity before weighing. Use clean glassware and high-purity solvents.
Accelerated degradation under photostability testing. The quinolizidine or a related chromophore in the molecule may be susceptible to photodegradation.[9][10]Confirm that the degradation is light-induced by running a dark control in parallel. If photolabile, the compound and its formulations must be protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC with UV/Vis or PDA detector and a suitable C18 column

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours. Studies on similar heterocyclic esters show thermal stability up to 250°C, so higher temperatures might be needed to induce degradation.[15][16][17]

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Stress (70°C) Stock->Thermal Expose to Photo Photostability (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC-UV/PDA Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are predicted under forced degradation conditions.

Degradation_Pathways cluster_products Degradation Products Parent This compound Ester Tertiary Amine Acid_Product Octahydro-2H-quinolizine-3-carboxylic Acid + Ethanol Carboxylic Acid Parent:f0->Acid_Product  Hydrolysis (Acid/Base) Oxide_Product This compound N-oxide N-oxide Parent:f1->Oxide_Product  Oxidation (e.g., H₂O₂)

Caption: Predicted primary degradation pathways.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Quinolizidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinolizidine alkaloid core, a nitrogen-fused bicyclic system, is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals. Its rigid conformational structure and the stereochemical diversity it can present make it a compelling target for organic chemists. This guide provides an in-depth comparison of various synthetic strategies to access the quinolizidine framework, offering insights into the mechanistic underpinnings, practical applications, and relative efficiencies of each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Biomimetic and Bio-inspired Syntheses

Nature's blueprint for quinolizidine alkaloid construction commences with the amino acid L-lysine.[1][2] Enzymatic decarboxylation to cadaverine, followed by oxidative deamination and subsequent cyclizations, masterfully assembles the bicyclic core.[1][2] This biosynthetic pathway has inspired chemists to devise biomimetic approaches that leverage similar chemical transformations.

Causality of Experimental Choices: Biomimetic syntheses aim to replicate nature's efficiency by orchestrating cascade reactions from acyclic precursors. The choice of starting materials often reflects the key biosynthetic intermediates. For instance, the use of glutaraldehyde or related 1,5-dicarbonyl compounds mimics the oxidative deamination product of cadaverine, setting the stage for a double reductive amination to form the quinolizidine skeleton.

Representative Biomimetic-Type Synthesis: Double Reductive Amination

A powerful illustration of a bio-inspired approach is the double reductive amination of a 1,5-dicarbonyl compound. This method constructs the quinolizidine ring system in a single, highly convergent step.

  • Experimental Protocol:

    • A solution of the 1,5-dicarbonyl substrate in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

    • A nitrogen source, such as ammonium formate or a primary amine, is added to the solution.

    • A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to facilitate the reductive amination.

    • The reaction is stirred at ambient or elevated temperatures until the cyclization is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

    • Standard aqueous workup and chromatographic purification afford the desired quinolizidine product.

Performance: This strategy is lauded for its atom economy and operational simplicity. The stereochemical outcome is often substrate-controlled, depending on the inherent chirality of the starting dicarbonyl compound.

Intramolecular Cyclization Strategies

The formation of the second ring of the quinolizidine system through the cyclization of a substituted piperidine precursor is a cornerstone of many synthetic routes. Several classical and modern reactions have been adapted for this purpose, each with its own set of advantages and limitations.

Pictet-Spengler and Bischler-Napieralski Reactions

These venerable name reactions are particularly effective for the synthesis of benzo[a]quinolizidines, a common motif in alkaloids like emetine.[3][4]

  • Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline.[3][5] Subsequent manipulations can then be used to construct the second ring of the quinolizidine.

  • Bischler-Napieralski Reaction: In this reaction, a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[6][7] This intermediate can be further elaborated to the quinolizidine core. The synthesis of emetine, a potent anti-protozoal agent, has been achieved on a multigram scale utilizing a Bischler-Napieralski-type cyclization as a key step.[8]

Causality of Experimental Choices: The choice between these two methods often depends on the desired oxidation state of the resulting quinolizidine and the nature of the available starting materials. The Pictet-Spengler reaction provides a more direct route to the fully saturated tetrahydroisoquinoline portion, while the Bischler-Napieralski reaction yields a dihydroisoquinoline that can be subsequently reduced. The acidic conditions in both reactions necessitate careful consideration of acid-labile functional groups in the substrate.

Workflow for Benzo[a]quinolizidine Synthesis via Bischler-Napieralski Reaction:

A β-Arylethylamide C 3,4-Dihydroisoquinolinium Intermediate A->C Bischler-Napieralski Cyclization B Dehydrating Agent (e.g., POCl₃) E Tetrahydroisoquinoline C->E Reduction D Reduction (e.g., NaBH₄) G Benzo[a]quinolizidine E->G Annulation F Further Elaboration

Caption: General workflow for benzo[a]quinolizidine synthesis.

Intramolecular aza-Michael Addition

The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system is a highly effective method for the stereoselective synthesis of quinolizidines.[9][10]

Causality of Experimental Choices: This reaction is often employed in a tandem fashion, where the aza-Michael addition triggers a subsequent cyclization or other transformation.[10] The stereochemical outcome of the reaction can be controlled by using a chiral auxiliary on the nitrogen atom or by employing a chiral catalyst. The use of a sulfinyl group as a chiral auxiliary has been shown to provide excellent diastereocontrol in a double aza-Michael reaction to afford the quinolizidine skeleton.[9][11]

Representative Protocol for Double aza-Michael Reaction:

  • A solution of the sulfinyl amine bearing a bis-enone moiety in a suitable solvent (e.g., CH₂Cl₂) is cooled to a low temperature (e.g., -78 °C).

  • A base, such as potassium bis(trimethylsilyl)amide (KHMDS), is added to promote the cyclization.

  • The reaction is stirred at low temperature until completion.

  • The reaction is quenched and the product is isolated after workup and purification.

This approach has been successfully applied to the total synthesis of the alkaloids lasubine I and myrtine with excellent yields and diastereoselectivity.[11]

Olefin Metathesis-Based Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and macrocyclic structures, including the quinolizidine ring system.[12][13]

Causality of Experimental Choices: The success of an RCM reaction is highly dependent on the choice of catalyst and the substrate's conformational predisposition to cyclize. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly employed due to their high activity and functional group tolerance. The reaction is typically performed under high dilution to favor the intramolecular cyclization over intermolecular oligomerization.

General Experimental Protocol for RCM:

  • The diene precursor is dissolved in an anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene).

  • The RCM catalyst (e.g., Grubbs-II) is added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

A concise synthesis of substituted quinolizin-4-ones has been developed utilizing a sequence of Stille cross-coupling followed by RCM and a final dehydrogenation step.[12]

Workflow for Quinolizin-4-one Synthesis via RCM:

A N-Alkylated 6-halo-2-pyridone C Diene Precursor A->C Stille Coupling B Stille Cross-Coupling E Dihydroquinolizinone C->E RCM D Ring-Closing Metathesis (RCM) G Quinolizin-4-one E->G Oxidation F Dehydrogenation (e.g., Pd/C)

Caption: Synthesis of quinolizin-4-ones using RCM.

Pericyclic Reactions: The Aza-Diels-Alder Approach

The aza-Diels-Alder reaction, a variation of the venerable Diels-Alder reaction, provides a powerful means to construct the quinolizidine skeleton through a [4+2] cycloaddition.[14][15] In this reaction, either the diene or the dienophile contains a nitrogen atom.

Causality of Experimental Choices: The stereochemical outcome of the intramolecular aza-Diels-Alder reaction is governed by the Woodward-Hoffmann rules and can often be predicted based on the geometry of the transition state. The use of chiral auxiliaries or catalysts can render the reaction enantioselective. Lewis acids are often employed to activate the dienophile and accelerate the reaction.

Performance: This method allows for the rapid construction of highly substituted quinolizidine and indolizidine architectures.[14][15] The diastereoselectivity can be influenced by the substitution pattern on the diene and dienophile.

Transition Metal-Catalyzed Intramolecular Cyclizations

Palladium-catalyzed intramolecular reactions, such as the Heck reaction, have proven to be highly effective for the synthesis of quinolizidine derivatives.[16][17]

Causality of Experimental Choices: The intramolecular Heck reaction involves the oxidative addition of palladium(0) to an aryl or vinyl halide, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination.[16][17] The regioselectivity of the cyclization (exo- vs. endo-trig) is often predictable based on the length and flexibility of the tether connecting the halide and the alkene. Chiral phosphine ligands can be employed to induce enantioselectivity.

Asymmetric Organocatalysis

The advent of asymmetric organocatalysis has provided powerful new tools for the enantioselective synthesis of complex molecules, including quinolizidines.[18][19][20]

Causality of Experimental Choices: Chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze reactions through enamine or iminium ion intermediates. A stereodivergent one-pot synthesis of optically active quinolizidine derivatives has been developed based on a pyrrolidine-catalyzed enantioselective conjugate addition, followed by spontaneous hemiaminal formation and an acid-catalyzed N-acyliminium ion cyclization.[18] The ability to tune the reaction conditions to achieve kinetic or thermodynamic control allows for access to different diastereomers from the same starting materials.[18]

Performance: This one-pot cascade reaction demonstrates high efficiency, with products obtained in up to >99% enantiomeric excess (ee) and >95:5 diastereomeric ratio (dr).[18]

Comparison of Synthetic Routes

Synthetic StrategyKey AdvantagesKey LimitationsTypical YieldsStereocontrol
Biomimetic (Double Reductive Amination) High convergency, operational simplicity.Stereocontrol is often substrate-dependent.Good to ExcellentSubstrate-controlled.
Pictet-Spengler/Bischler-Napieralski Well-established, reliable for benzoquinolizidines.Harsh acidic conditions, limited to specific scaffolds.Moderate to GoodCan be stereoselective with chiral precursors.
Intramolecular aza-Michael Addition High stereoselectivity, mild reaction conditions.Requires synthesis of functionalized precursors.Good to ExcellentExcellent (chiral auxiliary or catalyst).
Ring-Closing Metathesis (RCM) High functional group tolerance, versatile.Requires specific catalysts, high dilution may be needed.Good to ExcellentE/Z selectivity can be an issue.
Aza-Diels-Alder Reaction Rapid construction of complex polycyclic systems.Stereoselectivity can be variable.Moderate to GoodDiastereoselective, can be made enantioselective.
Intramolecular Heck Reaction Good for forming various ring sizes, high stereoselectivity.Requires transition metal catalyst, potential for side reactions.GoodCan be highly diastereo- and enantioselective.
Asymmetric Organocatalysis High enantioselectivity, mild conditions, metal-free.Substrate scope can be limited.Good to ExcellentExcellent (catalyst-controlled).

Conclusion

The synthesis of the quinolizidine core can be approached from a multitude of angles, each with its own strategic advantages. Biomimetic and cascade reactions offer elegance and efficiency, while classical cyclization methods provide reliable access to specific substructures like benzo[a]quinolizidines. Modern catalytic methods, including olefin metathesis, transition-metal catalysis, and asymmetric organocatalysis, have significantly expanded the toolkit for constructing these important heterocyclic systems with high levels of stereocontrol. The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, the desired stereochemistry, and the available starting materials and resources. This guide is intended to serve as a valuable resource for navigating these choices and designing efficient and effective synthetic strategies for this important class of molecules.

References

A Comparative Guide to the Potential Biological Activity of Ethyl Octahydro-2H-quinolizine-3-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolizidine alkaloid scaffold is a privileged structure in medicinal chemistry, with natural and synthetic derivatives exhibiting a wide array of pharmacological effects.[1][2][3][4] This guide focuses on a specific synthetic building block, ethyl octahydro-2H-quinolizine-3-carboxylate, and explores the anticipated significance of its stereochemistry on biological activity. While direct comparative studies on the stereoisomers of this particular ester are not extensively documented in publicly available literature, this guide will synthesize information from the broader class of quinolizidine alkaloids to provide a predictive comparison and a practical framework for their biological evaluation.

The core structure, octahydro-2H-quinolizine, is the backbone of numerous biologically active natural products.[1][2] The introduction of an ethyl carboxylate at the 3-position presents a key functional handle for further chemical modification, making this compound a valuable starting point for the synthesis of novel therapeutic agents. The octahydro-2H-quinolizine core possesses multiple stereocenters, leading to the existence of several stereoisomers. The spatial arrangement of the substituents and the conformation of the fused ring system are known to be critical determinants of biological activity in related alkaloids.[5]

The Critical Role of Stereochemistry in Quinolizidine Alkaloids

The biological activity of quinolizidine alkaloids is profoundly influenced by their three-dimensional structure. The conformation of the quinolizidine ring system, which can exist in either a trans or a cis fusion, and the relative orientation of substituents, dictate how these molecules interact with their biological targets. For instance, the bitter taste of sparteine-type alkaloids, a marker of biological interaction, is exclusively stimulated by molecules in a specific boat conformation.[5]

In more complex tetracyclic quinolizidine alkaloids like matrine, the relative configurations of its four contiguous stereogenic centers are crucial for its reported antitumor, antiviral, and anti-inflammatory activities.[2][4] This underscores the principle that different stereoisomers of a compound can have quantitatively and qualitatively different biological effects, or even be inactive. Therefore, the stereoselective synthesis and individual biological evaluation of the stereoisomers of this compound are paramount for any drug discovery program based on this scaffold.

Caption: Hypothetical interaction of stereoisomers with biological targets.

Predicted Biological Activities: An Extrapolation from the Quinolizidine Alkaloid Family

Based on the extensive research into the biological activities of quinolizidine alkaloids, the stereoisomers of this compound are predicted to have potential in several therapeutic areas.[1][2][3][4] A summary of these potential activities is presented below.

Potential Biological Activity Rationale based on Quinolizidine Alkaloid Family Potential Therapeutic Application
Anticancer / Cytotoxic Many quinolizidine alkaloids, such as matrine and sophoridine, exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest.[1]Oncology
Antimicrobial Quinolizidine alkaloids have demonstrated activity against a range of bacteria and fungi. This is believed to be one of their natural roles in plant defense.[2]Infectious Diseases
Anti-inflammatory Several quinolizidine alkaloids have been shown to possess anti-inflammatory properties.[1][4]Inflammatory Disorders
Antiviral Antiviral activity has been reported for some members of the quinolizidine alkaloid class.[1][4]Virology
Neurological Effects on the central nervous system, including sedative and anticonvulsant activities, have been observed for certain quinolizidine alkaloids.[2][4]Neurology

It is hypothesized that different stereoisomers of this compound will exhibit varying potencies across these activities. For example, one stereoisomer may be a potent cytotoxic agent, while another may be a more effective antimicrobial, with the differences arising from their distinct abilities to bind to specific biological targets.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of the individual stereoisomers of this compound, a systematic screening approach is necessary. Below are detailed protocols for initial in vitro assays to assess cytotoxicity and antimicrobial activity.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of each stereoisomer in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add stereoisomer dilutions B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

This method is a widely used preliminary test for antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Disc Application: Prepare solutions of each stereoisomer at a known concentration in a suitable solvent (e.g., DMSO). Aseptically apply a known volume (e.g., 10 µL) of each solution onto a sterile filter paper disc. Allow the solvent to evaporate completely.

  • Disc Placement: Place the impregnated discs onto the inoculated agar surface. Include a positive control (a standard antibiotic) and a negative control (a disc with the solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While specific biological data for the stereoisomers of this compound are yet to be established, the rich pharmacology of the broader quinolizidine alkaloid family strongly suggests their potential as valuable leads in drug discovery. The profound influence of stereochemistry on the activity of these alkaloids highlights the necessity of stereoselective synthesis and the individual evaluation of each stereoisomer. The protocols provided in this guide offer a robust starting point for researchers to investigate the cytotoxic and antimicrobial properties of these compounds. Further studies should aim to elucidate their mechanisms of action and explore their efficacy in more advanced biological models.

References

A Senior Application Scientist's Guide to Validating the Purity of Ethyl octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a molecular entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For complex heterocyclic structures like Ethyl octahydro-2H-quinolizine-3-carboxylate, a scaffold with significant potential in medicinal chemistry, rigorous purity validation is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on establishing a self-validating system for purity assessment that ensures scientific integrity.

The core challenge in validating the purity of a chiral, saturated heterocyclic compound such as this lies in the comprehensive identification and quantification of a spectrum of potential impurities. These include not only process-related impurities from the synthesis but also stereoisomers (enantiomers and diastereomers), which may possess vastly different pharmacological and toxicological profiles.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A robust purity validation strategy begins with a theoretical understanding of what impurities might be present. While specific synthesis routes for this compound are not extensively published, a plausible approach involves the cyclization of precursors derived from lysine or related structures.[1] This allows us to anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors or reagents.

  • By-products: Products from competing reaction pathways.

  • Intermediates: Incompletely cyclized or reduced compounds.

  • Stereoisomers: The molecule possesses multiple chiral centers, leading to the potential for diastereomers and enantiomers.

  • Degradation Products: Resulting from instability under certain pH, light, or temperature conditions.

This predictive framework is crucial for selecting and developing analytical methods with the required specificity, as outlined in the ICH Q2(R1) guidelines.[2]

Primary Analytical Techniques: A Comparative Analysis

The primary analysis of purity relies on separation techniques that can resolve the main compound from all potential impurities. The two most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is arguably the most versatile and powerful technique for the purity analysis of non-volatile compounds like this compound. Its strength lies in the wide variety of available stationary phases and mobile phase conditions, allowing for the separation of a broad range of analytes.

  • Reverse-Phase HPLC (RP-HPLC): This is the go-to method for initial purity screening and quantification of process-related impurities. A C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point.

  • Chiral HPLC: The separation of enantiomers is a critical and often challenging aspect of purity validation for chiral molecules.[3][4] Direct chiral separation using a Chiral Stationary Phase (CSP) is the most effective approach.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds and are a logical first choice for method development.

Causality in Method Choice: The decision to employ both RP-HPLC and Chiral HPLC stems from the principle of orthogonality . A single method is unlikely to resolve all possible impurities. For instance, an RP-HPLC method optimized for separating polar starting materials may not resolve structurally similar stereoisomers. Conversely, a chiral method may not effectively separate process-related impurities. Using two distinct separation mechanisms provides a more complete and trustworthy purity profile.

Gas Chromatography (GC): A Viable Alternative

GC is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Quinolizidine alkaloids have been successfully analyzed by GC, often coupled with Mass Spectrometry (GC-MS).[1][6][7][8][9]

  • Applicability: this compound, with a molecular weight of 211.30 g/mol , is sufficiently volatile for GC analysis.[10][11]

  • Strengths: GC can offer exceptional resolution and, when coupled with a Flame Ionization Detector (FID), provides excellent quantification. GC-MS is invaluable for the identification of unknown impurities by providing fragmentation patterns.[7]

Limitations and Considerations: A key consideration for GC is the thermal stability of the analyte. Any on-column degradation can lead to an inaccurate purity assessment. Furthermore, while chiral GC columns exist, the development of chiral separations can be more challenging compared to HPLC.

Comparison of Primary Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Resolution Very good, highly tunable with mobile phase composition.Excellent, particularly with capillary columns.
Chiral Separations Excellent, with a wide variety of Chiral Stationary Phases (CSPs) available.[3][5][12]Possible with chiral columns, but can be more challenging to develop.
Detection UV-Vis, Mass Spectrometry (MS), Refractive Index (RI), etc.Flame Ionization (FID), Mass Spectrometry (MS).
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds.
Primary Application General purity assessment, chiral purity, quantification.Potency and impurity profiling, especially with MS for identification.

Secondary (Confirmatory) Analytical Techniques

While separation techniques quantify the "how much," spectroscopic techniques confirm the "what." These methods are essential for verifying the identity of the main peak and, where possible, identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation.[13][14] A high-resolution NMR spectrum can confirm the molecular structure of the main component and can detect and help identify impurities present at levels of ~0.1% or higher. Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified reference standard.[15]

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides molecular weight information and fragmentation data, which are crucial for confirming the identity of the target compound and for tentatively identifying unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and straightforward method to confirm the presence of key functional groups (e.g., the ester C=O stretch, C-N bonds), providing an additional layer of identity confirmation.

The Power of an Orthogonal, Self-Validating Workflow

Caption: Orthogonal workflow for comprehensive purity validation.

Experimental Protocols

The following are detailed, starting-point protocols for the primary HPLC-based analyses. These should be further optimized and validated according to ICH guidelines.[16]

Protocol 1: Reverse-Phase HPLC for Process-Related Impurities
  • Instrumentation: HPLC system with UV detector or Mass Spectrometer.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or MS scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC system with UV detector.

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The optimal ratio must be determined experimentally. A small amount of a basic additive like diethylamine (0.1%) may be required to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of the mobile phase.

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ethyl octahydro-2H- quinolizine-3-carboxylate Weigh Accurate Weighing (~1 mg) Sample->Weigh Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve Injector Injector Dissolve->Injector Column C18 or Chiral Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Calculation (% Area) Integration->Report

References

A Comparative Guide to Quinolizidine Alkaloids: Evaluating Ethyl Octahydro-2H-quinolizine-3-carboxylate in a Class of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinolizidine alkaloid (QA) scaffold represents a compelling starting point for novel therapeutic design. These nitrogen-containing heterocyclic compounds, naturally abundant in the plant kingdom, exhibit a remarkable spectrum of biological activities, from antimicrobial and anti-inflammatory to potent effects on the central nervous system.[1][2] This guide provides a comparative overview of quinolizidine alkaloids, with a special focus on the synthetic derivative, ethyl octahydro-2H-quinolizine-3-carboxylate. While experimental data on this specific ester is scarce in publicly available literature, its structural relationship to well-characterized QAs, such as lupinine, suggests a promising avenue for investigation.

Herein, we will delve into the known biological landscape of prominent quinolizidine alkaloids, presenting available experimental data to establish a baseline for comparison. More importantly, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to systematically evaluate the biological potential of this compound and other novel QA derivatives.

The Quinolizidine Alkaloid Family: A Legacy of Bioactivity

Quinolizidine alkaloids are defined by their characteristic 1-azabicyclo[4.4.0]decane core structure.[1] Biosynthesized from the amino acid L-lysine, this fundamental scaffold undergoes extensive modification in nature, giving rise to a rich diversity of structures, including bicyclic alkaloids like lupinine and tetracyclic variants such as sparteine and lupanine.[3][4] This structural variety is the basis for their wide range of pharmacological effects, which include anticancer, antiviral, antimicrobial, and anticholinesterase activities.[1][2][5]

Key Comparators: Lupinine and Sparteine

To contextualize the potential of this compound, we will consider two well-studied quinolizidine alkaloids:

  • Lupinine: A simple bicyclic QA, lupinine has demonstrated a range of biological effects, including bactericidal, sedative, anthelmintic, and hypotensive properties.[6] Its derivatives have been explored for enhanced antimicrobial and anticholinesterase activities.[6]

  • Sparteine: This tetracyclic QA is known for its effects on the central nervous system, exhibiting anticonvulsant properties.[7] It has also shown noteworthy inhibition of butyrylcholinesterase.[8]

Introducing this compound: A Candidate for Exploration

This compound is a synthetic derivative of the quinolizidine core.[9] Its structure, featuring an ethyl ester at the 3-position, distinguishes it from many naturally occurring QAs. The introduction of this ester functionality can significantly impact the molecule's polarity, membrane permeability, and interaction with biological targets, potentially leading to novel or enhanced bioactivities. The structural relationship to pipecolic acid derivatives, which are known to have diverse biological activities, further underscores its potential.[10][11]

Below is a structural comparison of this compound with lupinine and sparteine.

A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). B->C D Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth. C->D A Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound. B Add the cholinesterase enzyme (AChE or BChE) and pre-incubate. A->B C Initiate the reaction by adding the substrate (ATCI or BTCI). B->C D Measure the rate of color change at 412 nm using a microplate reader. C->D E Calculate the percentage of inhibition and determine the IC50 value. D->E A Seed cells in a 96-well plate and allow them to attach overnight. B Treat cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at 570 nm using a microplate reader and calculate cell viability. D->E

References

A Comparative Analysis of Catalysts for Quinolizidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Quinolizidine alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found extensively in nature, particularly in plants of the Lupinus genus.[1] Their rigid bicyclic structure has made them attractive scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including sedative, anti-inflammatory, antiviral, and antitumor effects.[1][2] The stereoselective synthesis of these complex architectures presents a significant challenge, driving the development of innovative catalytic strategies. This guide provides a comparative analysis of the leading catalytic systems employed in quinolizidine synthesis, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal approach for their synthetic targets.

Strategic Overview: Navigating the Catalytic Landscape

The efficient construction of the quinolizidine core hinges on the strategic formation of one or both of its six-membered rings. Modern synthetic chemistry offers three primary catalytic paradigms to achieve this: transition metal catalysis, organocatalysis, and biocatalysis. The choice of catalyst is dictated by the desired substitution pattern, stereochemical outcome, and the overall synthetic strategy.

G cluster_input Synthetic Goal cluster_catalysis Catalytic Approaches cluster_strategy Key Ring-Forming Strategy Target Target Quinolizidine Structure TM Transition Metal Catalysis (e.g., Ru, Pd, Ni) Target->TM Select Catalyst Type Organo Organocatalysis (e.g., Chiral Amines) Target->Organo Select Catalyst Type Bio Biocatalysis (e.g., Enzymes) Target->Bio Select Catalyst Type RCM Ring-Closing Metathesis (RCM) TM->RCM Enables Cyclization Intramolecular Cyclization (e.g., Heck, Michael) TM->Cyclization Enables Cycloaddition [4+2] Cycloaddition TM->Cycloaddition Enables Organo->Cyclization Enables Bio->Cyclization Enables

Caption: High-level decision workflow for selecting a catalytic strategy in quinolizidine synthesis.

Transition Metal Catalysis: Power and Versatility

Transition metals, particularly ruthenium, palladium, and nickel, offer powerful and versatile methods for constructing the quinolizidine skeleton through various carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a cornerstone of modern synthetic chemistry for the formation of cyclic structures.[4] Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs series, are highly effective for the synthesis of quinolizidine precursors by closing one of the six-membered rings.[4][5]

Mechanism of Action: The reaction proceeds through a [2+2] cycloaddition between the ruthenium alkylidene catalyst and a terminal alkene of the substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin byproduct and regenerate a new ruthenium alkylidene, which then reacts intramolecularly with the second alkene to form the desired ring.

G Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Intermediate I Catalyst->Intermediate1 + Substrate Substrate Acyclic Diene Precursor Substrate->Intermediate1 Intermediate2 New [Ru] Alkylidene Intermediate1->Intermediate2 - Styrene Intermediate3 Metallacyclobutane Intermediate II Intermediate2->Intermediate3 Intramolecular Reaction Intermediate3->Catalyst - Product Product Cyclized Product (+ Styrene) Intermediate3->Product

Caption: Simplified catalytic cycle for Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Performance and Application: RCM is particularly effective for creating unsaturated quinolizidine systems. The high functional group tolerance of modern ruthenium catalysts allows for the presence of esters, amides, and other groups commonly found in alkaloid precursors.[4] Asymmetric RCM can be achieved using chiral catalysts to desymmetrize achiral triene substrates, affording cyclic products with high enantioselectivity.[6] For instance, a concise asymmetric synthesis of (-)-halosaline and (+)-2-hydroxy-quinolizidine has been achieved using a ruthenium-catalyzed ring-rearrangement metathesis as the key step.[7]

Table 1: Performance of Selected Ruthenium Catalysts in RCM for N-heterocycle Synthesis

Catalyst Substrate Type Reaction Yield (%) Selectivity Reference
Grubbs II Diethyl diallylmalonate RCM >95 N/A [8]
Hoveyda-Grubbs II N,N-diallyl-p-toluenesulfonamide RCM >95 N/A [8]

| Chiral Ru-NHC | Achiral Triene | Asymmetric RCM | 80-95 | 90-98% ee |[6] |

Palladium-Catalyzed Cyclizations

Palladium catalysts are workhorses in organic synthesis, renowned for their ability to mediate a wide array of cross-coupling and cyclization reactions.[3] In quinolizidine synthesis, palladium-catalyzed cascade reactions, such as Heck cyclizations and allylic alkylations, are particularly powerful for rapidly assembling the bicyclic core.[9]

Mechanism and Application: Palladium-catalyzed domino reactions can construct complex polycyclic scaffolds in a single operation.[9] For example, a dearomative cyclocarbonylation of allyl alcohol with pyridinium salts has been developed to access quinolizinone cores.[10] This process involves a sequence of allylation, dearomatization, CO insertion, and a Heck reaction, all mediated by the palladium catalyst.[10] These cascade strategies offer high step economy and can generate significant molecular complexity from simple starting materials.[9]

Nickel-Catalyzed Cycloadditions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain transformations. A notable application in this area is the Ni-catalyzed [4+2] cycloaddition of bicyclic 3-azetidinones with alkynes, which provides efficient access to the indolizidine and quinolizidine frameworks.[11] This method has been successfully applied to the total synthesis of several alkaloids, demonstrating its utility in complex molecule synthesis.[11]

Organocatalysis: The Metal-Free Approach

Asymmetric organocatalysis, which uses small, chiral organic molecules to induce stereoselectivity, has revolutionized the synthesis of chiral compounds. For quinolizidine alkaloids, chiral secondary amines, such as proline and its derivatives, are frequently used to catalyze key bond-forming reactions.[2]

Mechanism of Action: Chiral secondary amine catalysts typically operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl-containing substrates. In the synthesis of quinolizidine precursors, an iminium ion-catalyzed vinylogous Mukaiyama-Mannich reaction is often a key step. This reaction establishes two new stereocenters with high enantio- and diastereoselectivity, setting the stage for subsequent cyclizations to form the quinolizidine core.[12]

Performance and Application: Organocatalysis offers a metal-free, often environmentally benign, route to enantiomerically enriched alkaloids.[2] A unified strategy employing an organocatalytic vinylogous Mukaiyama-Mannich reaction has enabled the synthesis of eleven different quinolizidine-based alkaloids, showcasing the flexibility and power of this approach.[12] The key reaction can be run on a multi-gram scale, highlighting its practical utility.[12]

Table 2: Comparison of Major Catalytic Strategies

Catalytic System Key Transformation Key Advantages Key Limitations Stereocontrol
Ruthenium Ring-Closing Metathesis High functional group tolerance; reliable for ring formation. Cost of catalyst; potential for metal contamination. Good to excellent (with chiral catalysts).
Palladium Cascade Cyclizations High step economy; rapid complexity generation. Ligand sensitivity; can require harsh conditions. Good to excellent (with chiral ligands).
Organocatalysis Michael/Mannich/Aldol Metal-free; mild conditions; high enantioselectivity. Can have limited substrate scope; catalyst loading can be high. Excellent (catalyst-controlled).

| Biocatalysis | Desymmetrization/KR | Superb selectivity (enantio-, regio-); green chemistry. | Substrate specificity; requires specific enzyme/conditions. | Excellent (enzyme-controlled). |

Biocatalysis: Nature's Approach to Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with unparalleled selectivity.[13] While the complete biosynthetic pathway of many quinolizidine alkaloids is still under investigation, key enzymes like lysine decarboxylase are known to initiate the process by converting L-lysine to cadaverine, the primary building block.[1][14][15][16]

Application in Synthesis: In chemo-enzymatic synthesis, isolated enzymes are used as powerful tools for asymmetric synthesis. Lipases are particularly useful for the kinetic resolution or desymmetrization of alcohol and ester precursors. For example, the chemo-enzymatic synthesis of the bisquinolizidine alkaloid (–)-petrosin utilized a lipase-catalyzed desymmetrization of a meso-1,3-diol to install the initial stereochemistry with 99% ee.[13] This building block was then elaborated through conventional chemical steps to the final natural product.[13]

Experimental Protocols: A Practical Example

To illustrate a practical application, the following is a representative protocol for an organocatalytic reaction used in the synthesis of a quinolizidine alkaloid precursor, adapted from the literature.

Protocol: Organocatalytic Asymmetric Michael Addition

This protocol describes a key step in constructing a chiral piperidine ring, a common precursor to the quinolizidine core, as reported by the Cho group in the synthesis of uleine.[2]

G Start Start Step1 Combine γ-keto-α,β-unsaturated ester and n-butanal in toluene. Start->Step1 Step2 Add chiral secondary amine catalyst (2). Cool to 0 °C. Step1->Step2 Step3 Stir for specified time (e.g., 24-48 hours). Step2->Step3 Step4 Quench reaction (e.g., with NH4Cl solution). Step3->Step4 Step5 Extract with organic solvent and purify via chromatography. Step4->Step5 End Obtain Chiral Michael Adduct Step5->End

References

Navigating the Therapeutic Potential of Quinolizidines: A Comparative Guide to the Structure-Activity Relationships of Ethyl Octahydro-2H-quinolizine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinolizidine scaffold represents a privileged structure in medicinal chemistry, offering a three-dimensional framework for the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl octahydro-2H-quinolizine-3-carboxylate derivatives, offering a comparative perspective against alternative quinolizidine-based compounds and insights into experimental design for their evaluation.

The octahydro-2H-quinolizine core, a nitrogen-containing bicyclic system, is found in a variety of naturally occurring alkaloids with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anti-arrhythmic properties.[1][2] The ethyl ester at the 3-position of this scaffold provides a key anchor point for synthetic modification, allowing for a systematic exploration of the chemical space and its impact on pharmacological activity. Understanding the nuances of how structural modifications to this core influence biological outcomes is paramount for the rational design of potent and selective drug candidates.

The Foundational Scaffold: this compound

The parent compound, this compound, serves as a crucial starting point for synthetic diversification. Its chemical structure and key properties are well-documented.[1] The inherent stereochemistry of the quinolizidine ring system, with its multiple chiral centers, adds a layer of complexity and opportunity for refining biological activity. The relative orientation of substituents on the bicyclic framework can dramatically alter receptor binding and overall efficacy.

Key Areas of Structural Modification and Their Impact on Activity

Systematic SAR studies on quinolizidine derivatives have revealed several key structural features that can be modulated to tune their biological profiles. While a comprehensive SAR study specifically on this compound derivatives is not extensively documented in a single source, we can infer critical relationships by examining related quinolizidine and quinoline carboxamide series.

Modification of the Ester Group at the 3-Position

The ethyl ester moiety is a prime target for modification. Conversion to a variety of amides, other esters, or carboxylic acids can significantly impact potency and pharmacokinetic properties.

  • Amide Derivatives: The synthesis of N-substituted carboxamides from the corresponding carboxylic acid or ester is a common strategy in medicinal chemistry. Studies on related quinoline-2-carboxamides have shown that the nature of the N-substituent is critical for biological activity. For instance, in a series of quinoline-2-carboxamides, N-cycloheptyl, N-cyclohexyl, and N-(2-phenylethyl) derivatives exhibited potent antimycobacterial activity.[3] This suggests that bulky and lipophilic substituents on the amide nitrogen may be favorable for certain biological targets.

  • Alternative Esters: Varying the alcohol portion of the ester can influence properties such as solubility and metabolic stability. While specific studies on octahydro-2H-quinolizine-3-carboxylate esters are limited, general principles of medicinal chemistry suggest that larger or more polar ester groups could be explored to optimize drug-like properties.

Substitution on the Quinolizidine Ring

Introducing substituents onto the bicyclic quinolizidine core can profoundly affect biological activity by altering the molecule's shape, polarity, and interaction with target proteins.

  • Stereochemistry: The stereochemistry of the quinolizidine ring is a critical determinant of biological activity. In a study of 2-sulfonamido-hexahydro-2H-benzo[a]quinolizines as alpha 2-adrenoceptor antagonists, the activity was found to reside primarily in the 2R,11bS isomers.[4] This highlights the importance of controlling and characterizing the stereochemistry of any synthesized derivatives.

Modification of the Quinolizidine Nitrogen

The tertiary amine of the quinolizidine ring is a key feature that can be involved in crucial interactions with biological targets, often through protonation and formation of salt bridges. While not directly part of the this compound nomenclature, modifications at this position in related quinolizidine alkaloids have shown significant effects.

Comparative Performance with Alternative Scaffolds

The therapeutic potential of this compound derivatives can be benchmarked against other classes of quinolizidine-containing compounds and related heterocyclic systems.

Compound ClassKey Structural FeaturesReported Biological ActivitiesReference
Lupinine Derivatives Quinolizidine ring with a hydroxymethylene group at C-1.Bactericidal, sedative, anthelmintic, hypotensive.[5][6][5][6]
Benzo[a]quinolizine Derivatives Fused benzene ring on the quinolizidine core.Alpha 2-adrenoceptor antagonism.[4][4]
Quinolone Carboxamides A quinolone core with a carboxamide substituent.Anticancer, with detailed SAR analysis available.[7][7]

This comparative data underscores the versatility of the broader quinolizidine and quinoline scaffolds and highlights the diverse range of biological activities that can be achieved through structural modification.

Experimental Protocols for Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays is essential. The choice of assays will be dictated by the intended therapeutic target.

General Synthesis of N-Substituted Octahydro-2H-quinolizine-3-carboxamides

A general and reliable method for the synthesis of amide derivatives from the parent ester is outlined below. This protocol can be adapted for the synthesis of a library of analogs for SAR studies.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a suitable solvent such as a mixture of ethanol and water.

  • Add an excess of a base, for example, sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the resulting octahydro-2H-quinolizine-3-carboxylic acid.

Step 2: Amide Coupling

  • Suspend the octahydro-2H-quinolizine-3-carboxylic acid in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted octahydro-2H-quinolizine-3-carboxamide.

Synthesis_Workflow Ester Ethyl octahydro-2H- quinolizine-3-carboxylate Acid Octahydro-2H-quinolizine- 3-carboxylic acid Ester->Acid  Hydrolysis (NaOH/H2O, EtOH)   Amide N-Substituted octahydro-2H- quinolizine-3-carboxamide Acid->Amide  Amide Coupling (EDC, HOBt, Amine)   Amine Primary or Secondary Amine (R1R2NH) Amine->Amide

Caption: General synthetic workflow for N-substituted octahydro-2H-quinolizine-3-carboxamides.

Future Directions and Untapped Potential

The exploration of the chemical space around the this compound scaffold is far from complete. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation into the effects of a wide range of substituents at the 3-position (amides, esters, and other functional groups) and on the quinolizidine ring is warranted.

  • Stereoselective Synthesis: The development of efficient stereoselective synthetic routes to access specific isomers of these derivatives will be crucial for elucidating the stereochemical requirements for biological activity.

  • Exploration of New Therapeutic Areas: Given the diverse biological activities of quinolizidine alkaloids, derivatives of this compound should be screened against a broad panel of biological targets to uncover novel therapeutic applications.

By leveraging the foundational knowledge of quinolizidine SAR and employing robust synthetic and biological evaluation strategies, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to Analytical Method Validation for Ethyl Octahydro-2H-quinolizine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide offers an in-depth comparison of analytical methodologies for the validation of Ethyl octahydro-2H-quinolizine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Our focus will be on a robust High-Performance Liquid Chromatography (HPLC) method, with a comparative look at Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a high-sensitivity alternative. The principles and protocols discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

The Critical Role of Method Validation

Before a new analytical method can be implemented for routine use, it must undergo a rigorous validation process. This ensures the reliability, reproducibility, and accuracy of the results.[4] For a pharmaceutical intermediate like this compound, a validated analytical method is crucial for:

  • Quality Control: Ensuring the purity and consistency of different batches.

  • Stability Studies: Assessing the degradation of the compound under various conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA.[5][6]

This guide will walk you through the practical application of validation principles, explaining not just what to do, but why each step is critical.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[7] For a compound like this compound, which possesses a chromophore, UV detection is a suitable approach.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the effective separation and good peak shape of the analyte. The acidic pH ensures the analyte is in a single ionic form.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 220 nmThe wavelength is chosen to maximize the absorbance of the analyte, thereby enhancing sensitivity.
Run Time 10 minutesA relatively short run time allows for high throughput.

Comprehensive Validation of the HPLC Method

The validation of an analytical method is a systematic process that evaluates several key parameters. The following sections provide detailed experimental protocols and acceptance criteria based on ICH guidelines.[8]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Resolution: Inject a mixed solution of the analyte and its potential impurities/degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any other peaks (Resolution > 2).

  • The peak purity index should be greater than 0.999, indicating no co-eluting impurities.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

Table 1: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50450123
75675432
100900876
1251125654
1501350987
0.9998
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three at each concentration level).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Illustrative Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
8079.299.0
100101.1101.1
120118.899.0
Mean Recovery 99.7%
Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol (Repeatability):

  • Prepare six separate samples of the analyte at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Table 3: Illustrative Precision Data

ParameterDay 1 / Analyst 1 (%RSD)Day 2 / Analyst 2 (%RSD)
Repeatability 0.8%1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

Acceptance Criteria:

  • LOD should be established with a signal-to-noise ratio of approximately 3:1.

  • LOQ should be verifiable with acceptable accuracy and precision.

Table 4: Illustrative LOD and LOQ Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.1~3:1
LOQ 0.3~10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 2°C)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all varied conditions.

Visualizing the Validation Workflow

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ValidationProtocol Define Validation Protocol & Acceptance Criteria Specificity Specificity / Forced Degradation ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport

Caption: A streamlined workflow for analytical method validation.

Comparative Analysis: LC-MS/MS as a High-Sensitivity Alternative

While HPLC-UV is a robust and widely accessible technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages, particularly in terms of sensitivity and specificity. For the analysis of quinolizidine alkaloids and their derivatives, LC-MS/MS is often the method of choice.[1][2][5]

Table 5: Comparison of HPLC-UV and LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it can differentiate compounds based on their specific mass fragmentation patterns.[2]
Sensitivity Moderate (typically µg/mL to ng/mL).Very high (typically pg/mL to fg/mL).[1]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
When to Choose LC-MS/MS?

The selection of LC-MS/MS is justified when:

  • Trace-level analysis is required: For instance, when quantifying impurities or degradation products at very low concentrations.

  • Complex matrices are involved: The high specificity of MS detection can minimize interference from complex sample matrices.[1]

  • Confirmation of identity is critical: The fragmentation pattern provides a high degree of confidence in the identification of the analyte.

Interrelation of Validation Parameters

G Accuracy Accuracy Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision Precision Precision->Range Precision->LOQ Linearity Linearity Linearity->Range defines Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of analytical validation parameters.

Conclusion

The validation of an analytical method is a cornerstone of quality in the pharmaceutical industry. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we can ensure that the data generated is reliable and fit for purpose. While HPLC-UV provides a solid foundation for the analysis of this compound, LC-MS/MS offers a powerful alternative for applications demanding higher sensitivity and specificity. The choice of methodology should always be guided by the specific requirements of the analysis and the stage of drug development.

References

Navigating the Therapeutic Potential of Quelotrones: A Comparative Guide to Novel Quinolizidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, quinolizidine alkaloids and their synthetic derivatives have emerged as a privileged class, demonstrating a remarkable breadth of pharmacological effects. This guide provides a comprehensive comparison of novel quinolizidine derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their enhanced efficacy and therapeutic promise. Grounded in experimental data and mechanistic insights, this document aims to illuminate the path from structural modification to improved clinical potential.

The Quinolizidine Core: A Foundation for Diverse Bioactivity

The quinolizidine moiety, a nitrogenous heterocycle (1-azabicyclo[4.4.0]decane), is the structural cornerstone of a diverse family of natural alkaloids found in various plants and animals.[1] These naturally occurring compounds, including well-known alkaloids like sparteine, lupinine, and matrine, have long been recognized for a wide array of biological activities, ranging from anti-inflammatory and antimicrobial to antiviral and anticancer effects.[1][2][3] The inherent bioactivity of this scaffold has spurred extensive research into the synthesis of novel derivatives with the goal of amplifying therapeutic efficacy while mitigating toxicity.

Recent advancements in medicinal chemistry have enabled the strategic modification of the quinolizidine skeleton, leading to the development of derivatives with significantly enhanced and often more specific pharmacological profiles.[3] This guide will delve into a comparative analysis of these novel agents, focusing on key therapeutic areas where they show exceptional promise: antiviral, anticancer, and anti-parasitic applications.

Antiviral Potency: Targeting Influenza and HIV with Modified Aloperine

The natural quinolizidine alkaloid aloperine has been identified as a promising scaffold for the development of antiviral agents, exhibiting activity against both influenza A virus (IAV) and Human Immunodeficiency Virus-1 (HIV-1).[4][5][6] However, its therapeutic potential is limited by modest potency. Strategic chemical modifications, particularly at the N12 and C16 positions of the aloperine backbone, have yielded a new generation of derivatives with dramatically improved antiviral efficacy.[7]

A key study focused on optimizing aloperine's anti-influenza activity through the introduction of various substituents.[4] This led to the discovery of compounds with significantly lower half-maximal inhibitory concentrations (IC50) compared to the parent molecule.

Comparative Efficacy of Aloperine Derivatives Against Influenza A Virus (PR8 strain)
CompoundIC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (SI = CC50/IC50)
Aloperine14.5>100>6.9
Compound 3 5.5>100>18.2
Compound 19 0.091 >20 >219

Data synthesized from multiple sources.[4][5][6]

The data clearly demonstrates the remarkable enhancement in anti-influenza potency. Compound 19, a derivative with a modified N-substituent, exhibited an IC50 of 0.091 µM, representing a more than 150-fold increase in potency compared to aloperine.[4][5][6] Interestingly, the structural modifications that optimized anti-influenza activity often led to a decrease in anti-HIV-1 activity, and vice-versa, highlighting the possibility of developing highly specific antiviral agents from the same quinolizidine scaffold.[4][5]

Experimental Protocol: Anti-Influenza Virus (H1N1-PR8) Infection Assay

This protocol outlines the methodology for determining the in vitro efficacy of novel quinolizidine derivatives against the influenza A virus.

1. Cell Culture and Virus Propagation:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
  • Influenza A/Puerto Rico/8/1934 (H1N1-PR8) virus is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. Viral titers are determined by a 50% tissue culture infectious dose (TCID50) assay on MDCK cells.

2. Cytotoxicity Assay:

  • MDCK cells are seeded in 96-well plates and incubated for 24 hours.
  • The cells are then treated with serial dilutions of the test compounds for 48-72 hours.
  • Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The 50% cytotoxic concentration (CC50) is calculated.

3. Plaque Reduction Assay:

  • Confluent monolayers of MDCK cells in 6-well plates are infected with approximately 100 plaque-forming units (PFU) of the PR8 virus.
  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing DMEM, 1% bovine serum albumin (BSA), and varying concentrations of the test compounds.
  • Plates are incubated for 2-3 days until plaques are visible.
  • Cells are fixed with 4% paraformaldehyde and stained with crystal violet to visualize and count the plaques.
  • The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Anticancer Innovations: Sophoridine Derivatives as Histone Deacetylase Inhibitors

The quinolizidine alkaloid sophoridine is known for its anticancer properties, though its broad application is limited.[8] Recent research has focused on repurposing the sophoridine scaffold to target specific cancer-related pathways. By integrating the pharmacophore of a histone deacetylase (HDAC) inhibitor into a ring-opened sophoridine core, a novel series of sophoridine hydroxamic acid derivatives were synthesized.[8]

These derivatives have shown significant cytotoxic effects against triple-negative breast cancer (TNBC) cells, a particularly aggressive form of breast cancer.[8] One promising compound demonstrated low nanomolar inhibitory potency against HDAC1, HDAC3, and HDAC6, key enzymes in cancer epigenetics.[8]

In Vitro Activity of a Novel Sophoridine Derivative Against TNBC
Cell LineCompoundIC50 (µM)Mechanism of Action
CAL-51 (TNBC)Sophoridine Hydroxamic Acid Derivative1.17HDAC1/3/6 Inhibition, Apoptosis Induction, S-phase cell cycle arrest, Downregulation of DNMTs, Blockade of PI3K/AKT/mTOR signaling

Data sourced from a study on sophoridine derivatives.[8]

The mechanistic studies revealed that this novel derivative not only induces apoptosis and cell cycle arrest but also modulates key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[8] This multi-faceted mechanism of action underscores the potential of rationally designed quinolizidine derivatives as potent and targeted anticancer agents.

Workflow for Anticancer Drug Screening and Mechanistic Analysis

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Signaling Pathway Elucidation synthesis Synthesis of Sophoridine Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) on TNBC cell lines synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 hdac HDAC Enzyme Inhibition Assay ic50->hdac Lead Compound cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis western_blot Western Blot Analysis (Signaling Pathways) ic50->western_blot pi3k PI3K/AKT/mTOR western_blot->pi3k dnmt DNMT Expression western_blot->dnmt erk p-ERK1/2 western_blot->erk

Caption: Workflow for the screening and mechanistic evaluation of novel anticancer quinolizidine derivatives.

Broadening the Spectrum: Anti-Parasitic and Antiarrhythmic Applications

The therapeutic utility of novel quinolizidine derivatives extends beyond antiviral and anticancer applications. Recent studies have highlighted their potential as potent agents against neglected tropical diseases and cardiovascular disorders.

Antileishmanial Activity

A series of quinolizidine-derived lucanthone and amitriptyline analogues have demonstrated significant in vitro activity against Leishmania tropica and Leishmania infantum.[9] Several of these compounds exhibited IC50 values in the low micromolar range, proving to be several-fold more potent than the standard drug miltefosine.[9] Docking studies suggest that the mechanism of action may involve the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress.[9]

Antiarrhythmic Potential

Drawing inspiration from the antiarrhythmic properties of the natural alkaloid sparteine, researchers have synthesized novel quinolizidine derivatives with remarkable efficacy in preclinical models.[10] By hybridizing a truncated sparteine moiety with aromatic fragments from established antiarrhythmic drugs, compounds with potent activity were developed.[10] In isolated guinea pig heart tissues, some of these derivatives were found to be significantly more potent than the reference drug quinidine in suppressing arrhythmias.[10]

Structure-Activity Relationship (SAR): The Key to Enhanced Efficacy

The diverse biological activities of quinolizidine derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence potency and selectivity, thereby guiding the rational design of more effective drugs.[11][12]

For instance, in the case of anti-influenza aloperine derivatives, the length of the linker at the N12 position and the nature of the substituents on the terminal aromatic ring were found to be critical for potent activity.[4] Similarly, for the anticancer sophoridine derivatives, the incorporation of a hydroxamic acid moiety was essential for HDAC inhibition.[8]

sar_quinolizidine cluster_activity Biological Activity quinolizidine Quinolizidine Core N-substitution Ring Substitution Stereochemistry antiviral Antiviral quinolizidine:f0->antiviral Linker length & Aromatic substituents anticancer Anticancer quinolizidine:f1->anticancer Pharmacophore integration antiarrhythmic Antiarrhythmic quinolizidine:f0->antiarrhythmic Hybridization with known drugs antimicrobial Antimicrobial quinolizidine:f1->antimicrobial Side chain modifications

Caption: Key structural modifications of the quinolizidine core influencing diverse biological activities.

Conclusion and Future Perspectives

Novel quinolizidine derivatives represent a highly promising class of therapeutic agents with a vast and largely untapped potential. The studies highlighted in this guide unequivocally demonstrate that rational drug design, based on the foundational quinolizidine scaffold, can lead to the development of compounds with significantly enhanced efficacy and selectivity against a range of challenging diseases.

The future of quinolizidine-based drug discovery lies in the continued exploration of their diverse chemical space and the elucidation of their complex mechanisms of action. Further preclinical and clinical investigations of the most promising derivatives are warranted to translate these exciting laboratory findings into tangible clinical benefits. As our understanding of the intricate interplay between chemical structure and biological function deepens, we can anticipate the emergence of novel quinolizidine-based therapies that will redefine treatment paradigms in virology, oncology, and beyond.

References

cross-reactivity of antibodies against quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of Antibodies Against Quinolizidine Alkaloids

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of antibody performance against quinolizidine alkaloids (QAs), focusing on the critical parameter of cross-reactivity. As researchers, scientists, and drug development professionals, your ability to accurately detect and quantify specific QAs hinges on understanding the specificity of the immunological tools at your disposal. This document moves beyond a simple product listing to explain the underlying principles of antibody-alkaloid recognition, supported by experimental data and detailed protocols to empower you to validate and compare antibody performance in your own laboratory settings.

The Analytical Challenge of Quinolizidine Alkaloids

Quinolizidine alkaloids are a diverse group of over 170 toxic secondary metabolites found in various plants, most notably in the genus Lupinus (lupins)[1]. Their presence in lupin-derived food and feed products is a significant food safety concern, necessitating reliable analytical methods for their detection[1][2]. Key QAs of interest include lupanine, sparteine, lupinine, and angustifoline, which share a common quinolizidine ring structure but differ in their stereochemistry and peripheral modifications[2][3][4]. These subtle structural similarities are the root cause of the primary challenge in developing specific immunoassays: antibody cross-reactivity.

Chromatographic methods like LC-MS/MS and GC-MS are powerful tools for QA analysis but can be resource-intensive[3][5][6]. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput, cost-effective, and rapid screening alternative[7][8]. However, the utility of any immunoassay is dictated by the specificity of its antibodies.

The Foundation of Specificity: Hapten Design and Antibody Generation

Quinolizidine alkaloids, being small molecules, are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA)[9][10]. This small molecule-protein complex is known as an immunogen, and the QA portion is referred to as a hapten.

The design of the hapten—specifically, the point of attachment for the linker arm connecting the alkaloid to the carrier protein—is the single most critical factor influencing the resulting antibody's specificity[11]. The goal is to expose the most unique structural features of the target alkaloid to the immune system. For instance, in developing an ELISA for lupin alkaloids, researchers prepared hemiesters of (+)-13-hydroxylupanine to ensure the quinolizidine ring structure was maximally exposed as the primary antigenic site[12]. This strategic decision in hapten synthesis directly governs the subsequent cross-reactivity profile of the generated antibodies.

Monoclonal vs. Polyclonal Antibodies: A Comparison for QA Detection

The choice between monoclonal and polyclonal antibodies is a critical decision point in assay development, with significant implications for specificity and application.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Source Single B-cell clone (Hybridoma)[13][14]Multiple B-cell clones[13][14]
Specificity Binds to a single, specific epitope[13][15]Binds to multiple epitopes on the same antigen[15][16]
Consistency High batch-to-batch consistency[17]Prone to batch-to-batch variability
Cross-Reactivity Generally lower and more predictableCan be higher; may recognize a broader range of similar structures
Sensitivity May be less robust to minor changes in epitope structureOften more tolerant of antigen variations, potentially leading to a stronger signal[17]
Production More complex, time-consuming, and costly[13]Faster and more cost-effective to produce[13]
Best Use Case for QA Quantitative assays requiring high specificity for a single QA.Broad screening assays for the entire QA class; initial discovery.

From a practical standpoint, for quantifying a specific toxic alkaloid like lupanine, a highly characterized monoclonal antibody is preferable due to its defined specificity and consistent supply[17]. Conversely, a polyclonal antibody might be advantageous for a general screening assay designed to detect the presence of any major lupin alkaloid.

Understanding and Quantifying Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (the target analyte), also binds to other structurally similar molecules[18]. In the context of QAs, an antibody developed against lupanine might also recognize sparteine, leading to an overestimation of the lupanine concentration in a sample containing both alkaloids.

Cross-reactivity is typically determined using a competitive ELISA format and is expressed as a percentage relative to the target analyte. The calculation is based on the concentration of each compound required to cause 50% inhibition of the maximum signal (IC50).

Formula for Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Alkaloid / IC50 of Cross-Reacting Alkaloid) x 100

Comparative Cross-Reactivity Data
Antibody TargetAntibody TypeCompound TestedIC50 (ng/mL)% Cross-ReactivityReference
(+)-13-hydroxylupanine Polyclonal(+)-13-hydroxylupanine10100%[12]
Lupanine2050%[12]
Sparteine>1000<1%[12]
Lupinine>1000<1%[12]
Retrorsine PolyclonalRetrorsine0.9100%[19]
Isatidine (N-oxide)1.090%[19]
Senecionine1000.9%[19]
LupinineNo cross-reactivity0%[19]
Monocrotaline PolyclonalMonocrotaline36100%[19]
RetrorsineNo cross-reactivity0%[19]
SenecionineNo cross-reactivity0%[19]

Expert Interpretation: The data clearly shows that even polyclonal antibody populations can be highly specific. The anti-retrorsine antibody shows high cross-reactivity with its N-oxide form (isatidine) but very low cross-reactivity with senecionine, which differs structurally. Crucially, neither of the pyrrolizidine antibodies cross-reacted with the quinolizidine alkaloid lupinine, demonstrating class specificity[19]. The anti-hydroxylupanine antibody shows significant cross-reactivity with lupanine itself but is highly specific against sparteine and lupinine[12]. This highlights the importance of empirical testing.

Visualizing the Basis of Cross-Reactivity

The structural similarity between quinolizidine alkaloids is the molecular basis for cross-reactivity. The following diagram illustrates the core structures of several key QAs.

G cluster_0 Key Quinolizidine Alkaloids cluster_1 Structural Relationship Lupanine Lupanine (Tetracyclic, with carbonyl) Sparteine Sparteine (Tetracyclic, no carbonyl) Lupanine->Sparteine Reduction of carbonyl Lupinine Lupinine (Bicyclic) Angustifoline Angustifoline (Tricyclic, with exocyclic double bond) Core Quinolizidine Core (Shared Moiety) Core->Lupanine Tetracyclic -CO group Core->Sparteine Tetracyclic -CH2 group Core->Lupinine Bicyclic

Caption: Structural relationships between common quinolizidine alkaloids.

An antibody raised against lupanine is most likely to cross-react with molecules that share its tetracyclic structure, like sparteine, where the only difference is the reduction of a carbonyl group[21][22]. Cross-reactivity with the bicyclic lupinine would be expected to be significantly lower.

Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA

This protocol provides a self-validating framework for assessing the cross-reactivity of an antibody against a panel of QAs. The principle is a competition between the free QA in the sample (or standard) and a fixed amount of QA conjugated to a protein (the coating antigen) for a limited number of antibody binding sites.

Diagram of the Competitive ELISA Workflow

ELISA_Workflow start Start coat 1. Coat Plate with QA-Protein Conjugate start->coat wash1 Wash coat->wash1 block 2. Block Plate (e.g., with BSA) wash1->block wash2 Wash block->wash2 compete 3. Add Antibody + Sample/Standard (Competition Step) wash2->compete wash3 Wash compete->wash3 secondary 4. Add Enzyme-Conjugated Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 substrate 5. Add Substrate wash4->substrate read 6. Read Absorbance substrate->read end End read->end

Caption: Workflow for a competitive indirect ELISA.

Step-by-Step Methodology
  • Reagent Preparation:

    • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

    • Coating Antigen: Dilute the QA-protein conjugate (e.g., Lupanine-OVA) to an optimal concentration (typically 1-5 µg/mL, determined by checkerboard titration) in Coating Buffer. Expert Tip: Using a heterologous coating antigen (i.e., the QA conjugated to a different protein than the one used for immunization, e.g., immunize with QA-BSA, coat with QA-OVA) is crucial to minimize binding of antibodies that recognize the carrier protein itself.

    • Washing Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween 20.

    • Blocking Buffer: 1-3% non-fat dry milk or BSA in PBS.

    • Primary Antibody: Dilute the anti-QA antibody in Blocking Buffer to its optimal working concentration (determined by titration).

    • Alkaloid Standards: Prepare serial dilutions of the target QA and each potential cross-reactant in PBST, starting from a high concentration (e.g., 1000 ng/mL) down to a low concentration (e.g., 0.1 ng/mL).

  • Plate Coating:

    • Add 100 µL of the Coating Antigen solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL of PBST per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times with PBST.

    • Add 50 µL of the appropriate alkaloid standard (or sample) to each well.

    • Immediately add 50 µL of the diluted primary antibody solution to each well.

    • Incubate for 1-2 hours at 37°C. This is the critical competition step.

  • Detection:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP), diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • For each alkaloid, plot the absorbance against the log of the concentration.

    • Use a four-parameter logistic curve fit to determine the IC50 value for each alkaloid.

    • Calculate the % Cross-Reactivity for each compound using the formula provided earlier.

Conclusion: Making an Informed Choice

The selection of an antibody for quinolizidine alkaloid detection is not a one-size-fits-all decision. A thorough understanding of cross-reactivity is paramount for generating reliable and accurate data.

  • For broad screening , a polyclonal antibody with a defined cross-reactivity profile against several key QAs may be ideal.

  • For specific quantification of a single, regulated alkaloid, a highly specific monoclonal antibody is the superior choice.

Ultimately, the responsibility lies with the researcher to validate antibody performance within the specific context of their assay and sample matrix. By employing the principles and protocols outlined in this guide, you can confidently compare and select the optimal antibody, ensuring the scientific integrity of your results.

References

A Comparative Guide to Modern Quinolizidine Synthesis: Strategies, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolizidine alkaloid core, a nitrogen-fused bicyclic system, is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The demand for efficient and stereocontrolled methods to access these complex architectures has driven the development of innovative synthetic strategies. This guide provides a comparative analysis of prominent modern methods for quinolizidine synthesis, moving beyond traditional multi-step approaches to highlight the advantages of organocatalysis, biomimetic strategies, transition-metal catalysis, and intramolecular cycloadditions. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform methodological choices in research and development.

The Enduring Challenge: Stereocontrol in Quinolizidine Synthesis

The biological activity of quinolizidine alkaloids is intrinsically linked to their stereochemistry. The multiple stereocenters within the quinolizidine framework present a significant synthetic challenge. Traditional synthetic routes often involve lengthy sequences with limited control over stereoselectivity, necessitating tedious separation of diastereomers and compromising overall efficiency. Modern synthetic methods aim to address this challenge by employing catalytic and stereoselective bond-forming reactions to construct the quinolizidine core with high levels of precision.

Benchmarking New Methodologies: A Comparative Overview

This guide will focus on four key modern approaches to quinolizidine synthesis, evaluating their performance based on yield, stereoselectivity (enantiomeric excess, ee, and diastereomeric ratio, dr), operational simplicity, and substrate scope.

Organocatalytic Asymmetric Synthesis: A Powerful and Green Approach

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts. In the context of quinolizidine synthesis, organocatalytic strategies frequently involve cascade or tandem reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

A notable example is the organocatalytic asymmetric synthesis of quinolizidine derivatives through a one-pot addition/cyclization/annulation sequence. This approach utilizes a chiral secondary amine catalyst, such as a prolinol derivative, to activate the substrates and control the stereochemical outcome.[1] The reaction typically proceeds via an enantioselective conjugate addition of an electron-deficient amide to an α,β-unsaturated aldehyde, followed by spontaneous hemiaminal formation and an acid-catalyzed N-acyliminium ion cyclization to furnish the quinolizidine framework.[1]

Key Advantages:

  • High enantioselectivity and diastereoselectivity (often >90% ee and >95:5 dr).[1]

  • Mild reaction conditions.

  • Operational simplicity of one-pot procedures.

  • Avoidance of toxic heavy metals.

Limitations:

  • Substrate scope can be limited by the nature of the starting materials.

  • Catalyst loading can sometimes be higher compared to transition-metal catalysts.

Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Quinolizidinone Derivative

This protocol is a representative example of an organocatalytic tandem reaction for the synthesis of a quinolizidinone core.

Materials:

  • Appropriate β-ketoamide (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (20 mol%)

  • Benzoic acid (20 mol%)

  • Toluene

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the β-ketoamide in toluene are added the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and benzoic acid.

  • The α,β-unsaturated aldehyde is then added, and the reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

  • Upon completion, the reaction is quenched with a few drops of TFA and stirred for an additional period to facilitate the cyclization.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired quinolizidinone product.

Diagram of the Organocatalytic Tandem Reaction Workflow:

organocatalytic_workflow start β-ketoamide + α,β-Unsaturated Aldehyde catalysis Organocatalyst (e.g., Prolinol derivative) Benzoic Acid, Toluene, RT start->catalysis Michael Addition cyclization TFA (Cyclization) catalysis->cyclization N-Acyliminium Ion Formation purification Purification (Column Chromatography) cyclization->purification product Quinolizidinone Product purification->product

Caption: Workflow for the organocatalytic synthesis of quinolizidinones.

Biomimetic Synthesis: Learning from Nature's Playbook

Biomimetic synthesis seeks to emulate the biosynthetic pathways of natural products, often leading to highly efficient and elegant synthetic routes. Quinolizidine alkaloids are biosynthesized from the amino acid L-lysine, which is first decarboxylated to cadaverine.[2] Cadaverine then undergoes a series of enzymatic transformations, including oxidation and cyclization, to form the quinolizidine core.[2]

Synthetic chemists have drawn inspiration from this pathway to develop biomimetic approaches. These strategies often involve the use of cadaverine-derived building blocks and aim to trigger key cyclization reactions under mild, physiologically relevant conditions. For instance, the synthesis of lupine alkaloids such as (+)-lupinine and (-)-sparteine can be achieved through the manipulation of piperideine intermediates, which are mimics of the natural biosynthetic precursors.[3]

Key Advantages:

  • High convergency and atom economy.

  • Often proceeds under mild conditions.

  • Can provide access to complex natural product scaffolds in a few steps.

Limitations:

  • The synthesis of the biomimetic precursors can sometimes be challenging.

  • Controlling stereoselectivity without enzymatic control can be difficult, sometimes leading to racemic or diastereomeric mixtures.

Diagram of the Biomimetic Synthesis of the Quinolizidine Core:

biomimetic_synthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Decarboxylation (LDC mimic) piperideine Δ¹-Piperideine cadaverine->piperideine Oxidative Deamination dimerization Dimerization/ Trimerization piperideine->dimerization Self-condensation quinolizidine Quinolizidine Core dimerization->quinolizidine Cyclization

Caption: Simplified biomimetic pathway to the quinolizidine core.

Transition-Metal Catalysis: Versatility and Efficiency

Transition-metal catalysis offers a vast toolbox for the construction of complex molecules, and quinolizidine synthesis is no exception. Various transition metals, including rhodium, gold, and palladium, have been employed to catalyze key bond-forming reactions in the assembly of the quinolizidine scaffold.

Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition: This powerful method allows for the rapid construction of the quinolizidine ring system from simple acyclic precursors. An alkenyl isocyanate, a tethered diene, and an alkyne can be brought together in the presence of a chiral rhodium catalyst to afford the bicyclic core with high enantioselectivity.[4]

Gold-Catalyzed Double Cyclization Cascade: Gold catalysts, known for their carbophilic Lewis acidity, can initiate a cascade cyclization of appropriately functionalized enynes to generate the quinolizidine skeleton. This approach is characterized by its mild reaction conditions and high efficiency.[5]

Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization: This strategy involves the stereoselective synthesis of benzo[a]quinolizidines. An initial aerobic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-catalyzed allylation of a tetrahydroisoquinoline derivative is followed by a cross-metathesis and a final palladium-catalyzed reductive cyclization to furnish the tetracyclic product as a single diastereomer.

Key Advantages:

  • High catalytic efficiency (low catalyst loadings).

  • Broad substrate scope and functional group tolerance.

  • Access to a wide range of substituted quinolizidines.

Limitations:

  • Cost and toxicity of some transition metals.

  • Sensitivity of some catalysts to air and moisture.

Experimental Protocol: Gold-Catalyzed Double Cyclization for Quinolizidine Synthesis

This protocol is a representative example of a gold-catalyzed cascade reaction.

Materials:

  • Appropriate 1,6-enyne substrate (1.0 equiv)

  • [Johnphos(IPr)Au(NCMe)]SbF₆ (5 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the 1,6-enyne substrate in DCM is added the gold catalyst.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the quinolizidine derivative.

Intramolecular Diels-Alder Reactions: A Classic Strategy for Bicyclic Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful and reliable method for the construction of fused bicyclic systems, including the quinolizidine framework. This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered together within the same molecule. The stereochemical outcome of the reaction is often highly predictable based on the geometry of the transition state.

In the context of quinolizidine synthesis, the nitrogen atom can be incorporated into the tether or as part of the dienophile (imino-Diels-Alder). The intramolecular nature of the reaction often facilitates the cycloaddition and provides excellent control over the relative stereochemistry of the newly formed stereocenters.[1][6]

Key Advantages:

  • High stereocontrol, leading to specific diastereomers.

  • Predictable outcomes based on well-established principles.

  • Formation of multiple C-C bonds in a single step.

Limitations:

  • The synthesis of the Diels-Alder precursor can be multi-stepped.

  • The reaction may require elevated temperatures.

Diagram of the Intramolecular Imino-Diels-Alder Reaction:

imino_diels_alder cluster_precursor cluster_product precursor Acyclic Precursor (Tethered Diene and Imine) ts Cyclic Transition State precursor->ts Heat or Lewis Acid precursor_struct precursor_struct product Quinolizidine Product ts->product [4+2] Cycloaddition product_struct product_struct

Caption: General scheme of an intramolecular imino-Diels-Alder reaction.

Quantitative Comparison of Modern Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the performance of the discussed methods for the synthesis of representative quinolizidine alkaloids.

MethodTarget AlkaloidOverall YieldStereoselectivity (dr or ee)Key StrengthsReference
Organocatalytic Tandem Reaction Quinolizidinone Coreup to 94%>99% ee, >95:5 drHigh stereoselectivity, operational simplicity[1]
Biomimetic Synthesis (+)-Lupinine~20-30%ModerateMimics natural pathway, convergent[3]
Rh-Catalyzed [2+2+2] Cycloaddition Indolizidine/Quinolizidine Core70-90%>95% eeHigh efficiency and enantioselectivity[4]
Au-Catalyzed Double Cyclization Substituted Quinolizidinesup to 91%DiastereoselectiveMild conditions, cascade reaction[5]
Intramolecular Nitrile Oxide Cycloaddition (+)-Epilupinine48%StereospecificEfficient construction of the bicyclic core[7][8]

Conclusion and Future Outlook

The synthesis of quinolizidine alkaloids has been significantly advanced by the development of modern catalytic and stereoselective methods. Organocatalysis offers a green and highly enantioselective approach, while biomimetic strategies provide elegant and convergent routes to complex natural products. Transition-metal catalysis, with its vast array of catalysts and reaction types, delivers high efficiency and broad substrate scope. The intramolecular Diels-Alder reaction remains a robust and predictable method for constructing the quinolizidine core with excellent stereocontrol.

The choice of synthetic method will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the practical considerations of the research or development setting. Future advancements in this field will likely focus on the development of even more efficient and selective catalysts, the expansion of substrate scopes, and the application of these methods to the synthesis of novel quinolizidine-based therapeutic agents. The continued exploration of new synthetic strategies, including photochemical and electrochemical methods, holds the promise of further revolutionizing the way we construct these important nitrogen-containing heterocycles.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Octahydro-2H-quinolizine-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile of Ethyl Octahydro-2H-quinolizine-3-carboxylate

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. This quinolizidine derivative, while integral to various research applications, possesses a specific hazard profile that dictates its handling and disposal.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The GHS pictogram associated with this compound is GHS07 , indicating that it is an irritant and can be harmful.[1]

Hazard Classification GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAvoid ingestion. Waste must be clearly labeled to prevent accidental consumption.
Skin Irritation (Category 2)H315: Causes skin irritationAvoid skin contact. Use appropriate personal protective equipment (PPE). Contaminated materials must be disposed of as hazardous waste.
Eye Irritation (Category 2A)H319: Causes serious eye irritationAvoid eye contact. Use appropriate eye protection. Immediate first aid is required upon exposure.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationHandle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

This information underscores the necessity of treating this compound and its associated waste with the utmost care.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is used. Adherence to this workflow is not merely a suggestion but a critical component of laboratory safety and regulatory compliance.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Segregation at the Source B Step 2: Selection of Compatible Waste Container A->B  Ensure chemical compatibility C Step 3: Proper Labeling of Hazardous Waste B->C  Clearly identify contents and hazards D Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) C->D  Store safely at point of generation E Step 5: Transfer to Central Accumulation Area (CAA) D->E  Follow institutional timelines F Step 6: Final Disposal by a Licensed Vendor E->F  Maintain regulatory compliance

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Objective: To safely and compliantly dispose of this compound waste.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles or face shield

    • Lab coat

  • Chemically compatible waste container (e.g., high-density polyethylene - HDPE) with a secure screw cap.

  • Hazardous waste labels.

  • Spill kit for chemical spills.

Procedure:

  • Segregation at the Source:

    • Immediately upon generation, segregate waste containing this compound from non-hazardous waste.

  • Waste Container Selection:

    • Choose a waste container that is in good condition, free of leaks or residues, and has a tightly sealing lid.

    • The container material must be compatible with the chemical. HDPE containers are generally a suitable choice.

  • Labeling:

    • Affix a completed hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazard characteristics: "Irritant," "Harmful if Swallowed."

      • The date of accumulation.

      • The name and contact information of the generating researcher or lab.

  • Accumulation and Storage:

    • Place all waste, including empty containers that held the pure substance, contaminated PPE, and any materials used for spill cleanup, into the labeled hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Final Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its transfer to your facility's Central Accumulation Area (CAA).

    • All hazardous waste must be ultimately disposed of through a licensed hazardous waste disposal vendor, in compliance with all local, state, and federal regulations.

Causality and Trust: The "Why" Behind the Protocol

Understanding the rationale behind each step is crucial for fostering a culture of safety and ensuring the self-validating nature of our protocols.

  • Why Segregate Immediately? Immediate segregation prevents the cross-contamination of non-hazardous waste streams and reduces the risk of accidental exposure to other personnel. It also avoids potentially dangerous reactions with other chemicals.

  • Why Use a Compatible Container? Using a non-compatible container can lead to degradation of the container, resulting in leaks and spills. A secure lid is essential to prevent the release of vapors, which can be a respiratory irritant.

  • Why Label Preemptively? Labeling the container before adding waste ensures that its contents are always clearly identified, preventing mishaps and ensuring proper handling by all personnel, including those from Environmental Health and Safety (EHS).

  • Why Adhere to SAA and CAA Guidelines? These storage areas are designated and managed to meet regulatory requirements for the safe storage of hazardous materials, minimizing the risk of spills, fires, or other incidents.

Comprehensive References

For further information and to ensure compliance with the latest regulations, please consult the following authoritative sources:

  • ChemScene. this compound.--INVALID-LINK--

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).--INVALID-LINK--

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA).--INVALID-LINK--

  • PubChem. this compound.--INVALID-LINK--

References

Navigating the Safe Handling of Ethyl Octahydro-2H-Quinolizine-3-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for the safe and effective handling of Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS No. 76211-05-7), a key intermediate in pharmaceutical research and development. This guide is designed to provide you, our valued scientific partners, with the essential safety protocols and logistical information necessary to maintain a secure laboratory environment. By understanding the "why" behind each procedural step, you can confidently and safely incorporate this compound into your workflows.

Understanding the Compound: A Prerequisite for Safety

This compound is a heterocyclic ester with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol .[1][2] While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, the quinolizidine alkaloid scaffold, from which it is derived, is known to exhibit a range of biological activities. Therefore, a cautious and proactive approach to handling is paramount.

Based on data from structurally related compounds, such as certain coumarin-3-carboxylates, we must anticipate the potential for skin and eye irritation.[3] Prudent laboratory practice dictates that we treat this compound with the appropriate level of caution to mitigate any unforeseen hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number76211-05-7[1][2]
Molecular FormulaC₁₂H₂₁NO₂[1][2]
Molecular Weight211.30 g/mol [1][2]
Recommended Storage2-8°C, sealed in a dry environment[1][4]

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense against chemical exposure. The following recommendations are based on a risk assessment that considers the potential hazards of skin and eye contact, as well as inhalation of any aerosols or fine powders.

Hand Protection: Your Immediate Shield

Given the potential for skin irritation, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile gloves are a suitable initial choice for handling this compound in solid or solution form. They offer good resistance to a broad range of chemicals. For prolonged handling or in situations with a higher risk of splash, consider double-gloving.[5]

  • Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. Dispose of gloves immediately after handling the compound and wash your hands thoroughly.

Eye and Face Protection: Guarding Against the Unseen

The potential for serious eye irritation necessitates stringent eye and face protection.

  • Primary Protection: Safety glasses with side shields are the minimum requirement for handling this compound.

  • Enhanced Protection: When there is a risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles to provide a full barrier of protection.

Body Protection: A Barrier Against Contamination

A laboratory coat is essential to protect your personal clothing from contamination. For tasks with a higher potential for spills or significant exposure, consider a chemically resistant apron or gown.

Respiratory Protection: An Added Layer of Safety

While the vapor pressure of this compound is expected to be low at room temperature, it is prudent to handle this compound in a well-ventilated area, such as a fume hood, especially when working with the solid form to avoid inhalation of dust particles.

Operational Blueprint: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 2-8°C.[1][4]

Handling and Weighing
  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the full recommended PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, carefully cover the material with a damp paper towel to avoid raising dust.

  • Clean the Area: Carefully scoop the absorbed material or covered solid into a labeled, sealable waste container. Clean the spill area with soap and water, followed by a suitable laboratory disinfectant.

  • Dispose of Waste: All contaminated materials, including absorbent materials, paper towels, and gloves, must be disposed of as hazardous chemical waste.

Disposal: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step workflow for spill response.

PPE_Selection_Workflow start Handling Ethyl octahydro-2H- quinolizine-3-carboxylate task_assessment Assess Task: - Small scale weighing? - Solution preparation? - Risk of splash? start->task_assessment ppe_decision Select Appropriate PPE task_assessment->ppe_decision weighing Solid Weighing: - Fume Hood/Ventilated Enclosure ppe_decision->weighing Solid solution_prep Solution Preparation: - Fume Hood ppe_decision->solution_prep Liquid hand_protection Hand Protection: - Nitrile Gloves - Consider Double Gloving weighing->hand_protection solution_prep->hand_protection eye_protection Eye/Face Protection: - Safety Glasses with Side Shields - Face Shield if Splash Risk hand_protection->eye_protection body_protection Body Protection: - Lab Coat eye_protection->body_protection end_ppe Proceed with Task body_protection->end_ppe Spill_Response_Workflow spill_event Spill Occurs alert Alert Personnel & Evacuate Area spill_event->alert don_ppe Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat alert->don_ppe contain Contain Spill: - Liquid: Inert Absorbent - Solid: Damp Paper Towel don_ppe->contain cleanup Clean Spill Area: - Scoop into Waste Container - Wash with Soap & Water contain->cleanup dispose Dispose of all Contaminated Materials as Hazardous Waste cleanup->dispose end_spill Spill Response Complete dispose->end_spill

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.